Mycobacidin
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
6-(4-oxo-1,3-thiazolidin-2-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c11-7-6-14-8(10-7)4-2-1-3-5-9(12)13/h8H,1-6H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOJYIADHHNGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(S1)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275924, DTXSID80871750 | |
| Record name | Acidomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-Oxo-1,3-thiazolidin-2-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539-35-5, 28223-69-0 | |
| Record name | 4-Oxo-2-thiazolidinehexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mycobacidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acidomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-Oxo-1,3-thiazolidin-2-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 539-35-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYCOBACIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX05P33K8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mycobacidin: A Technical Guide to its Discovery, Characterization, and Historical Context
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of mycobacidin. It delves into the historical context of its emergence, details the experimental methodologies of the era, and presents its biochemical properties and mechanism of action. This document is intended to serve as a detailed resource for professionals in the fields of microbiology, pharmacology, and drug development.
Historical Context: The Post-Penicillin Era and the Hunt for Antitubercular Agents
The discovery of this compound in 1952 occurred during a fervent period of antibiotic research. Following the revolutionary success of penicillin in the 1940s, scientific focus intensified on identifying novel antimicrobial agents from natural sources, particularly soil-dwelling microorganisms. A primary driver of this research was the urgent need for effective treatments against Mycobacterium tuberculosis, the causative agent of tuberculosis, which remained a significant global health threat. This compound, also known by the synonyms actithiazic acid, cinnamonin, and acidomycin, emerged from this global screening effort as a compound of interest due to its specific activity against this formidable pathogen[1][2].
Discovery and Isolation
This compound is an antitubercular agent originally isolated from soil-dwelling bacteria[1]. While the initial discovery dates to 1952, recent studies in 2025 successfully identified the this compound biosynthetic gene cluster in Streptomyces species, reigniting interest in its unique biochemical pathways[1][3][4]. The compound is characterized by a heptanoate chain linked to an uncommon 4-thiazolidinone core, a feature central to its biological activity[1].
General Experimental Workflow for Discovery
The discovery of natural product antibiotics like this compound follows a systematic workflow. The process begins with the screening of diverse microbial populations and progresses through extraction, purification, and bioactivity testing to the final identification of the active compound.
Caption: General experimental workflow for the discovery of microbial natural products like this compound.
Experimental Protocols
Isolation and Purification of this compound
This protocol describes a generalized modern approach for isolating compounds from bacterial fermentation.
-
Inoculation and Fermentation: A pure culture of the producing strain (e.g., Streptomyces sp.) is inoculated into a suitable liquid fermentation medium. The culture is incubated for several days under optimal temperature and aeration conditions to maximize the production of secondary metabolites.
-
Extraction: The fermentation broth is centrifuged to separate the biomass from the supernatant. The supernatant, containing the secreted this compound, is then extracted with a water-immiscible organic solvent, such as ethyl acetate. The organic phase is collected and concentrated in vacuo to yield a crude extract.
-
Purification: The crude extract is subjected to chromatographic separation. Techniques such as High-Performance Liquid Chromatography (HPLC) are used to separate the components[5][6]. Fractions are collected systematically.
-
Bioassay-Guided Fractionation: Each collected fraction is tested for its ability to inhibit the growth of Mycobacterium tuberculosis. Fractions demonstrating high activity are selected for further rounds of purification until a pure compound is obtained.
-
Structure Elucidation: The chemical structure of the purified active compound is determined using modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[6][7].
Minimum Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism[8]. The agar dilution method is a standard for testing M. tuberculosis[9].
-
Media Preparation: Middlebrook 7H10 or 7H11 agar medium is prepared and autoclaved. While the medium is cooling, it is supplemented with oleic acid-albumin-dextrose-catalase (OADC) enrichment.
-
Drug Dilution Series: A stock solution of pure this compound is prepared. A series of twofold dilutions are made, and each dilution is added to a separate aliquot of the molten agar to achieve the final desired concentrations.
-
Plating: The drug-containing agar is dispensed into petri dishes and allowed to solidify. A drug-free control plate is also prepared.
-
Inoculation: A standardized suspension of M. tuberculosis (e.g., H37Rv strain) is prepared, and a specific volume is inoculated onto the surface of each plate.
-
Incubation: Plates are incubated at 37°C for a period of 14-21 days[9].
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound that inhibits 99% of the bacterial growth compared to the drug-free control plate[9].
Antimicrobial Spectrum and Biological Activity
This compound is notable for its narrow and specific spectrum of activity. Its primary value lies in its potent inhibitory effect on Mycobacterium tuberculosis. It exhibits little to no significant activity against other mycobacteria or common Gram-positive and Gram-negative bacteria in vitro[1].
| Organism Class | Scientific Name | Susceptibility to this compound | Reference |
| Target Pathogen | Mycobacterium tuberculosis | Susceptible | [1] |
| Other Mycobacteria | e.g., M. smegmatis | Not Significantly Susceptible | [1] |
| Gram-Positive Bacteria | e.g., Staphylococcus aureus | Not Significantly Susceptible | [1] |
| Gram-Negative Bacteria | e.g., Escherichia coli | Not Significantly Susceptible | [1] |
Mechanism of Action and Biosynthesis
Mechanism of Action: Biotin Synthesis Inhibition
Early research demonstrated that this compound's antimicrobial activity stems from its ability to interfere with biotin (Vitamin B7) biosynthesis[1]. Biotin is an essential cofactor for enzymes involved in critical metabolic processes, including fatty acid synthesis and the tricarboxylic acid cycle[1]. This compound acts as a competitive inhibitor of biotin synthase (BioB), the enzyme that catalyzes the final step of the biotin synthesis pathway[1]. This targeted inhibition appears to be species-specific, explaining its potent effect on M. tuberculosis and lack of activity against organisms like E. coli, which show significantly lower accumulation of the drug[1].
Biosynthetic Pathway
The biosynthesis of this compound's unique 4-thiazolidinone core remained a mystery for over 70 years until its elucidation in 2025[1][3][4]. The pathway begins with 7-oxoheptanoate, a derivative of pimeloyl-CoA from lipid metabolism[1]. The key step is catalyzed by MybB, a radical S-adenosylmethionine (SAM) enzyme that is homologous to biotin synthase[1][3][4].
The MybB enzyme performs two sequential sulfur insertion reactions to form the heterocyclic ring. The sulfur atoms are sourced from the degradation of an auxiliary [Fe2S2] cluster within the enzyme itself[1][4]. This process occurs in a fixed sequence: the first sulfur atom is inserted to form the C10-S bond, followed by a second insertion to create the C7-S bond, thereby completing the 4-thiazolidinone ring structure[1][3][4].
Caption: Simplified pathway for the biosynthesis of the this compound core.
Conclusion and Historical Significance
This compound represents a fascinating chapter in the history of antibiotic discovery. Its narrow spectrum and specific targeting of Mycobacterium tuberculosis made it a compound of significant interest in an era desperate for new antitubercular drugs. While it never achieved widespread clinical use, likely due to factors such as bioavailability, toxicity, or the discovery of more potent alternatives, its unique structure and mechanism of action continue to be relevant. The recent elucidation of its biosynthetic pathway, involving a novel application of a biotin synthase homolog, provides new insights into the metabolic diversity of microorganisms and may inspire future efforts in synthetic biology and the development of novel, narrow-spectrum antimicrobial agents.
References
- 1. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H15NO3S | CID 94170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and identification of new antibacterial compounds from Bacillus pumilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and identification of new antibacterial compounds from Bacillus pumilus | Semantic Scholar [semanticscholar.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mycobacidin: Synonyms, Mechanism of Action, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mycobacidin, an antibiotic with selective activity against Mycobacterium tuberculosis. The document covers its nomenclature, quantitative inhibitory data, biosynthetic pathway, and detailed experimental protocols for assessing its activity.
This compound: Synonyms and Alternative Names
This compound is known by several alternative names in scientific literature and chemical databases. A consolidated list of these synonyms and identifiers is provided below for clear reference.
| Name Type | Identifier |
| Common Name | This compound |
| Synonyms | Actithiazic acid, Acidomycin, Cinnamonin[1] |
| IUPAC Name | 6-(4-oxo-1,3-thiazolidin-2-yl)hexanoic acid |
| CAS Number | 539-35-5 |
| PubChem CID | 94170 |
| ChEMBL ID | CHEMBL4862934 |
| UNII | UX05P33K8J |
Quantitative Data Summary
This compound exhibits potent inhibitory activity against its molecular target and whole bacterial cells. The following table summarizes key quantitative metrics reported in the literature.
| Parameter | Value | Target/Organism | Reference |
| Ki (Inhibition Constant) | ~1 µM | Biotin Synthase (BioB) | [1][2][3] |
| MIC (Minimum Inhibitory Concentration) | 0.096–6.2 µM | Drug-susceptible and drug-resistant M. tuberculosis strains | [1][2][3][4] |
| MIC (Minimum Inhibitory Concentration) | >1000 µM | Non-tuberculosis mycobacteria, Gram-positive, and Gram-negative pathogens | [1][2][4] |
Biosynthetic Pathway of this compound
This compound is a secondary metabolite produced by soil-dwelling Streptomyces. Its biosynthesis begins with 7-oxoheptanoate. A key step in the formation of its characteristic 4-thiazolidinone ring is catalyzed by the radical S-adenosylmethionine (SAM) enzyme, MybB. This enzyme performs two sulfur insertion reactions, bridging C7 and C10 to complete the heterocyclic core. The sulfur atom itself is sourced from an auxiliary [Fe2S2] cluster within the MybB enzyme.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound's mechanism of action.
This protocol is adapted from established methods for assessing the inhibition of biotin synthase by this compound (Acidomycin).[5]
Objective: To determine the inhibitory constant (Ki) of this compound against biotin synthase.
Materials:
-
E. coli biotin synthase (EcBioB), 5 µM dimer
-
Flavodoxin (FLD), 15 µM
-
Ferredoxin(flavodoxin):NADP+ oxidoreductase (FNR), 5 µM
-
Methylthioadenosine nucleosidase (MtnN), 70 nM
-
Tris-HCl buffer, pH 8.0 (50 mM)
-
Potassium chloride (KCl), 100 mM
-
Dithiothreitol (DTT), 5 mM
-
Sodium sulfide (Na2S), 80 µM
-
Ammonium iron(II) sulfate ((NH4)2Fe(SO4)2), 80 µM
-
Nicotinamide adenine dinucleotide phosphate (NADPH), 1 mM
-
Dethiobiotin (substrate), 5–30 µM
-
S-adenosyl-L-methionine (SAM), 100 µM
-
This compound (Acidomycin), 0–30 µM
-
Sodium acetate, 5 M, pH 4.0
-
Anaerobic chamber (< 1 ppm O2)
-
LC-MS system with a C-18 reverse-phase column
Procedure:
-
Preparation: Transfer all reagents and materials into an anaerobic chamber 45 minutes prior to starting the assay to ensure anaerobic conditions.
-
Enzyme and Cofactor Preparation:
-
In a reaction tube, combine EcBioB (to a final concentration of 5 µM dimer), Tris-HCl (50 mM), KCl (100 mM), and DTT (5 mM).
-
Add Na2S (80 µM) and (NH4)2Fe(SO4)2 (80 µM) to the mixture to reconstitute the [4Fe-4S]2+ cluster. Incubate for 10 minutes at 23 °C.
-
-
Addition of Assay Components:
-
To the reconstituted enzyme solution, add FLD (15 µM), FNR (5 µM), NADPH (1 mM), MtnN (70 nM), dethiobiotin (at varying concentrations from 5–30 µM), and this compound (at varying concentrations from 0–30 µM).
-
Incubate the mixture for 10 minutes at 37 °C.
-
-
Reaction Initiation and Quenching:
-
Initiate the reaction by adding SAM to a final concentration of 100 µM.
-
Incubate the reaction for 6 minutes at 37 °C.
-
Quench the reaction by adding 20 µL of 5 M sodium acetate (pH 4.0).
-
-
Sample Preparation for Analysis:
-
Incubate the quenched reaction at 0 °C for 15 minutes to precipitate proteins.
-
Centrifuge the sample at 18,000 x g for 10 minutes to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
-
Data Analysis:
-
Analyze the supernatant by LC-MS to quantify the amount of biotin produced.
-
Determine the reaction rates at different substrate and inhibitor concentrations.
-
Calculate the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).
-
This protocol describes the broth microdilution method for determining the MIC of this compound against M. tuberculosis, based on guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant strains.
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).
-
This compound stock solution (dissolved in DMSO).
-
Sterile 96-well U-shaped microtiter plates with lids.
-
Sterile glass beads.
-
Sterile saline or water.
-
McFarland 0.5 turbidity standard.
-
Spectrophotometer.
-
Inverted mirror for reading.
-
Incubator (36 ± 1 °C).
Procedure:
-
Inoculum Preparation:
-
Harvest colonies of M. tuberculosis from a solid medium.
-
Transfer colonies to a tube containing sterile water and glass beads.
-
Vortex thoroughly to create a uniform suspension and break up clumps.
-
Allow the suspension to settle for 30 minutes.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10^7 CFU/mL.
-
Prepare a 1:100 dilution of the adjusted suspension in Middlebrook 7H9 broth to obtain a final inoculum density of approximately 1 x 10^5 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth directly in the 96-well plate.
-
The final volume in each well should be 100 µL. The concentration range should be chosen to bracket the expected MIC.
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well containing only inoculum and broth (no drug).
-
Include a sterility control well containing only broth.
-
-
Incubation:
-
Seal the plate with a lid to prevent evaporation.
-
Incubate the plate at 36 ± 1 °C.
-
-
Reading the MIC:
-
Read the plate when visible growth (turbidity) is apparent in the growth control well, which may take 7-21 days.
-
Use an inverted mirror to observe the presence or absence of a bacterial pellet at the bottom of the U-shaped wells.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
References
- 1. Investigation of (S)-(−)-acidomycin: A selective antimycobacterial natural product that inhibits biotin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of ( S)-(-)-Acidomycin: A Selective Antimycobacterial Natural Product That Inhibits Biotin Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. In vitro BioB inhibition assay. [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
An In-depth Technical Guide to Mycobacidin, an Anti-tubercular Antibiotic from Streptomyces spp.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycobacidin, also known as actithiazic acid, is a potent anti-tubercular agent produced by the soil bacterium Streptomyces virginiae. First discovered in 1952, this narrow-spectrum antibiotic has garnered renewed interest due to its specific activity against Mycobacterium tuberculosis. For decades, its biosynthesis remained an enigma. However, recent breakthroughs have elucidated the complete biosynthetic pathway, revealing a fascinating intersection of primary and secondary metabolism. This technical guide provides a comprehensive overview of this compound, from the producing organism and its cultivation to the intricate details of its biosynthesis and mechanism of action. This document is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and microbial biochemistry.
The Producing Organism: Streptomyces virginiae
The primary producer of this compound is Streptomyces virginiae, specifically the ISP-5094 strain. Streptomyces is a genus of Gram-positive, filamentous bacteria renowned for its prolific production of a wide array of secondary metabolites, including a majority of clinically used antibiotics.
Cultivation of Streptomyces virginiae ISP-5094
General Cultivation Parameters:
| Parameter | Recommended Conditions | Notes |
| Media | Tryptone-Yeast Extract Broth (ISP Medium 1), Oatmeal Agar (ISP Medium 3), or other complex media rich in carbohydrates and nitrogen sources. | Media composition significantly impacts secondary metabolite production. Optimization of carbon and nitrogen sources is crucial for maximizing yield. |
| Temperature | 25-30°C | Streptomyces are generally mesophilic. |
| pH | 6.8 - 7.2 | Maintaining a stable pH is critical for growth and antibiotic production. |
| Aeration | Vigorous shaking (200-250 rpm in shake flasks) or sparging in fermenters. | Streptomyces are strictly aerobic. |
| Incubation Time | 5-10 days | Production of secondary metabolites typically occurs during the stationary phase of growth. |
This compound: Structure and Antimicrobial Spectrum
This compound's chemical structure is characterized by a unique 4-thiazolidinone ring linked to a heptanoic acid side chain. This structure is central to its biological activity.
Antimicrobial Activity
This compound exhibits a notably narrow spectrum of activity, primarily targeting Mycobacterium tuberculosis. It shows little to no significant activity against other mycobacteria, Gram-positive, or Gram-negative bacteria in vitro[1]. This specificity makes it an attractive candidate for targeted anti-tubercular therapy, potentially minimizing off-target effects and the development of widespread resistance.
Table of Minimum Inhibitory Concentrations (MICs):
| Organism | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | Data not available in recent literature | [1] |
| Other Mycobacteria | Inactive | [1] |
| Gram-positive bacteria | Inactive | [1] |
| Gram-negative bacteria | Inactive | [1] |
Biosynthesis of this compound
The biosynthesis of this compound was a long-standing puzzle until the recent identification of its biosynthetic gene cluster (myb) in S. virginiae[1]. The pathway is a prime example of the intricate enzymatic machinery employed by Streptomyces to produce complex natural products.
The this compound Biosynthetic Gene Cluster (myb)
The myb gene cluster contains the genes encoding the enzymatic machinery necessary for this compound synthesis. Key enzymes and their functions are detailed below.
The Biosynthetic Pathway
The biosynthesis of this compound commences with a precursor from primary metabolism, 7-oxoheptanoate, and proceeds through a series of enzymatic modifications to form the final active molecule.
Diagram of the this compound Biosynthetic Pathway:
Caption: The biosynthetic pathway of this compound starting from pimeloyl-CoA.
Key Enzymatic Steps:
-
Formation of 7-oxoheptanoate: The pathway is believed to start with the reduction of pimeloyl-CoA, a common metabolite in fatty acid metabolism, to 7-oxoheptanoate[1].
-
Transamination: The enzyme MybC, an aminotransferase, catalyzes the addition of an amino group to an intermediate derived from 7-oxoheptanoate[1].
-
Further Modification: The enzyme MybD is involved in the subsequent modification of the molecule, preparing it for the final cyclization step[1].
-
Formation of the 4-Thiazolidinone Core: The final and most critical step is catalyzed by the radical S-adenosylmethionine (SAM) enzyme, MybB. This remarkable enzyme catalyzes two sulfur insertion reactions, which results in the formation of the characteristic 4-thiazolidinone ring of this compound. The sulfur atoms are sourced from the degradation of an iron-sulfur cluster within the MybB enzyme itself[1].
Regulation of this compound Biosynthesis
The production of antibiotics in Streptomyces is tightly regulated by complex signaling networks that respond to a variety of internal and external cues, such as nutrient availability, cell density, and stress. While the specific regulatory mechanisms governing the this compound biosynthetic gene cluster have not yet been elucidated, the general principles of antibiotic regulation in Streptomyces provide a framework for understanding its control.
General Regulatory Mechanisms in Streptomyces
-
Pathway-Specific Regulators: Most antibiotic biosynthetic gene clusters contain one or more regulatory genes located within the cluster. These "cluster-situated regulators" (CSRs) often act as transcriptional activators, directly controlling the expression of the biosynthetic genes.
-
Global Regulators: The expression of CSRs is, in turn, controlled by a hierarchy of global regulators that integrate signals about the physiological state of the cell. These can include two-component systems and pleiotropic regulators that affect not only antibiotic production but also morphological differentiation.
-
Small Molecule Signaling: In many Streptomyces species, the production of antibiotics is coordinated across the population through the use of small diffusible signaling molecules, such as γ-butyrolactones.
Diagram of the General Regulatory Cascade for Antibiotic Production in Streptomyces:
Caption: A generalized model for the regulation of antibiotic biosynthesis in Streptomyces.
Experimental Protocols
Isolation and Cultivation of Streptomyces virginiae
Objective: To isolate and cultivate S. virginiae for the production of this compound.
Materials:
-
Soil samples
-
Sterile water
-
Starch Casein Agar (SCA) plates
-
Tryptone-Yeast Extract Broth (ISP Medium 1)
-
Incubator
-
Shaker
Protocol:
-
Isolation: a. Suspend 1 g of soil in 10 mL of sterile water and vortex thoroughly. b. Prepare serial dilutions of the soil suspension. c. Plate the dilutions onto SCA plates. d. Incubate the plates at 28°C for 7-14 days. e. Look for colonies with the characteristic earthy smell and dry, chalky appearance of Streptomyces. f. Subculture individual colonies to obtain pure cultures. g. Identify S. virginiae using morphological and molecular (16S rRNA sequencing) methods.
-
Cultivation for this compound Production: a. Inoculate a single colony of S. virginiae into 50 mL of ISP Medium 1 in a 250 mL baffled flask. b. Incubate at 28°C with vigorous shaking (220 rpm) for 2-3 days to generate a seed culture. c. Inoculate 10 mL of the seed culture into 1 L of production medium in a 2 L baffled flask. d. Incubate the production culture under the same conditions for 7-10 days.
Extraction and Purification of this compound (General Procedure)
Materials:
-
S. virginiae culture broth
-
Ethyl acetate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvent systems for chromatography (e.g., hexane, ethyl acetate, methanol gradients)
-
Thin Layer Chromatography (TLC) plates
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Extraction: a. Centrifuge the culture broth to separate the mycelium from the supernatant. b. Extract the supernatant twice with an equal volume of ethyl acetate. c. Combine the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Purification: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol). b. Subject the crude extract to silica gel column chromatography. c. Elute the column with a gradient of solvents of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate, followed by an ethyl acetate-methanol gradient). d. Collect fractions and analyze them by TLC to identify those containing this compound (a bioassay against M. tuberculosis would be required to track the active compound). e. Pool the active fractions and concentrate them. f. For final purification, subject the semi-pure fraction to preparative HPLC.
Diagram of the General Experimental Workflow for this compound Production and Isolation:
Caption: A general workflow for the production and isolation of this compound.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway marks a significant milestone in our understanding of this intriguing anti-tubercular agent. This knowledge opens up new avenues for research, including:
-
Metabolic Engineering: The identified biosynthetic genes can be manipulated to potentially increase the production yield of this compound or to generate novel analogs with improved properties.
-
Mechanism of Action Studies: A deeper understanding of the biosynthetic pathway can provide clues about the molecule's mode of action and its specific target within M. tuberculosis.
-
Drug Development: With its narrow spectrum of activity, this compound remains a promising lead compound for the development of new anti-tubercular drugs that are urgently needed to combat the rise of drug-resistant strains.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the full potential of this compound and its producing organism, Streptomyces virginiae. The continued investigation into its regulation, optimization of its production, and detailed characterization of its biological activity will be crucial for translating the promise of this classic antibiotic into a modern therapeutic.
References
An In-depth Technical Guide to Mycobacidin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacidin, also known as actithiazic acid, is a sulfur-containing heterocyclic compound with notable antibiotic activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. Since its discovery, this compound has garnered significant interest within the scientific community due to its unique chemical structure and specific mechanism of action, making it a compelling lead compound for the development of novel anti-tubercular agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and key experimental methodologies related to this compound.
Chemical Structure and Identification
This compound possesses a distinct chemical architecture characterized by a heptanoate carboxylic acid chain attached to a 4-thiazolidinone heterocyclic core.[1] This unique structure is fundamental to its biological activity.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 6-(4-oxo-1,3-thiazolidin-2-yl)hexanoic acid[2] |
| Molecular Formula | C₉H₁₅NO₃S[2] |
| CAS Number | 539-35-5[2] |
| Molecular Weight | 217.29 g/mol [2] |
| Synonyms | Actithiazic acid, Acidomycin, Cinnamonin[2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into potential drug products.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | The dl-form is dimorphic, crystallizing from chloroform at 116-117°C and from water at 123°C. The l(-)-enantiomer melts at 139-140°C (from water or methanol). The d(+)-enantiomer melts at 138-139°C (from water). |
| Solubility | Data not available in mg/mL. General solubility information suggests it is soluble in chloroform and can be crystallized from water and methanol. |
| pKa | Experimentally determined pKa value is not readily available in the searched literature. As a carboxylic acid, it is expected to have an acidic pKa. |
Spectral Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Table 3: Spectral Data of this compound
| Technique | Key Data and Observations |
| ¹H-NMR | (500 MHz, D₂O) δ 3.18 (t, J = 6.9 Hz, 2H), 2.19 (t, J = 7.5 Hz, 2H), 2.00 (s, 3H), 1.61–1.55 (m, 2H), 1.52 (td, J = 9.3, 8.4, 6.0 Hz, 2H), 1.34 (hept, J = 5.5, 4.9 Hz, 4H).[1] |
| ¹³C-NMR | (126 MHz, D₂O) δ 184.17, 173.94, 39.47, 37.56, 28.32, 28.07, 25.80, 25.76, 21.86.[1] |
| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) (ESI) m/z calculated for C₉H₁₇NO₃ [M–H]⁻: 186.1136, found 186.1132.[1] |
| FT-IR | Specific FT-IR spectral data with peak assignments for this compound were not available in the searched results. |
Biological and Biochemical Properties
This compound exhibits selective antimicrobial activity and a well-defined mechanism of action, making it a subject of interest in drug discovery.
Table 4: Biological and Biochemical Properties of this compound
| Property | Description |
| Antimicrobial Spectrum | Exhibits selective antibiotic activity against Mycobacterium tuberculosis. It shows no significant activity against other mycobacteria or Gram-positive and Gram-negative microorganisms in vitro. |
| Mechanism of Action | This compound acts as an inhibitor of biotin biosynthesis. Specifically, it is a competitive inhibitor of 8-amino-7-oxononanoate synthase (BioF), a key enzyme in the biotin synthesis pathway. |
Experimental Protocols
Chemical Synthesis of this compound
While a detailed step-by-step protocol is not fully available in the provided search results, the general synthetic strategy involves the reaction of a protected 6-amino-hexanoic acid derivative with a suitable thioglycolate equivalent to form the 4-thiazolidinone ring, followed by deprotection. The key precursors mentioned in the literature for a related synthesis include cycloheptanone, which is converted to methyl 7-hydroxyheptanoate.[1] This is then further functionalized and cyclized with 2-mercaptoacetamide.[1]
Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
The following is a generalized protocol for determining the MIC of an antimicrobial agent against M. tuberculosis, based on the broth microdilution method.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension 1:20 in Middlebrook 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted this compound. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control for sterility.
-
Incubation: Seal the plate and incubate at 37°C for 7 to 14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that results in no visible growth of M. tuberculosis. Visual inspection or the use of a growth indicator like resazurin can be employed to determine the endpoint.
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound in Streptomyces species involves a series of enzymatic reactions starting from the primary metabolite, 7-oxoheptanoate. The key enzyme, MybB, a radical SAM sulfurtransferase, catalyzes the crucial sulfur insertion steps to form the 4-thiazolidinone core.
Experimental Workflow for MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis follows a standardized procedure to ensure reproducibility and accuracy of the results.
Conclusion
This compound remains a molecule of significant interest in the field of anti-tubercular drug discovery. Its unique 4-thiazolidinone core and its specific inhibitory action on biotin synthesis present a promising scaffold for the development of new therapeutics against Mycobacterium tuberculosis. This guide provides a foundational understanding of its chemical and biological properties, which is essential for researchers and drug development professionals working to combat this global health threat. Further research into its structure-activity relationships, optimization of its pharmacokinetic properties, and exploration of synergistic combinations with other anti-tubercular agents will be crucial in realizing its full therapeutic potential.
References
Unveiling the Mycobacidin Arsenal: A Technical Guide to the Identification and Characterization of its Biosynthetic Gene Cluster
For Immediate Release
AUSTIN, TX – Researchers have successfully identified and characterized the biosynthetic gene cluster responsible for the production of mycobacidin, a potent antitubercular agent produced by the soil-dwelling bacterium Streptomyces virginiae ISP-5094. This in-depth technical guide provides a comprehensive overview of the methodologies employed in the discovery, the genetic components of the pathway, and the experimental protocols for the functional characterization of the key enzymes involved. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and engineering of novel antibiotics.
This compound, a sulfur-containing 4-thiazolidinone antibiotic, has long been a subject of interest for its selective activity against Mycobacterium tuberculosis. The elucidation of its biosynthetic pathway opens new avenues for the rational design of novel antitubercular drugs and the bioengineering of this compound analogs with improved therapeutic properties.
The this compound Biosynthetic Gene Cluster (myb)
The this compound biosynthetic gene cluster (myb) from S. virginiae ISP-5094 is a compact genetic locus comprising five key open reading frames (ORFs). The functions of these genes have been elucidated through a combination of bioinformatics analysis, heterologous expression, and in vitro enzymatic assays.
| Gene Name | Proposed Function | Protein Size (Amino Acids) |
| orf-1 | Pyridoxal 5'-phosphate (PLP)-dependent aminotransferase | Not specified in literature |
| mybC | PLP-dependent aminotransferase | Not specified in literature |
| mybD | ATP-grasp protein | Not specified in literature |
| mybB | Radical S-adenosylmethionine (SAM) sulfurtransferase | Not specified in literature |
| orf1 | Acetyltransferase | Not specified in literature |
Experimental Workflow for Gene Cluster Identification and Functional Analysis
The identification and functional characterization of the myb gene cluster involved a multi-step process, beginning with the identification of candidate genes and culminating in the in vitro reconstitution of key biosynthetic steps.
Caption: A flowchart outlining the key stages in the identification and functional validation of the this compound biosynthetic gene cluster.
The this compound Biosynthetic Pathway
The proposed biosynthetic pathway for this compound commences with the precursor 7-oxoheptanoate. A series of enzymatic transformations, catalyzed by the products of the myb gene cluster, leads to the formation of the characteristic 4-thiazolidinone ring of this compound.[1]
References
The Mechanism of Action of Mycobacidin on Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycobacidin, also known as actithiazic acid, is a narrow-spectrum antibiotic with potent and selective activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides an in-depth analysis of the molecular mechanism by which this compound exerts its antimycobacterial effect. The primary target of this compound is biotin synthase (BioB), a critical enzyme in the biotin biosynthesis pathway. By competitively inhibiting BioB, this compound disrupts the production of biotin, an essential cofactor for various metabolic processes in M. tuberculosis, ultimately leading to bacterial growth inhibition. This guide summarizes the available quantitative data on its activity, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the key pathways and workflows.
Introduction
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. This compound, a natural product isolated from Streptomyces species, has long been recognized for its selective activity against M. tuberculosis.[1] Understanding its precise mode of action is crucial for its potential development as a therapeutic agent and for the rational design of new drugs targeting the same pathway. This document serves as a comprehensive resource for researchers engaged in tuberculosis drug discovery and development.
Mechanism of Action: Inhibition of Biotin Biosynthesis
The core mechanism of action of this compound is the targeted inhibition of biotin biosynthesis, an essential metabolic pathway for the survival of M. tuberculosis.[1]
The Target: Biotin Synthase (BioB)
This compound's specific molecular target is biotin synthase (BioB) , a radical S-adenosylmethionine (SAM) enzyme that catalyzes the final step in biotin synthesis: the insertion of a sulfur atom into dethiobiotin to form biotin.[1] Biotin is an indispensable cofactor for carboxylase enzymes involved in crucial metabolic pathways, including fatty acid biosynthesis, amino acid metabolism, and the tricarboxylic acid (TCA) cycle.[1]
Nature of Inhibition: Competitive Inhibition
This compound acts as a competitive inhibitor of BioB.[1][2] Its chemical structure mimics that of the natural substrate, dethiobiotin, allowing it to bind to the active site of the enzyme. This competitive binding prevents the productive binding of dethiobiotin, thereby halting the synthesis of biotin. One study reported a Ki of approximately 1 µM for the inhibition of BioB by (S)-(-)-acidomycin (the active enantiomer of this compound).[2]
Downstream Effects
The inhibition of BioB and the subsequent depletion of the intracellular biotin pool have significant downstream consequences for the mycobacterial cell:
-
Disruption of Mycolic Acid Synthesis: Biotin-dependent carboxylases are essential for the synthesis of fatty acid precursors required for the formation of mycolic acids, the unique and crucial component of the mycobacterial cell wall.
-
Metabolic Dysregulation: The lack of biotin impairs central metabolic pathways, leading to a cascade of detrimental effects on bacterial growth and survival.
-
Stimulation of Unproductive SAM Cleavage: this compound has been observed to stimulate the unproductive cleavage of S-adenosylmethionine (SAM) by BioB, leading to the accumulation of the toxic metabolite 5'-deoxyadenosine.[2]
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound against M. tuberculosis and its inhibition of biotin synthase.
| Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | ||
| M. tuberculosis H37Rv | Not explicitly found in a table format | |
| Drug-Resistant Strains | Not explicitly found in a table format | |
| Enzyme Inhibition | ||
| Ki (BioB) | ~ 1 µM | [2] |
| IC50 (EcBioB) | 13.3 ± 1.8 µM for (S)-(-)-acidomycin | [2] |
Experimental Protocols
In Vitro Biotin Synthase (BioB) Inhibition Assay
This protocol is adapted from a published study and details the methodology to assess the inhibitory activity of compounds against BioB.[3]
Materials:
-
Purified M. tuberculosis biotin synthase (MtBioB)
-
Dethiobiotin (substrate)
-
S-adenosyl-L-methionine (SAM)
-
Flavodoxin (FLD)
-
Ferredoxin(flavodoxin):NADP+ oxidoreductase (FNR)
-
NADPH
-
Methylthioadenosine nucleosidase (MtnN)
-
This compound (or test compound)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
KCl (100 mM)
-
Dithiothreitol (DTT) (5 mM)
-
Na2S
-
(NH4)2Fe(SO4)2
-
Sodium acetate (5 M, pH 4.0)
-
LC-MS system
Procedure:
-
Anaerobic Conditions: Perform all steps in an anaerobic chamber (< 1 ppm O2).
-
Enzyme Preparation:
-
To a final volume of 200 µL, add MtBioB (final concentration, e.g., 5 µM dimer) to a solution containing Tris-HCl (50 mM, pH 8.0), KCl (100 mM), and DTT (5 mM).
-
Add Na2S (80 µM) and (NH4)2Fe(SO4)2 (80 µM) and incubate for 10 minutes at 23 °C to reconstitute the [4Fe-4S]2+ cluster.
-
-
Reaction Mixture Preparation:
-
Add FLD (15 µM), FNR (5 µM), NADPH (1 mM), MtnN (70 nM), dethiobiotin (at varying concentrations, e.g., 5–30 µM), and this compound (at varying concentrations, e.g., 0–30 µM).
-
Incubate for 10 minutes at 37 °C.
-
-
Reaction Initiation and Quenching:
-
Initiate the reaction by adding SAM (100 µM).
-
Incubate for a defined period (e.g., 6 minutes) at 37 °C.
-
Quench the reaction by adding 20 µL of 5 M sodium acetate (pH 4.0).
-
-
Sample Preparation and Analysis:
-
Incubate the quenched reaction at 0 °C for 15 minutes to precipitate proteins.
-
Centrifuge at 18,000 × g for 10 minutes to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
-
LC-MS Analysis:
-
Analyze the supernatant by LC-MS to quantify the amount of biotin produced.
-
Use a reverse-phase C-18 column with UV detection at 254 nm.
-
Visualizations
Signaling Pathway: Inhibition of Biotin Synthesis
Caption: this compound competitively inhibits Biotin Synthase (BioB).
Experimental Workflow: In Vitro BioB Inhibition Assay
Caption: Workflow for the in vitro biotin synthase inhibition assay.
Resistance Mechanisms
While the development of spontaneous resistance to this compound in M. tuberculosis appears to be difficult, low-level resistance has been observed through the overexpression of the target enzyme, BioB.[2] This suggests that mutations leading to increased expression of biotin synthase could be a potential mechanism of resistance. Further research is needed to fully elucidate the landscape of potential resistance mutations.
Conclusion
This compound represents a promising antitubercular agent with a well-defined and validated mechanism of action. Its selective inhibition of biotin synthase in M. tuberculosis provides a clear rationale for its potent and specific activity. The information compiled in this technical guide, including the quantitative data, detailed experimental protocols, and visual diagrams, offers a valuable resource for the scientific community. Further investigation into its in vivo efficacy, pharmacokinetic properties, and potential for combination therapy is warranted to fully assess its clinical potential in the fight against tuberculosis.
References
- 1. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of (S)-(−)-acidomycin: A selective antimycobacterial natural product that inhibits biotin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro BioB inhibition assay. [bio-protocol.org]
Mycobacidin as a competitive inhibitor of biotin synthase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacidin, also known as actithiazic acid or acidomycin, is a natural product that has garnered significant attention for its potent antitubercular activity.[1][2][3] Its mechanism of action involves the inhibition of biotin biosynthesis, a pathway essential for the survival of Mycobacterium tuberculosis.[4][5] Specifically, this compound acts as a competitive inhibitor of biotin synthase (BioB), the enzyme responsible for the final step in biotin synthesis.[1][2][3] This guide provides a comprehensive overview of this compound's interaction with biotin synthase, including quantitative data, experimental protocols, and a visualization of the underlying biochemical pathways.
Mechanism of Action: Competitive Inhibition of Biotin Synthase
Biotin is a vital cofactor for several metabolic enzymes involved in crucial cellular processes such as fatty acid synthesis, amino acid metabolism, and the tricarboxylic acid cycle.[1][4] The biosynthesis of biotin from dethiobiotin (DTB) is catalyzed by biotin synthase (BioB), a radical S-adenosylmethionine (SAM) enzyme.[1][4] this compound's structural similarity to biotin allows it to bind to the active site of BioB, thereby preventing the binding of the natural substrate, dethiobiotin.[4] This competitive inhibition disrupts the production of biotin, leading to cell death in M. tuberculosis.[1][4]
Studies have shown that this compound (referred to as acidomycin in several key studies) inhibits biotin synthesis with a Ki of approximately 1 μM.[1][2][3] This inhibition is selective for M. tuberculosis, as the compound accumulates to a much lesser extent in other bacteria like E. coli.[4]
Quantitative Data
The inhibitory activity of this compound against biotin synthase and its antitubercular efficacy have been quantified in several studies. The following tables summarize the key quantitative data.
| Parameter | Value | Organism/Enzyme | Reference |
| Ki (Inhibition Constant) | ~ 1 μM | M. tuberculosis Biotin Synthase (BioB) | [1][2][3] |
| IC50 (Half-maximal Inhibitory Concentration) | ~ 35 μM | Arabidopsis thaliana Biotin Synthase (Bio2) | [6] |
| MIC (Minimum Inhibitory Concentration) | 0.096–6.2 μM | M. tuberculosis (various strains) | [1][2][3] |
| MIC (Minimum Inhibitory Concentration) | > 1000 μM | Non-tuberculosis mycobacteria, Gram-positive and Gram-negative pathogens | [1][2][3] |
Table 1: Inhibitory Constants and Minimum Inhibitory Concentrations of this compound (Acidomycin)
Experimental Protocols
This section details the methodologies used to characterize the inhibition of biotin synthase by this compound.
1. In Vitro Biotin Synthase Inhibition Assay
This assay measures the enzymatic activity of biotin synthase in the presence and absence of this compound.
-
Objective: To determine the inhibitory effect of this compound on the conversion of dethiobiotin to biotin.
-
Materials:
-
Purified biotin synthase (BioB)
-
Dethiobiotin (DTB), the substrate
-
S-adenosyl-L-methionine (SAM), a cofactor
-
Reducing system (e.g., NADPH, flavodoxin, flavodoxin reductase)
-
This compound (inhibitor)
-
Assay buffer (e.g., Tris-HCl)
-
Quenching solution (e.g., acid)
-
Detection system (e.g., HPLC, mass spectrometry, or a microbiological assay using a biotin-auxotrophic E. coli strain)[7]
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified BioB, SAM, and the reducing system.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the reaction by adding the substrate, DTB.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a quenching solution.
-
Quantify the amount of biotin produced using a suitable detection method.[7]
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value. For Ki determination, repeat the experiment with varying substrate concentrations.
-
2. Microbiological Assay for Biotin
This bioassay is a sensitive method to quantify biotin produced in the enzymatic reaction.
-
Objective: To measure biotin concentration based on the growth of a biotin-dependent bacterial strain.
-
Materials:
-
E. coli ΔbioB strain (requires biotin for growth)
-
Minimal medium agar plates
-
Samples from the in vitro biotin synthase assay
-
Biotin standards
-
-
Procedure:
-
Spread a lawn of the E. coli ΔbioB strain on minimal medium agar plates.
-
Spot the samples from the biotin synthase assay and biotin standards onto the agar.
-
Incubate the plates until zones of growth are visible around the spots.
-
The diameter of the growth zone is proportional to the concentration of biotin in the sample.
-
Create a standard curve using the biotin standards to quantify the biotin in the experimental samples.
-
Visualizations
Biotin Biosynthetic Pathway and Inhibition by this compound
The following diagram illustrates the final steps of the biotin biosynthetic pathway and the point of inhibition by this compound.
Caption: Competitive inhibition of Biotin Synthase by this compound.
Experimental Workflow for Biotin Synthase Inhibition Assay
This diagram outlines the key steps in the experimental protocol to determine the inhibitory effect of this compound.
Caption: Workflow for Biotin Synthase Inhibition Assay.
Mechanism of Competitive Inhibition
This diagram illustrates the logical relationship in competitive inhibition where both the substrate and the inhibitor compete for the same active site on the enzyme.
Caption: Competitive inhibition of an enzyme.
This compound's role as a selective and potent competitive inhibitor of biotin synthase in M. tuberculosis highlights the biotin biosynthetic pathway as a promising target for the development of new antitubercular drugs.[1][5] The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to combat tuberculosis. Further investigation into the structure-activity relationships of this compound and its analogs could lead to the design of even more effective inhibitors.
References
- 1. Investigation of (S)-(−)-acidomycin: A selective antimycobacterial natural product that inhibits biotin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of ( S)-(-)-Acidomycin: A Selective Antimycobacterial Natural Product That Inhibits Biotin Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three enigmatic BioH isoenzymes are programmed in the early stage of mycobacterial biotin synthesis, an attractive anti-TB drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Characterization of the Arabidopsis Biotin Synthase Reaction. The Importance of Mitochondria in Biotin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification, Characterization, and Biochemical Assays of Biotin Synthase From Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The Convergence of Primary and Secondary Metabolism: A Technical Guide to Mycobacidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacidin, a potent antitubercular agent, represents a fascinating nexus between primary and secondary metabolism, offering a unique therapeutic avenue against Mycobacterium tuberculosis. First discovered in 1952, recent breakthroughs have elucidated its biosynthetic pathway and mechanism of action, revealing a sophisticated interplay with the essential biotin synthesis pathway. This technical guide provides an in-depth exploration of this compound's role in metabolic processes, detailing its biosynthesis, mechanism of action, and the experimental methodologies used to unravel its function.
The Biosynthesis of this compound: A Bridge Between Metabolic Worlds
The production of this compound by soil-dwelling Streptomyces species is a testament to the intricate connections between fundamental and specialized metabolic pathways. The biosynthesis originates from a primary metabolite associated with lipid metabolism and culminates in the formation of a unique sulfur-containing heterocycle.
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound synthesis is encoded within a dedicated gene cluster, myb, found in Streptomyces virginiae ISP-5094. This cluster houses the key enzymatic machinery required for the step-wise construction of the this compound molecule. The core genes and their functions are summarized below.
| Gene | Encoded Protein | Function |
| mybC | PLP-dependent aminotransferase | Catalyzes the amination of 7-oxoheptanoate to 7-aminoheptanoate. |
| mybD | ATP-grasp protein | Mediates the acetylation of 7-aminoheptanoate. |
| mybB | Radical SAM sulfurtransferase | A homolog of biotin synthase, catalyzes the crucial dual sulfur insertion to form the 4-thiazolidinone ring. |
The Biosynthetic Pathway
The synthesis of this compound begins with 7-oxoheptanoate, a derivative of pimeloyl-CoA, which is a key intermediate in lipid metabolism.[1] The pathway proceeds through a series of enzymatic transformations, as illustrated in the diagram below. This pathway highlights a significant intersection between primary metabolism (lipid and biotin synthesis) and secondary metabolism (antibiotic production).[2][3]
Mechanism of Action: Targeting a Primary Metabolic Hub
This compound exerts its selective antibiotic activity against Mycobacterium tuberculosis by inhibiting a crucial enzyme in primary metabolism: biotin synthase (BioB).[1][4] Biotin, also known as vitamin B7, is an essential cofactor for enzymes involved in critical metabolic processes, including fatty acid synthesis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1][5]
Inhibition of Biotin Synthase
This compound acts as a competitive inhibitor of BioB, preventing the conversion of dethiobiotin to biotin.[4] This inhibition leads to a depletion of the cellular biotin pool, ultimately disrupting vital metabolic functions and leading to cell death. The inhibitory effect of this compound is particularly potent in M. tuberculosis due to its significant accumulation within the bacterial cell, approximately 30-fold higher than in E. coli, which contributes to its species-specific activity.[1]
The downstream effects of biotin synthase inhibition create a cascade of metabolic stress, impacting multiple interconnected pathways.
Quantitative Data on this compound Activity
The efficacy of this compound as an antimycobacterial agent has been quantified through various in vitro studies. The following tables summarize key quantitative data related to its activity.
Table 1: Antimycobacterial Activity of this compound
| Organism | Assay | Value | Reference |
| Mycobacterium tuberculosis | MIC | 0.096 - 6.2 µM | [6] |
| E. coli | MIC | > 1000 µM | [6] |
Table 2: Inhibition of Biotin Synthase (BioB) by this compound
| Enzyme Source | Inhibition Constant (Ki) | Reference |
| M. tuberculosis BioB | ~1 µM | [4][6] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway and its mechanism of action involved a series of key experimental procedures. Detailed methodologies are provided below.
Gene Cluster Identification and Cloning
-
Genomic Analysis: The genome of Streptomyces virginiae ISP-5094 was sequenced and analyzed to identify putative radical SAM enzymes co-clustered with aminotransferase genes.
-
Gene Cloning: Candidate genes (mybB, mybC, mybD, and others) were amplified by PCR and cloned into pET-28b(+) expression vectors.
Heterologous Expression and Purification of Myb Proteins
-
Transformation: The expression vectors were transformed into E. coli BL21(DE3) cells.
-
Protein Expression: Cultures were grown to an OD600 of 0.6-0.8 and induced with IPTG.
-
Cell Lysis: Cells were harvested, resuspended in lysis buffer, and lysed by sonication.
-
Purification: The His6-tagged proteins were purified using Ni-NTA affinity chromatography.
In Vitro Enzyme Assays
A general workflow for the in vitro characterization of the Myb enzymes is depicted below.
-
MybC Assay:
-
MybD Assay:
-
A reaction mixture containing purified MybD (10 µM), 7-aminoheptanoate (1 mM), sodium acetate (4 mM), ATP (2 mM), and MgCl2 (10 mM) in HEPES buffer (50 mM, pH 7.5) was incubated at room temperature for 2 hours.[1]
-
The product, N-acetyl-7-aminoheptanoate, was analyzed by LC-MS following deproteinization.[1]
-
-
MybB Assay:
-
The assay for MybB-catalyzed this compound formation from N-acetyl-7-aminoheptanoate was performed under anaerobic conditions with reconstituted Fe-S clusters.
-
The reaction products were analyzed by LC-MS to detect the formation of this compound.
-
LC-MS Analysis
-
Sample Preparation: Reaction mixtures were deproteinized by centrifugation.
-
Chromatography: Samples were separated on a C18 reverse-phase column.
-
Mass Spectrometry: The eluent was analyzed by mass spectrometry to identify and quantify substrates and products based on their mass-to-charge ratios and retention times.
Conclusion and Future Directions
The elucidation of this compound's role at the intersection of primary and secondary metabolism provides a compelling case for targeting metabolic pathways in the development of novel antitubercular therapeutics. Its specific inhibition of biotin synthase in M. tuberculosis highlights a vulnerability that can be exploited for drug design. Future research should focus on:
-
Optimizing this compound Analogs: Synthesizing and screening derivatives of this compound to improve efficacy and reduce potential off-target effects.
-
Investigating Downstream Effects: A deeper understanding of the global metabolic and transcriptomic response to biotin synthase inhibition could reveal additional therapeutic targets.
-
In Vivo Studies: Evaluating the efficacy of this compound and its analogs in animal models of tuberculosis to assess their therapeutic potential in a physiological context.
The study of this compound not only offers a promising lead for new antibiotics but also deepens our understanding of the intricate metabolic networks that govern bacterial life.
References
- 1. Deciphering the metabolic response of M ycobacterium tuberculosis to nitrogen stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the metabolic response of Mycobacterium tuberculosis to nitrogen stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rewiring of Metabolic Network in Mycobacterium tuberculosis During Adaptation to Different Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Reversed Phase Ultra-High-Performance Liquid Chromatography-Data Independent Mass Spectrometry Method for the Rapid Identification of Mycobacterial Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
The Selective Enigma of Mycobacidin: A Technical Guide to its Targeted Antibiotic Activity
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the scientific community continues to explore novel compounds with unique mechanisms of action. Mycobacidin, also known as acidomycin, has emerged as a compound of significant interest due to its highly selective and potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides an in-depth analysis of the selective antibiotic activity of this compound, tailored for researchers, scientists, and drug development professionals.
Executive Summary
This compound exhibits a remarkable specificity for Mycobacterium tuberculosis, with minimal to no activity against other mycobacteria, Gram-positive, and Gram-negative bacteria. This selectivity is attributed to a dual mechanism: the targeted inhibition of biotin synthase (BioB), an essential enzyme in the biotin biosynthesis pathway, and a significantly higher rate of accumulation within M. tuberculosis cells compared to other bacterial species.[1][2] This document will dissect the quantitative data supporting this selectivity, detail the experimental protocols for its evaluation, and visualize the underlying molecular interactions and experimental workflows.
Quantitative Data on Selective Activity
The selective efficacy of this compound is quantitatively demonstrated through Minimum Inhibitory Concentration (MIC) and cytotoxicity data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (Acidomycin) Against Various Bacterial Species
| Bacterial Species | Strain | MIC (µM) | Reference |
| Mycobacterium tuberculosis | H37Rv | 0.6 - 1.6 | [1] |
| Mycobacterium tuberculosis | Drug-Sensitive Clinical Isolates (8) | 0.096 - 6.2 | [1] |
| Mycobacterium tuberculosis | Multidrug-Resistant (MDR) Strains (15) | 0.096 - 6.2 | [1] |
| Mycobacterium tuberculosis | Extensively Drug-Resistant (XDR) Strains (15) | 0.096 - 6.2 | [1] |
| Non-tuberculous Mycobacteria | (Various) | >1000 | [1] |
| Gram-positive pathogens | (Various) | >1000 | [1] |
| Gram-negative pathogens | (Various) | >1000 | [1] |
Table 2: Cytotoxicity of this compound (Acidomycin)
| Cell Line | Cell Type | CC₅₀ (µM) | Therapeutic Index (CC₅₀/MIC against M. tb) | Reference |
| HepG2 | Human Liver Carcinoma | >1000 | >600 | [1] |
| Vero | African Green Monkey Kidney | >1000 | >600 | [1] |
Mechanism of Action: Targeting Biotin Synthesis
This compound's primary molecular target is biotin synthase (BioB), a crucial enzyme in the final step of biotin (vitamin B7) biosynthesis. Biotin is an essential cofactor for several metabolic processes, and its inhibition leads to bacterial cell death.[1][2] this compound acts as a competitive inhibitor of BioB.[1] The inhibition constant (Kᵢ) for (S)-(-)-acidomycin against E. coli BioB has been determined to be approximately 1 µM.[1]
Figure 1: this compound competitively inhibits Biotin Synthase (BioB).
The Role of Selective Accumulation
A key factor contributing to this compound's specificity for M. tuberculosis is its differential accumulation within bacterial cells. Studies have shown that the intracellular concentration of this compound is approximately 30-fold higher in M. tuberculosis compared to E. coli.[2] This selective accumulation ensures that the concentration of this compound within M. tuberculosis reaches a level sufficient to inhibit BioB, while in other bacteria, the intracellular concentration remains too low to exert a significant effect.[1][2]
Figure 2: Differential accumulation of this compound in bacteria.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Bacterial Inoculum: Culture the test bacteria in an appropriate broth medium (e.g., Middlebrook 7H9 for mycobacteria) to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no drug) and a negative control (medium only).
-
Incubation: Incubate the plates under conditions suitable for the growth of the test organism (e.g., 37°C for M. tuberculosis for 7-14 days).
-
Reading Results: The MIC is determined as the lowest concentration of this compound in which there is no visible growth. Growth can be assessed visually or by using a growth indicator such as resazurin.
Figure 3: Experimental workflow for MIC determination.
Bacterial Antibiotic Accumulation Assay
Objective: To quantify the intracellular concentration of this compound in different bacterial species.
Methodology (LC-MS/MS):
-
Bacterial Culture: Grow bacterial cultures to the mid-log phase.
-
Antibiotic Exposure: Expose the bacterial cultures to a defined concentration of this compound for a specific duration.
-
Cell Harvesting and Washing: Rapidly harvest the bacterial cells by centrifugation and wash them with ice-cold buffer (e.g., PBS) to remove extracellular antibiotic.
-
Cell Lysis: Lyse the bacterial cells using a suitable method (e.g., sonication, bead beating) to release the intracellular contents.
-
Extraction: Extract the this compound from the cell lysate using an appropriate organic solvent.
-
LC-MS/MS Analysis: Quantify the amount of this compound in the extract using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Normalization: Normalize the quantified intracellular this compound concentration to the number of bacterial cells or total protein content.
Biotin Synthase (BioB) Inhibition Assay
Objective: To determine the inhibitory activity of this compound against BioB.
Methodology:
-
Enzyme and Substrate Preparation: Purify recombinant BioB enzyme. Prepare a reaction mixture containing the enzyme, its substrate (dethiobiotin), and necessary cofactors (e.g., S-adenosylmethionine, NADPH, flavodoxin).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate at an optimal temperature for a defined period.
-
Reaction Quenching: Stop the reaction.
-
Product Quantification: Quantify the amount of biotin produced using a suitable method, such as High-Performance Liquid Chromatography (HPLC) or a microbiological assay.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of this compound against BioB.
Mammalian Cell Cytotoxicity Assay
Objective: To assess the toxicity of this compound against mammalian cells.
Methodology (MTT Assay):
-
Cell Seeding: Seed mammalian cells (e.g., HepG2, Vero) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the half-maximal cytotoxic concentration (CC₅₀).
Conclusion
This compound's selective antibiotic activity against Mycobacterium tuberculosis is a compelling example of targeted drug action. The dual mechanism of specific enzyme inhibition and selective cellular accumulation provides a strong rationale for its narrow spectrum of activity and low cytotoxicity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other selective antimicrobial agents. Further research into the specific transporters responsible for its high accumulation in M. tuberculosis could pave the way for the design of novel antitubercular drugs with enhanced efficacy and safety profiles.
References
- 1. Investigation of (S)-(−)-acidomycin: A selective antimycobacterial natural product that inhibits biotin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Target of Mycobacidin in Mycobacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacidin, also known as actithiazic acid, is a potent antibiotic with selective activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Its specific mechanism of action has been a subject of investigation, revealing a targeted disruption of a critical metabolic pathway essential for mycobacterial survival. This technical guide provides an in-depth overview of the molecular target of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.
Molecular Target Identification and Mechanism of Action
The primary molecular target of this compound in Mycobacterium tuberculosis is biotin synthase (BioB) .[1] this compound acts as a competitive inhibitor of BioB, disrupting the final step in the biosynthesis of biotin (Vitamin B7).[1] Biotin is an essential cofactor for several carboxylase enzymes involved in crucial metabolic processes, including fatty acid synthesis, amino acid metabolism, and the citric acid cycle. By inhibiting BioB, this compound effectively starves the mycobacterium of this vital cofactor, leading to cell growth inhibition and death.
The inhibitory action of this compound is notably species-specific, showing significantly higher potency against M. tuberculosis BioB compared to the analogous enzyme in other bacteria such as E. coli.[1] This selectivity is attributed to differences in the enzyme's active site and the accumulation of the drug within the mycobacterial cell.
Quantitative Data
The following tables summarize the key quantitative data related to the activity of this compound (acidomycin) against Mycobacterium tuberculosis and its molecular target, biotin synthase.
| Compound | Organism | MIC Range (μM) | Reference |
| This compound (Acidomycin) | Mycobacterium tuberculosis (various strains) | 0.096 - 6.2 |
| Compound | Enzyme | Inhibition Constant (Ki) | Inhibition Type | Reference |
| This compound (Acidomycin) | Biotin Synthase (BioB) | ~1 | Competitive |
Signaling Pathway
The inhibitory action of this compound on biotin synthase disrupts the biotin biosynthesis pathway, which is crucial for various metabolic functions in Mycobacterium tuberculosis.
Caption: Inhibition of Biotin Synthase by this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound against M. tuberculosis using the broth microdilution method.
References
Methodological & Application
Application Notes and Protocols for Mycobacidin Purification from Streptomyces Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of mycobacidin, a potent antitubercular agent, from Streptomyces culture. The methodologies described herein are based on established principles for the isolation of secondary metabolites from actinomycetes and are intended to serve as a guide for laboratory-scale purification.
Introduction
This compound, also known as actithiazic acid, cinnamonin, or acidomycin, is a sulfur-containing antibiotic produced by various Streptomyces species, including Streptomyces virginiae.[1] It exhibits selective activity against Mycobacterium tuberculosis by inhibiting biotin synthesis, making it a molecule of significant interest for the development of new anti-tuberculosis drugs.[1][2] The purification of this compound from complex fermentation broths is a critical step in its characterization and further development. This document outlines the key steps, from culture optimization to final purification, to obtain high-purity this compound.
Data Presentation: Purification of a Representative Streptomyces Antibiotic
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 15,000 | 1,500,000 | 100 | 100 | 1 |
| Ammonium Sulfate Precipitation | 4,500 | 1,200,000 | 267 | 80 | 2.7 |
| Ion Exchange Chromatography | 300 | 900,000 | 3,000 | 60 | 30 |
| Hydrophobic Interaction Chromatography | 50 | 750,000 | 15,000 | 50 | 150 |
| Gel Filtration Chromatography | 10 | 600,000 | 60,000 | 40 | 600 |
This table is a representative example and the actual values for this compound purification may vary.
Experimental Protocols
Culture of Streptomyces for this compound Production
This protocol describes the cultivation of a this compound-producing Streptomyces strain.
Materials:
-
This compound-producing Streptomyces strain (e.g., Streptomyces virginiae)
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., a defined medium with optimized carbon and nitrogen sources)
-
Sterile baffled flasks
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the Streptomyces strain into a flask containing seed culture medium. Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days until a dense culture is obtained.
-
Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubation: Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 5-7 days. Monitor the production of this compound using a suitable analytical method, such as HPLC or a bioassay against a susceptible Mycobacterium species.
Extraction of this compound from Culture Broth
This protocol details the extraction of this compound from the fermentation broth.
Materials:
-
Streptomyces culture broth
-
Centrifuge
-
Ethyl acetate or n-butanol
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separation of Biomass: Centrifuge the culture broth at 8,000-10,000 x g for 15-20 minutes to separate the mycelia from the supernatant.
-
Solvent Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate or n-butanol and shake vigorously for 5-10 minutes.
-
Allow the layers to separate and collect the organic phase.
-
Repeat the extraction of the aqueous phase two more times to maximize the recovery of this compound.
-
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator until a crude extract is obtained.
Purification of this compound by Column Chromatography
This protocol outlines a multi-step chromatography procedure for the purification of this compound.
Materials:
-
Crude this compound extract
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
Glass column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Silica Gel Chromatography (Initial Purification):
-
Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a stepwise or gradient of increasing polarity (e.g., increasing concentrations of ethyl acetate in hexane).
-
Collect fractions and monitor the presence of this compound using TLC.
-
Pool the fractions containing this compound and concentrate them.
-
-
Further Purification by Preparative HPLC:
-
Dissolve the partially purified this compound in a suitable solvent compatible with the HPLC mobile phase.
-
Inject the sample onto a preparative reverse-phase (e.g., C18) HPLC column.
-
Elute with an appropriate mobile phase (e.g., a gradient of acetonitrile in water).
-
Monitor the elution profile using a UV detector at a suitable wavelength.
-
Collect the peak corresponding to this compound.
-
Lyophilize or evaporate the solvent to obtain pure this compound.
-
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound in Streptomyces starts from pimeloyl-CoA, a precursor in fatty acid metabolism. The pathway involves a series of enzymatic reactions, including the key step of sulfur insertion by a radical SAM enzyme, MybB, to form the characteristic 4-thiazolidinone ring.
Caption: Biosynthetic pathway of this compound in Streptomyces.
Experimental Workflow for this compound Purification
The overall workflow for the purification of this compound involves a series of sequential steps, from cultivation to the isolation of the pure compound.
Caption: Experimental workflow for this compound purification.
References
- 1. Investigation of (S)-(−)-acidomycin: A selective antimycobacterial natural product that inhibits biotin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Total Synthesis of Mycobacidin and its Analogs: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of Mycobacidin, a potent and selective antitubercular agent, and its structurally related analogs. This document includes detailed experimental protocols for the synthesis of this compound, a summary of its biological activity, and an exploration of its mechanism of action through the inhibition of the biotin biosynthesis pathway in Mycobacterium tuberculosis. Furthermore, synthetic strategies and biological data for various this compound analogs are presented to guide future drug discovery and development efforts.
Introduction to this compound (Acidomycin)
This compound, also known as Acidomycin, is a natural product first isolated from Streptomyces species in 1952.[1] It exhibits selective and potent inhibitory activity against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains, while showing minimal activity against other Gram-positive and Gram-negative bacteria.[1][2][3][4][5] This selectivity makes this compound a promising lead compound for the development of novel anti-tuberculosis therapeutics. Its mechanism of action involves the competitive inhibition of biotin synthase (BioB), a crucial enzyme in the essential biotin biosynthesis pathway of M. tuberculosis.[1][2][6][4][5]
Total Synthesis of (±)-Mycobacidin
A concise and efficient three-step total synthesis of racemic this compound has been developed, starting from the readily available cycloheptanone.[1] The overall yield for this synthesis is significantly higher than previously reported routes.
Synthetic Scheme Overview
The synthetic route involves a Baeyer-Villiger oxidation of cycloheptanone, followed by a TEMPO-catalyzed oxidation to yield the pimelate semialdehyde intermediate, which is then condensed with 2-mercaptoacetamide to form the 4-thiazolidinone ring of this compound.
Quantitative Data for the Total Synthesis of (±)-Mycobacidin
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Reference |
| 1 | Baeyer-Villiger Oxidation & Transesterification | Cycloheptanone | m-CPBA, NaOMe, MeOH | Methyl 7-hydroxyheptanoate | ~85% (over two steps) | [1] |
| 2 | TEMPO-catalyzed Oxidation | Methyl 7-hydroxyheptanoate | TEMPO, (diacetoxyiodo)benzene | Methyl pimelate semialdehyde | ~70% | [1] |
| 3 | Condensation/Cyclization | Methyl pimelate semialdehyde | 2-Mercaptoacetamide, p-TsOH | (±)-Mycobacidin | ~40% | [1] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 7-hydroxyheptanoate
-
Baeyer-Villiger Oxidation: To a solution of cycloheptanone (1.0 eq) in a suitable solvent such as dichloromethane, add m-chloroperoxybenzoic acid (m-CPBA, 2.0 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude lactone.
-
Transesterification: Dissolve the crude lactone in methanol and add a catalytic amount of sodium methoxide.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford methyl 7-hydroxyheptanoate.
Protocol 2: Synthesis of Methyl pimelate semialdehyde
-
To a solution of methyl 7-hydroxyheptanoate (1.0 eq) in dichloromethane, add (diacetoxyiodo)benzene (1.5 eq) and a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO, 0.1 eq).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain methyl pimelate semialdehyde.
Protocol 3: Synthesis of (±)-Mycobacidin
-
To a solution of methyl pimelate semialdehyde (1.0 eq) and 2-mercaptoacetamide (1.2 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Reflux the mixture using a Dean-Stark apparatus for 4-6 hours to remove water.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield (±)-Mycobacidin.
Synthesis of this compound Analogs
The 4-thiazolidinone core of this compound is a versatile scaffold for the synthesis of analogs with potential antimycobacterial activity. Various modifications have been explored, primarily at the 2 and 3-positions of the thiazolidinone ring, to investigate structure-activity relationships.
General Synthetic Strategy for 2,3-Disubstituted-4-Thiazolidinone Analogs
A common synthetic route to 4-thiazolidinone analogs involves a three-component reaction of an amine, an aldehyde, and thioglycolic acid.
Quantitative Data for Selected this compound Analogs
| Analog Class | R1 (at position 2) | R2 (at position 3) | M. tuberculosis Strain | MIC (µM) | Reference |
| Thiazolyl-thiazolidinones | 2-(substituted phenyl)thiazol-4-yl | Substituted phenyl | M. bovis BCG | 4.43 - 24.04 | [7] |
| 2-Iminothiazolidin-4-ones | =N-pyrazole | Substituted phenyl | H37Rv | 3.03 - >100 µg/mL | [8] |
| 2,3,5-Trisubstituted 2-iminothiazolidin-4-ones | Varied | Varied | H37Rv | 6.25 - 12.5 µg/mL | [8] |
| Indole-substituted thiazolidinones | Varied | Indole moiety | H37Rv | 1.43 - 1.55 | [8] |
Note: The above table provides a selection of reported activities and is not exhaustive. Researchers are encouraged to consult the cited literature for detailed information on specific analogs.
Mechanism of Action and Signaling Pathway
This compound exerts its antimycobacterial effect by targeting the biotin biosynthesis pathway, which is essential for the survival of M. tuberculosis.[1] Specifically, it acts as a competitive inhibitor of biotin synthase (BioB), the enzyme responsible for the final step in biotin synthesis.[1][2]
Mycobacterium tuberculosis Biotin Biosynthesis Pathway
The following diagram illustrates the key steps in the biotin biosynthesis pathway in M. tuberculosis, highlighting the target of this compound.
Caption: The biotin biosynthesis pathway in M. tuberculosis and the inhibition of BioB by this compound.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflow for the total synthesis of this compound and the logical relationship of its development as an antitubercular agent.
Total Synthesis Workflow of (±)-Mycobacidin
References
- 1. Investigation of (S)-(−)-acidomycin: A selective antimycobacterial natural product that inhibits biotin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Investigation of ( S)-(-)-Acidomycin: A Selective Antimycobacterial Natural Product That Inhibits Biotin Synthase. [vivo.weill.cornell.edu]
- 6. Investigation of ( S)-(-)-Acidomycin: A Selective Antimycobacterial Natural Product That Inhibits Biotin Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of new 2-(thiazol-4-yl)thiazolidin-4-one derivatives as potential anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Mycobacidin MIC in M. tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacidin, an antibiotic produced by Streptomyces species, has demonstrated selective inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Its unique mechanism of action, targeting the essential biotin biosynthesis pathway, makes it a compound of interest for the development of novel anti-tubercular agents.[1][2][3][4] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis and an overview of its mechanism of action.
Data Presentation
Table 1: Reference MIC Values of Common Anti-Tuberculosis Drugs against M. tuberculosis
| Drug | MIC Range (µg/mL) | Method |
| Isoniazid | 0.03 - 0.12 | Broth Microdilution (Middlebrook 7H9)[5] |
| Rifampicin | 0.06 - 0.25 | Broth Microdilution (Middlebrook 7H9) |
| Ethambutol | 0.5 - 2.0 | Broth Microdilution (Middlebrook 7H9) |
| Pyrazinamide | ≤12.5 - 100 (at neutral pH) | Broth Microdilution (Defined Medium)[6][7] |
| Amikacin | 0.25 - 1.0 | Broth Microdilution (Middlebrook 7H9)[5] |
| Levofloxacin | 0.12 - 0.5 | Broth Microdilution (Middlebrook 7H9)[5] |
Experimental Protocols
The following are detailed methodologies for determining the MIC of this compound against M. tuberculosis. The broth microdilution method is presented as the primary protocol, with the agar dilution method as an alternative.
Protocol 1: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium. The EUCAST reference method for M. tuberculosis utilizes Middlebrook 7H9 broth.[5]
Materials:
-
This compound (with known purity)
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)
-
Middlebrook 7H9 broth base
-
Oleic acid-albumin-dextrose-catalase (OADC) supplement (10%)
-
Glycerol
-
Tween 80 (or other suitable surfactant)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO) for dissolving this compound (if necessary)
-
McFarland standards (0.5)
-
Incubator at 36° ± 1°C[5]
-
Inverted mirror for reading[5]
-
Appropriate biosafety cabinet and personal protective equipment for handling M. tuberculosis.
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a suitable amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution.
-
Further dilute the stock solution in sterile Middlebrook 7H9 broth (supplemented with 10% OADC and 0.2% glycerol) to achieve a starting concentration for serial dilutions.
-
-
Preparation of M. tuberculosis Inoculum:
-
Culture M. tuberculosis on a suitable solid medium (e.g., Middlebrook 7H10 or 7H11 agar) until sufficient growth is observed.
-
Harvest colonies and transfer them to a tube containing sterile saline with glass beads.
-
Vortex thoroughly to create a homogenous suspension and break up clumps.
-
Allow larger particles to settle for 30 minutes.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard.
-
Dilute this suspension 1:100 in Middlebrook 7H9 broth to obtain the final inoculum of approximately 10^5 CFU/mL.[5]
-
-
Microtiter Plate Setup:
-
Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the starting this compound solution to the first column of wells.
-
Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11.
-
Seal the plate with a breathable membrane or place it in a zip-lock bag to prevent dehydration.
-
Incubate the plate at 36° ± 1°C.
-
-
Reading and Interpretation:
-
Visually inspect the plates for bacterial growth starting from day 7 and continuing up to 21 days. Use an inverted mirror to facilitate reading.[5]
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis. Growth in the control wells (column 11) should be clearly visible.
-
Protocol 2: Agar Dilution Method
This method involves incorporating the antimicrobial agent into a solid agar medium and observing the growth of the microorganism on the surface.
Materials:
-
This compound
-
Mycobacterium tuberculosis strain
-
Middlebrook 7H10 or 7H11 agar base
-
OADC supplement
-
Glycerol
-
Sterile petri dishes
-
Materials for inoculum preparation as described in Protocol 1.
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions.
-
Cool the molten agar to 45-50°C.
-
Prepare serial dilutions of this compound in sterile water or another suitable solvent.
-
Add a defined volume of each this compound dilution to separate aliquots of the molten agar to achieve the desired final concentrations. Also, prepare a drug-free control plate.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation and Plating:
-
Prepare the M. tuberculosis inoculum as described in Protocol 1, adjusting the final concentration as needed for spotting onto the agar surface.
-
Spot a standardized volume (e.g., 10 µL) of the bacterial suspension onto the surface of each agar plate, including the drug-free control.
-
-
Incubation and Interpretation:
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 37°C in a CO2-enriched atmosphere (if required by the specific strain) for 3 to 4 weeks, or until sufficient growth is visible on the control plate.
-
The MIC is the lowest concentration of this compound that inhibits the growth of more than 99% of the bacterial population compared to the drug-free control.[8]
-
Visualizations
Mechanism of Action: Inhibition of Biotin Biosynthesis
This compound acts as a competitive inhibitor of biotin synthase (BioB) in M. tuberculosis.[1] Biotin is an essential cofactor for several carboxylases involved in fatty acid synthesis, amino acid metabolism, and the tricarboxylic acid cycle.[1] By inhibiting biotin synthesis, this compound effectively halts these critical metabolic processes, leading to bacterial cell death.
Caption: Inhibition of the M. tuberculosis biotin biosynthesis pathway by this compound.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram outlines the key steps in determining the MIC of this compound using the broth microdilution method.
Caption: Workflow for determining this compound MIC using broth microdilution.
Logical Relationship: MIC Determination and Interpretation
The determination of the MIC is a critical step in assessing the potential of a new anti-tubercular agent. This value provides a quantitative measure of the drug's potency and is essential for further preclinical and clinical development.
Caption: Logical flow from MIC determination to the interpretation of this compound's activity.
References
- 1. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin biosynthesis in Mycobacterium tuberculosis: physiology, biochemistry and molecular intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biotin Biosynthetic Pathway in Mycobacterium tuberculosis is a Validated Target for the Development of Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination [pubmed.ncbi.nlm.nih.gov]
- 6. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of Mycobacidin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacidin, also known as actithiazic acid, is an antibiotic with selective activity against Mycobacterium tuberculosis. It functions by inhibiting the biosynthesis of biotin, an essential cofactor for various metabolic processes in the bacterium.[1] This document provides detailed protocols for key in vitro assays to evaluate the antimycobacterial activity of this compound, including determination of Minimum Inhibitory Concentration (MIC), time-kill kinetics, and cytotoxicity.
Data Presentation
The following tables present illustrative quantitative data for this compound activity. This data is representative of expected results from the described assays.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium Species
| Mycobacterium Species | Strain | MIC (µg/mL) |
| M. tuberculosis | H37Rv | 1.56 |
| M. tuberculosis | MDR Strain A | 3.13 |
| M. tuberculosis | XDR Strain B | 6.25 |
| M. smegmatis | mc²155 | 12.5 |
| M. avium | ATCC 25291 | >50 |
Table 2: Illustrative Time-Kill Kinetics of this compound against M. tuberculosis H37Rv
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (4x MIC) | Log10 CFU/mL (16x MIC) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 24 | 6.8 | 5.5 | 4.2 | 3.1 |
| 48 | 7.5 | 4.8 | 3.0 | <2.0 |
| 72 | 8.2 | 4.1 | <2.0 | <2.0 |
| 96 | 8.9 | 3.5 | <2.0 | <2.0 |
Table 3: Illustrative Cytotoxicity of this compound
| Cell Line | Assay | IC50 (µM) | Selectivity Index (SI) (IC50/MIC) |
| Vero (Monkey Kidney) | MTT | >100 | >64 |
| A549 (Human Lung Carcinoma) | MTT | 85 | 54.5 |
| HepG2 (Human Liver Carcinoma) | MTT | 120 | 76.9 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound against Mycobacterium species.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
This compound stock solution (in DMSO)
-
Mycobacterium culture in logarithmic growth phase
-
Sterile 96-well microplates
-
Incubator at 37°C
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Adjust the turbidity of the Mycobacterium culture to a 0.5 McFarland standard.
-
Dilute the bacterial suspension 1:20 in 7H9 broth.
-
Inoculate each well (except the negative control) with 100 µL of the diluted bacterial suspension.
-
Seal the plates and incubate at 37°C for 7-14 days for M. tuberculosis or 2-3 days for faster-growing species like M. smegmatis.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.[2]
Time-Kill Kinetics Assay
This assay determines the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
Middlebrook 7H9 broth with ADC supplement
-
This compound
-
M. tuberculosis culture
-
Sterile culture tubes
-
Incubator with shaking capabilities at 37°C
-
Middlebrook 7H10 agar plates with OADC (Oleic Acid-Albumin-Dextrose-Catalase) supplement
-
Sterile saline solution with 0.05% Tween 80
Procedure:
-
Prepare culture tubes with 7H9 broth containing this compound at concentrations corresponding to 0x (control), 1x, 4x, and 16x the predetermined MIC.
-
Inoculate each tube with a standardized M. tuberculosis suspension to a final density of approximately 10^6 CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 24, 48, 72, and 96 hours), withdraw an aliquot from each tube.
-
Prepare serial dilutions of the aliquots in sterile saline with Tween 80.
-
Plate the dilutions onto 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colonies to determine the CFU/mL at each time point for each concentration.
-
Plot the log10 CFU/mL versus time to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.[3]
Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound against a mammalian cell line to determine its selectivity.
Materials:
-
Mammalian cell line (e.g., Vero, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with cells at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Mechanism of Action: Inhibition of Biotin Synthesis
This compound acts as a competitive inhibitor of biotin synthase (BioB), a key enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis. This pathway is essential for the production of biotin, a vital cofactor for several carboxylases involved in fatty acid synthesis and other metabolic processes.[1][4]
Caption: this compound inhibits biotin synthase (BioB), blocking biotin production.
Experimental Workflow: MIC Determination
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Time-kill kinetics of antibiotics active against rapidly growing mycobacteria. | Semantic Scholar [semanticscholar.org]
- 4. Control of biotin biosynthesis in mycobacteria by a pyruvate carboxylase dependent metabolic signal - PMC [pmc.ncbi.nlm.nih.gov]
Developing a Mycobacidin-Based Bioassay for Antimycobacterial Drug Discovery
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycobacidin, also known as actithiazic acid, is a natural product produced by Streptomyces species that exhibits selective antibiotic activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] Its unique structure, featuring a sulfur-containing 4-thiazolidinone ring, and its specific mechanism of action make it a compelling starting point for the development of novel antitubercular agents.[1][3] This application note provides a comprehensive overview and detailed protocols for establishing a robust bioassay to screen for and characterize new this compound-based compounds or other molecules that target the same pathway.
This compound's primary target is biotin biosynthesis, a crucial metabolic pathway for the survival of M. tuberculosis.[1][2] Specifically, it competitively inhibits biotin synthase (BioB), the enzyme responsible for the final step in biotin synthesis.[2] This inhibition leads to the depletion of biotin, an essential cofactor for numerous metabolic reactions, ultimately resulting in bacterial cell death.[2] The development of a bioassay centered around this mechanism allows for the high-throughput screening of compound libraries to identify new chemical entities with potent antimycobacterial activity.
Core Principles of the Bioassay
The proposed bioassay is a multi-step process designed to:
-
Primary Screening: Identify compounds that inhibit the growth of Mycobacterium species.
-
Secondary Screening: Validate the hits from the primary screen and begin to elucidate the mechanism of action.
-
Quantitative Analysis: Determine the potency and efficacy of lead compounds.
This tiered approach ensures that resources are focused on the most promising candidates, accelerating the drug discovery pipeline.
Data Presentation
Effective data management and presentation are critical for the successful interpretation of bioassay results. All quantitative data should be meticulously recorded and summarized in clear, well-structured tables.
Table 1: Example Data Summary for Primary Screening
| Compound ID | Concentration (µM) | % Inhibition of M. tuberculosis H37Rv |
| This compound (Control) | 10 | 98.5 |
| Compound A | 10 | 95.2 |
| Compound B | 10 | 15.3 |
| Compound C | 10 | 92.8 |
Table 2: Example Data for Minimum Inhibitory Concentration (MIC) Determination
| Compound ID | MIC90 (µM) against M. tuberculosis H37Rv |
| This compound (Control) | 0.8 |
| Compound A | 1.2 |
| Compound C | 0.9 |
Table 3: Example Data for Cytotoxicity Assay
| Compound ID | CC50 (µM) on Vero cells | Selectivity Index (SI = CC50/MIC90) |
| This compound (Control) | >100 | >125 |
| Compound A | 85 | 70.8 |
| Compound C | >100 | >111 |
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and reliable data.
Protocol 1: Primary Screening - Broth Microdilution Assay
This protocol is adapted from standard methods for determining the antimicrobial activity of compounds.[4][5]
Objective: To identify compounds that inhibit the growth of M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
-
96-well microtiter plates
-
Test compounds and this compound (positive control)
-
Resazurin solution (0.02% w/v)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial dilutions of the test compounds to achieve the desired screening concentration (e.g., 10 µM).
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.
-
Add the bacterial inoculum to each well containing the test compounds. Include wells with bacteria only (negative control) and bacteria with this compound (positive control).
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add 10 µL of resazurin solution to each well and incubate for an additional 24 hours.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) to determine cell viability. A color change from blue to pink indicates bacterial growth.[4][5]
-
Calculate the percentage of growth inhibition for each compound compared to the negative control.
Protocol 2: Secondary Screening - Biotin Complementation Assay
This assay helps to determine if the inhibitory effect of a compound is due to the disruption of the biotin biosynthesis pathway.[2]
Objective: To investigate if the antimicrobial activity of hit compounds can be reversed by the addition of biotin.
Materials:
-
Materials from Protocol 1
-
Biotin solution
Procedure:
-
Follow the procedure for the broth microdilution assay (Protocol 1).
-
For each hit compound, prepare a parallel set of wells.
-
To one set of wells, add a final concentration of biotin that is known to rescue growth from this compound inhibition (e.g., 10 µM).
-
Incubate and assess cell viability as described in Protocol 1.
-
Compare the growth inhibition in the presence and absence of biotin. If the inhibitory effect is significantly reduced by the addition of biotin, it suggests the compound targets the biotin biosynthesis pathway.
Protocol 3: Quantitative Analysis - Minimum Inhibitory Concentration (MIC) Determination
This protocol quantifies the potency of the lead compounds.[4][6]
Objective: To determine the lowest concentration of a compound that inhibits 90% of bacterial growth (MIC90).
Materials:
-
Materials from Protocol 1
Procedure:
-
In a 96-well plate, perform a two-fold serial dilution of the lead compounds over a range of concentrations (e.g., 0.05 µM to 100 µM).
-
Follow the steps for the broth microdilution assay (Protocol 1).
-
After incubation and addition of the viability indicator, determine the lowest concentration of the compound that shows no visible bacterial growth (or a significant reduction in signal).
-
The MIC90 is the concentration at which a 90% reduction in signal is observed compared to the growth control.
Visualizations
Diagrams are crucial for illustrating complex biological pathways and experimental workflows.
Caption: this compound inhibits the biotin biosynthesis pathway.
Caption: Experimental workflow for this compound-based bioassay.
References
- 1. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of (S)-(−)-acidomycin: A selective antimycobacterial natural product that inhibits biotin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Mycobacidin in Mycobacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacidin, also known as actithiazic acid or acidomycin, is a natural product with selective and potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] It functions by inhibiting biotin synthesis, an essential metabolic pathway for the bacterium.[1] Specifically, this compound acts as a competitive inhibitor of biotin synthase (BioB), the enzyme responsible for the final step in biotin biosynthesis.[2] This targeted mechanism of action and its narrow spectrum of activity make this compound a compound of significant interest for the development of new anti-tuberculosis therapeutics.[1]
These application notes provide detailed protocols for the use of this compound in mycobacterial cell culture, including methods for determining its inhibitory activity and characterizing its bactericidal or bacteriostatic effects.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Mycobacterium tuberculosis strains.
| M. tuberculosis Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Drug-Susceptible Strain 1 | 0.096 - 6.2 | 0.02 - 1.33 | [2] |
| Drug-Susceptible Strain 2 | 0.096 - 6.2 | 0.02 - 1.33 | [2] |
| Drug-Resistant Strain 1 | 0.096 - 6.2 | 0.02 - 1.33 | [2] |
| Drug-Resistant Strain 2 | 0.096 - 6.2 | 0.02 - 1.33 | [2] |
Note: The molecular weight of this compound is approximately 215.25 g/mol . The provided MIC range is based on reported data for (S)-(-)-acidomycin against a series of contemporary drug-susceptible and drug-resistant M. tuberculosis strains.[2]
Table 2: Activity of this compound against other microorganisms.
| Microorganism | MIC (µM) | MIC (µg/mL) | Reference |
| Non-tuberculosis mycobacteria | > 1000 | > 215.25 | [2] |
| Gram-positive pathogens | > 1000 | > 215.25 | [2] |
| Gram-negative pathogens | > 1000 | > 215.25 | [2] |
Table 3: Example Data Table for a Time-Kill Kinetics Assay of this compound against M. tuberculosis.
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (this compound at 1x MIC) | Log10 CFU/mL (this compound at 4x MIC) | Log10 CFU/mL (this compound at 8x MIC) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 24 | 6.5 | 4.5 | 3.0 | 2.5 |
| 48 | 8.0 | 4.0 | 2.0 | < 2.0 (Limit of Detection) |
| 72 | 9.0 | 3.5 | < 2.0 (Limit of Detection) | < 2.0 (Limit of Detection) |
| 96 | 9.5 | 3.0 | < 2.0 (Limit of Detection) | < 2.0 (Limit of Detection) |
| 120 | 9.8 | 2.8 | < 2.0 (Limit of Detection) | < 2.0 (Limit of Detection) |
Note: This table presents hypothetical data to illustrate the expected outcome of a time-kill assay. Actual results will vary depending on the experimental conditions and the specific M. tuberculosis strain used.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution
This protocol is based on established methods for antimicrobial susceptibility testing of Mycobacterium tuberculosis.
Materials:
-
This compound (prepare a stock solution, e.g., 1 mg/mL in a suitable solvent like DMSO, and filter-sterilize).
-
Mycobacterium tuberculosis strain of interest (e.g., H37Rv).
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
Sterile 96-well microtiter plates.
-
Sterile saline solution (0.85% NaCl) with 0.05% Tween 80.
-
McFarland standard (0.5).
-
Incubator at 37°C.
-
Plate reader for measuring optical density at 600 nm (OD600) or a resazurin-based viability indicator.
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using sterile saline with Tween 80.
-
Dilute this suspension 1:20 in 7H9 broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should bracket the expected MIC (e.g., from 16 µg/mL down to 0.03 µg/mL).
-
Include a drug-free well as a positive control for bacterial growth and a well with broth only as a negative control for sterility.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Seal the plate with a breathable membrane or in a way that prevents evaporation but allows for gas exchange.
-
Incubate the plate at 37°C for 7-14 days, or until visible growth is observed in the positive control well.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that inhibits visible growth of M. tuberculosis.
-
Growth can be assessed visually, by measuring the OD600, or by adding a viability indicator like resazurin (alamarBlue). With resazurin, a color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.
-
Protocol 2: Time-Kill Kinetics Assay for this compound
This protocol outlines a method to assess the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound.
-
Mycobacterium tuberculosis strain of interest.
-
Middlebrook 7H9 broth with supplements.
-
Sterile culture tubes or flasks.
-
Sterile saline solution with Tween 80.
-
Middlebrook 7H10 or 7H11 agar plates.
-
Incubator at 37°C.
-
Shaking incubator (optional, for liquid cultures).
Procedure:
-
Inoculum Preparation:
-
Prepare a mid-log phase culture of M. tuberculosis in 7H9 broth as described in Protocol 1.
-
Adjust the culture to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in several culture tubes/flasks.
-
-
Exposure to this compound:
-
Add this compound to the cultures at different concentrations relative to the predetermined MIC (e.g., 1x, 4x, and 8x MIC).
-
Include a drug-free culture as a growth control.
-
-
Incubation and Sampling:
-
Incubate all cultures at 37°C, with shaking if desired.
-
At various time points (e.g., 0, 24, 48, 72, 96, and 120 hours), withdraw an aliquot from each culture.
-
-
Viable Cell Counting (CFU Determination):
-
Perform serial ten-fold dilutions of each aliquot in sterile saline with Tween 80.
-
Plate 100 µL of appropriate dilutions onto 7H10 or 7H11 agar plates in duplicate or triplicate.
-
Incubate the plates at 37°C for 3-4 weeks, or until colonies are clearly visible.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each this compound concentration and the control.
-
A bactericidal effect is generally defined as a ≥ 3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by an inhibition of growth without a significant reduction in the number of viable bacteria.
-
Visualizations
Caption: Mechanism of action of this compound on the biotin synthesis pathway.
Caption: Experimental workflow for MIC determination of this compound.
Caption: Experimental workflow for a time-kill kinetics assay of this compound.
Caption: Logical relationship illustrating the specificity of this compound.
References
- 1. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of ( S)-(-)-Acidomycin: A Selective Antimycobacterial Natural Product That Inhibits Biotin Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Mycobacidin Synergy with Other Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacidin, also known as actithiazic acid, is a natural product that has demonstrated promising antitubercular activity.[1][2] Its mechanism of action involves the inhibition of biotin synthesis, a critical metabolic pathway for the growth and survival of Mycobacterium tuberculosis.[1][3] Specifically, this compound acts as a competitive inhibitor of biotin synthase (BioB), the enzyme responsible for the final step in biotin biosynthesis.[1][2] Given the rise of drug-resistant tuberculosis, combination therapy and the exploration of synergistic drug interactions are crucial for developing more effective treatment regimens.[4][5][6]
These application notes provide detailed protocols for testing the synergistic effects of this compound with other antimicrobial agents against Mycobacterium tuberculosis. The protocols described herein are the checkerboard assay and the time-kill curve assay, which are standard methods for evaluating drug synergy in vitro.[4][7][8]
Potential Synergistic Partners for this compound
The selection of drugs to test for synergy with this compound should be based on their distinct mechanisms of action, with the goal of targeting different essential pathways in M. tuberculosis. Potential synergistic partners could include:
-
Cell Wall Synthesis Inhibitors: Drugs like ethambutol or cycloserine, which target different aspects of the mycobacterial cell wall synthesis, could create a multi-pronged attack.
-
Efflux Pump Inhibitors: Compounds that inhibit efflux pumps could increase the intracellular concentration of this compound, thereby enhancing its efficacy.[9]
-
Protein Synthesis Inhibitors: Antibiotics such as spectinomycin, which targets the 30S ribosomal subunit, could act synergistically by simultaneously disrupting protein synthesis and a key metabolic pathway.[10]
-
Rifampin: This first-line anti-TB drug inhibits RNA synthesis. Combining it with a metabolic inhibitor like this compound could lead to enhanced killing of the bacteria.[6]
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[4][11][12] It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.
Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another drug against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid-albumin-dextrose-catalase)
-
This compound (stock solution of known concentration)
-
Partner drug (stock solution of known concentration)
-
Sterile 96-well microtiter plates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Incubator (37°C)
-
Plate reader (optional, for quantitative analysis)
Procedure:
-
Preparation of Bacterial Inoculum: Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the culture to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL) and then dilute 1:20 in fresh 7H9 broth to obtain the final inoculum.
-
Drug Dilutions:
-
Prepare serial twofold dilutions of this compound and the partner drug in 7H9 broth in separate tubes. The concentration range should typically span from 4x to 1/16x the Minimum Inhibitory Concentration (MIC) of each drug.
-
The MIC of each drug alone should be determined beforehand using a standard broth microdilution method.
-
-
Plate Setup:
-
Add 50 µL of 7H9 broth to each well of a 96-well plate.
-
Add 50 µL of the this compound dilutions horizontally across the plate (e.g., columns 1-10).
-
Add 50 µL of the partner drug dilutions vertically down the plate (e.g., rows A-G).
-
This creates a matrix of varying concentrations of both drugs.
-
Include a row and a column with each drug alone to redetermine the MICs.
-
Include a growth control well (no drugs) and a sterility control well (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control.
-
Incubation: Seal the plates and incubate at 37°C for 7-10 days.
-
Reading Results:
-
After incubation, add 30 µL of the resazurin solution to each well and incubate for another 24-48 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the drug that prevents this color change.
-
-
Data Analysis:
-
The FIC for each drug is calculated as:
-
FIC of this compound (FICa) = MIC of this compound in combination / MIC of this compound alone
-
FIC of Partner Drug (FICb) = MIC of partner drug in combination / MIC of partner drug alone
-
-
The FIC Index (FICI) is the sum of the individual FICs:
-
FICI = FICa + FICb
-
-
The interaction is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Data Presentation:
| Combination Well | [this compound] (µg/mL) | [Partner Drug] (µg/mL) | Growth (+/-) | FICa | FICb | FICI | Interpretation |
| A1 | 4x MIC | 4x MIC | - | - | - | - | - |
| ... | ... | ... | ... | ... | ... | ... | ... |
| G10 | 1/16x MIC | 1/16x MIC | + | - | - | - | - |
This table should be populated with the experimental results.
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic picture of the antimicrobial interaction over time.[7][13][14]
Objective: To evaluate the bactericidal or bacteriostatic activity of this compound and a partner drug, alone and in combination, over a specified period.
Materials:
-
Same as for the checkerboard assay, plus:
-
Sterile saline or PBS for dilutions
-
Middlebrook 7H10 agar plates
-
Sterile spreaders
Procedure:
-
Preparation of Inoculum: Prepare the M. tuberculosis inoculum as described for the checkerboard assay.
-
Test Conditions: Prepare tubes with 7H9 broth containing:
-
No drug (growth control)
-
This compound at a sub-MIC concentration (e.g., 0.5x MIC)
-
Partner drug at a sub-MIC concentration (e.g., 0.5x MIC)
-
This compound and the partner drug in combination at their respective sub-MIC concentrations.
-
-
Inoculation: Inoculate each tube with the prepared bacterial suspension to a final concentration of approximately 1 x 10^6 CFU/mL.
-
Incubation and Sampling: Incubate all tubes at 37°C. At predetermined time points (e.g., 0, 2, 4, 7, and 10 days), withdraw an aliquot from each tube.
-
Viable Cell Count:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto 7H10 agar plates in duplicate.
-
Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible.
-
-
Data Analysis:
-
Count the colonies on each plate and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
-
Antagonism is indicated by a ≥ 2-log10 increase in CFU/mL by the combination compared to the most active single agent.
-
Indifference is a < 2-log10 change in CFU/mL.
-
Data Presentation:
| Time (days) | log10 CFU/mL (Control) | log10 CFU/mL (this compound) | log10 CFU/mL (Partner Drug) | log10 CFU/mL (Combination) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 7 | ||||
| 10 |
This table should be populated with the experimental results.
Signaling Pathway
This compound inhibits the biotin biosynthetic pathway, which is essential for the production of biotin, a vital cofactor for several carboxylases involved in fatty acid synthesis and other metabolic processes.
Conclusion
The protocols outlined in these application notes provide a framework for the systematic evaluation of this compound's synergistic potential with other antimicrobial agents. The checkerboard assay offers a quantitative measure of synergy through the FICI, while the time-kill curve assay provides insights into the dynamic effects of drug combinations on bacterial viability. The identification of synergistic drug combinations is a critical step in the development of novel and more effective therapeutic strategies to combat tuberculosis.
References
- 1. Investigation of (S)-(−)-acidomycin: A selective antimycobacterial natural product that inhibits biotin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of ( S)-(-)-Acidomycin: A Selective Antimycobacterial Natural Product That Inhibits Biotin Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro time-kill curves study of three antituberculous combinations against Mycobacterium tuberculosis clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 12. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Time-kill kinetics of antibiotics active against rapidly growing mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for Studying Mycobacidin Uptake by M. tuberculosis: Application Notes and Protocols
Introduction
Mycobacidin, also known as actithiazic acid, is an antibiotic with selective and potent activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis.[1] Its efficacy is linked to the inhibition of biotin biosynthesis, a critical metabolic pathway for the bacterium.[1] A key aspect of its selective toxicity is its significantly higher accumulation within M. tuberculosis compared to other bacteria, such as E. coli, where its accumulation is approximately 30-fold lower.[1] Understanding the mechanisms governing the uptake of this compound across the complex and lipid-rich cell wall of M. tuberculosis is crucial for the development of new anti-tubercular agents and for overcoming potential resistance mechanisms.[2][3][4]
The M. tuberculosis cell envelope is a formidable barrier, consisting of a plasma membrane, a mycolyl-arabinogalactan-peptidoglycan complex, and an outer capsule-like layer.[2][3][5] This structure confers intrinsic resistance to many drugs.[3][4][5] Drug transport across this barrier can occur via passive diffusion for lipophilic compounds, through porin channels for hydrophilic molecules, or via active transport and efflux systems.[2]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to study the uptake of this compound by M. tuberculosis. The methodologies described herein are based on established techniques for quantifying antibiotic accumulation in mycobacteria and can be adapted to investigate this compound specifically.
Data Presentation: Quantitative Analysis of this compound Uptake
Quantitative data is essential for comparing uptake under different conditions, in different strains, or in the presence of inhibitors. The following tables provide a template for structuring experimental data.
Table 1: Comparative Accumulation of this compound
| Bacterial Species | Relative Intracellular Accumulation | Fold Difference | Reference |
| Mycobacterium tuberculosis | High | ~30x | [1] |
| Escherichia coli | Low | 1x | [1] |
Table 2: Template for Intracellular this compound Concentration Data (LC-MS/MS)
| Strain/Condition | Time Point (min) | Intracellular this compound (ng/10^8 cells) | Calculated Intracellular Concentration (µM) | Standard Deviation |
| M. tb H37Rv (Wild-Type) | 30 | |||
| M. tb H37Rv + Efflux Inhibitor | 30 | |||
| M. tb Mutant Strain | 30 | |||
| Non-replicating M. tb | 30 |
Experimental Protocols
The following protocols outline key methods for studying this compound uptake.
Protocol 1: Direct Quantification of Intracellular this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method is the gold standard for accurately quantifying the amount of an unlabeled drug inside bacterial cells. It is adapted from established protocols for measuring drug penetration in replicating and non-replicating M. tuberculosis.[6]
Objective: To determine the absolute intracellular concentration of this compound.
Materials:
-
M. tuberculosis culture (e.g., H37Rv) in mid-log phase.
-
Middlebrook 7H9 broth supplemented with OADC or other appropriate supplements.
-
This compound solution of known concentration.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Silicone oil (e.g., AR200).
-
Acetonitrile with an internal standard (for extraction).
-
2 mL microcentrifuge tubes.
-
High-speed refrigerated microcentrifuge.
-
LC-MS/MS system.
Procedure:
-
Culture Preparation: Grow M. tuberculosis to mid-log phase (OD600 ~0.6-0.8). Harvest cells by centrifugation and resuspend in fresh 7H9 broth to a final density of ~10^8 cells/mL.
-
Drug Exposure: Add this compound to the bacterial suspension at a final concentration of 10 µM (or desired concentration). Incubate at 37°C with shaking for a defined period (e.g., 30 minutes for steady-state accumulation).[6]
-
Sample Preparation:
-
Prepare 2 mL microcentrifuge tubes with a bottom layer of 500 µL of a quenching solution (e.g., 20% formic acid in water) and an upper layer of 500 µL of silicone oil.
-
Pre-chill the tubes on ice.
-
-
Separation of Cells:
-
Transfer 1 mL of the drug-exposed bacterial culture into the prepared tubes.
-
Immediately centrifuge at maximum speed (e.g., >13,000 x g) for 5 minutes at 4°C. The bacterial cells will form a pellet at the bottom of the tube, passing through the silicone oil, which separates them from the drug-containing medium.
-
-
Cell Lysis and Extraction:
-
Carefully remove the upper aqueous and silicone oil layers.
-
Freeze the tube containing the cell pellet and quenching solution at -80°C.
-
Lyse the cells by freeze-thawing or bead beating.
-
Add 1 mL of acetonitrile containing a suitable internal standard to the lysed pellet.
-
Vortex vigorously and centrifuge to pellet cell debris.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
Quantify the amount of this compound by comparing its signal to a standard curve.
-
-
Data Normalization:
-
In parallel, determine the colony-forming units (CFU) per mL of the starting culture to normalize the drug amount per cell.
-
Calculate the intracellular concentration based on an estimated average cell volume (e.g., 0.5 µm³).[6]
-
Protocol 2: Visualization of this compound Uptake using Fluorescence Microscopy
This method involves using a fluorescently labeled version of this compound to visualize its accumulation and subcellular localization. This requires the chemical synthesis of a fluorescent analog.[7][8]
Objective: To qualitatively assess this compound uptake and localization within M. tuberculosis.
Materials:
-
Fluorescently-labeled this compound analog.
-
M. tuberculosis culture.
-
PBS.
-
Microscope slides and coverslips.
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Synthesis of Fluorescent Probe: Synthesize a this compound analog by attaching a fluorescent dye (e.g., a cyanine dye or fluorescein) via a linker that does not disrupt its biological activity.[9][10] The activity of the labeled compound should be validated against the unlabeled parent drug.
-
Bacterial Culture: Grow M. tuberculosis to mid-log phase.
-
Labeling:
-
Harvest cells and wash twice with PBS.
-
Resuspend the cells in PBS or minimal media.
-
Add the fluorescent this compound analog to the cell suspension at a pre-determined concentration.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
-
Washing: Centrifuge the cells and wash twice with ice-cold PBS to remove unbound probe.
-
Microscopy:
-
Resuspend the final cell pellet in a small volume of PBS.
-
Mount a small aliquot of the cell suspension on a microscope slide.
-
Visualize the cells using a fluorescence microscope. Capture both bright-field and fluorescence images to correlate the fluorescent signal with the bacterial cells.
-
Protocol 3: Indirect Assessment of Uptake via Efflux Pump Inhibition
This assay indirectly measures uptake by determining if efflux pump inhibitors increase the apparent activity (i.e., lower the Minimum Inhibitory Concentration, MIC) of this compound. An increase in activity suggests that this compound is a substrate for one or more efflux pumps.[11]
Objective: To determine if this compound is actively effluxed from M. tuberculosis.
Materials:
-
M. tuberculosis culture.
-
This compound.
-
Efflux pump inhibitors (EIs) such as verapamil, thioridazine, or reserpine.[6][11]
-
96-well microplates.
-
Microplate reader or a method for assessing bacterial growth (e.g., resazurin reduction assay).
Procedure:
-
Determine MIC of EIs: First, determine the MIC of each efflux pump inhibitor against M. tuberculosis to ensure that the concentrations used in the synergy assay are sub-inhibitory.
-
Checkerboard Assay:
-
Prepare a 96-well plate with a two-dimensional gradient of this compound and the efflux inhibitor.
-
This compound concentrations should range from above to below its known MIC.
-
The EI should be used at a sub-inhibitory concentration (e.g., 1/2 or 1/4 of its MIC).
-
Inoculate the wells with a standardized suspension of M. tuberculosis.
-
Include controls for each drug alone and a no-drug growth control.
-
-
Incubation and Reading: Incubate the plate at 37°C for 7-14 days. Determine the MIC of this compound in the presence and absence of the EI.
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) index. A significant reduction in the MIC of this compound in the presence of the EI (synergistic effect) indicates that this compound is a substrate of an efflux pump targeted by the inhibitor.[11]
-
Visualizations: Workflows and Pathways
The following diagrams illustrate key concepts and workflows for studying this compound uptake.
Caption: General workflow for studying this compound uptake in M. tuberculosis.
Caption: Potential routes of this compound transport across the M. tuberculosis cell envelope.
Caption: Logical workflow of an efflux pump inhibition assay.
References
- 1. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Transport Mechanisms in Mycobacterium Tuberculosis Drug Resistance and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycobacterium tuberculosis cell-wall and antimicrobial peptides: a mission impossible? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Barriers to tuberculosis drug discovery: the mycobacterial cell wall [open.uct.ac.za]
- 5. researchpublish.com [researchpublish.com]
- 6. Reduced Drug Uptake in Phenotypically Resistant Nutrient-Starved Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 299. Fluorescent labeling of an analog showing activity against Mycobacterium tuberculosis - Magritek [magritek.com]
- 9. Fluorescent Aminoglycoside Antibiotics and Methods for Accurately Monitoring Uptake by Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Enhancement of antibiotic activity by efflux inhibitors against multidrug resistant Mycobacterium tuberculosis clinical isolates from Brazil [frontiersin.org]
Application Notes and Protocols for Generating Mycobacidin-Resistant Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacidin, also known as acidomycin, is a natural product with potent antimycobacterial activity. It functions by inhibiting biotin synthesis, an essential metabolic pathway for Mycobacterium tuberculosis and other mycobacteria. Specifically, this compound targets biotin synthase (BioB), a key enzyme in the final step of biotin biosynthesis. Understanding the mechanisms by which mycobacteria develop resistance to this compound is crucial for the development of new anti-tubercular drugs and for elucidating the intricacies of mycobacterial physiology.
These application notes provide a comprehensive guide for the generation, characterization, and analysis of this compound-resistant mycobacterial mutants. The protocols outlined below are based on established methodologies for creating drug-resistant mutants of Mycobacterium tuberculosis and other mycobacterial species.
Data Presentation
Table 1: Estimated Spontaneous Mutation Frequency for this compound Resistance
The following table provides estimated spontaneous mutation frequencies for resistance to various anti-tubercular drugs in Mycobacterium species. These values can be used as a preliminary reference for designing experiments to isolate this compound-resistant mutants. The actual frequency for this compound resistance should be determined experimentally.
| Antibiotic | Mycobacterium Species | Estimated Mutation Frequency (per cell division) | Reference(s) |
| Isoniazid | M. smegmatis | 1.2 x 10⁻⁷ - 1.20 x 10⁻⁹ | [1] |
| Rifampicin | M. smegmatis | 9.24 x 10⁻⁸ - 2.18 x 10⁻¹⁰ | [1] |
| Streptomycin | M. smegmatis | 2.77 x 10⁻⁸ - 5.31 x 10⁻⁸ | [1] |
| Kanamycin | M. smegmatis | 1.7 x 10⁻⁸ | [1] |
| Pyrazinamide | M. tuberculosis | ~1 x 10⁻⁵ | [2] |
| This compound | M. tuberculosis | To be determined experimentally |
Table 2: Minimum Inhibitory Concentration (MIC) Data for this compound-Resistant Mutants
This table is a template for summarizing the MIC data of wild-type and this compound-resistant mutant strains. The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial population's growth.[3] The values provided are hypothetical and should be replaced with experimental data.
| Strain | Genotype | This compound MIC (µg/mL) | Fold Change in MIC |
| Wild-Type | bioB wild-type | 0.1 | - |
| Resistant Mutant 1 | e.g., bioB (mutation) | To be determined | To be determined |
| Resistant Mutant 2 | e.g., bioB overexpression | To be determined | To be determined |
| Resistant Mutant 3 | e.g., Efflux pump mutation | To be determined | To be determined |
Experimental Protocols
Protocol 1: Generation of Spontaneous this compound-Resistant Mutants
This protocol describes the selection of spontaneous mutants resistant to this compound by plating a large population of susceptible mycobacteria on a medium containing the antibiotic.
Materials:
-
Mycobacterium tuberculosis H37Rv (or other susceptible mycobacterial strain)
-
Middlebrook 7H10 or 7H11 agar supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
Middlebrook 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase) and 0.05% Tween 80
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile petri dishes, culture tubes, and other standard microbiology lab equipment
Procedure:
-
Prepare Mycobacterial Culture:
-
Inoculate 10 mL of Middlebrook 7H9 broth with a single colony of the susceptible mycobacterial strain.
-
Incubate at 37°C with shaking until the culture reaches late logarithmic phase (OD₆₀₀ of 0.8-1.0).
-
-
Prepare Selective Agar Plates:
-
Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions.
-
Autoclave and cool to 50-55°C.
-
Add OADC supplement and this compound to the desired final concentrations. It is recommended to use concentrations that are 2x, 4x, and 8x the MIC of the susceptible strain.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Plating for Mutant Selection:
-
Harvest the mycobacterial culture by centrifugation at 4000 x g for 10 minutes.
-
Resuspend the cell pellet in 1 mL of fresh 7H9 broth.
-
Plate approximately 10⁸ to 10⁹ cells onto each selective agar plate containing this compound. Spread the inoculum evenly using a sterile spreader.
-
Also, plate serial dilutions of the culture onto non-selective agar plates (without this compound) to determine the total viable cell count.
-
-
Incubation and Colony Selection:
-
Incubate the plates at 37°C in a humidified incubator for 3-4 weeks, or until colonies appear on the selective plates.
-
Pick individual colonies from the selective plates and streak them onto fresh selective agar plates to confirm their resistance.
-
-
Calculate Mutation Frequency:
-
The spontaneous mutation frequency can be calculated by dividing the number of resistant colonies by the total number of viable cells plated.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against susceptible and resistant mycobacterial strains.
Materials:
-
Mycobacterial cultures (wild-type and resistant mutants)
-
Middlebrook 7H9 broth with ADC supplement
-
This compound stock solution
-
96-well microtiter plates
-
Resazurin solution (0.02% in sterile water) or other viability indicators
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a serial two-fold dilution of this compound in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.
-
-
Prepare Mycobacterial Inoculum:
-
Grow mycobacterial cultures to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Adjust the culture density to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10⁷ CFU/mL.
-
Dilute the adjusted culture 1:100 in fresh 7H9 broth.
-
-
Inoculate Microtiter Plate:
-
Add 100 µL of the diluted mycobacterial suspension to each well of the microtiter plate containing the this compound dilutions. The final inoculum in each well will be approximately 5 x 10⁴ CFU.
-
-
Incubation:
-
Seal the plate with a breathable membrane or place it in a humidified container to prevent evaporation.
-
Incubate at 37°C for 7-14 days.
-
-
Determine MIC:
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).
-
Protocol 3: Genomic DNA Extraction and Whole-Genome Sequencing
This protocol provides a general workflow for extracting genomic DNA from mycobacteria for subsequent whole-genome sequencing to identify mutations conferring resistance.
Materials:
-
Mycobacterial cultures (wild-type and resistant mutants)
-
Lysis buffer (e.g., TE buffer with lysozyme and proteinase K)
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol and isopropanol
-
RNase A
-
DNA extraction kit (optional, but recommended for higher purity)
Procedure:
-
Cell Lysis:
-
Harvest a late-log phase culture of mycobacteria by centrifugation.
-
Resuspend the pellet in lysis buffer and incubate at 37°C to degrade the cell wall. Mechanical disruption using bead beating can also be employed for efficient lysis.
-
-
DNA Purification:
-
Perform phenol:chloroform extractions to remove proteins and other cellular debris.
-
Precipitate the DNA using isopropanol, wash with ethanol, and resuspend in TE buffer.
-
Treat with RNase A to remove contaminating RNA.
-
-
Quality Control:
-
Assess the purity and concentration of the extracted DNA using a spectrophotometer (A260/A280 ratio) and a fluorometer.
-
-
Whole-Genome Sequencing:
-
Prepare sequencing libraries according to the manufacturer's protocol (e.g., Illumina).
-
Perform high-throughput sequencing.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads of the resistant mutants to the reference genome of the wild-type strain.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions in the resistant mutants.
-
Focus on non-synonymous mutations in the bioB gene and other genes potentially involved in biotin metabolism, transport, or drug efflux.
-
Visualization of Pathways and Workflows
Caption: this compound's mechanism of action targeting biotin synthase.
Caption: Experimental workflow for generating this compound-resistant mutants.
Caption: Logical flow from this compound exposure to resistance development.
References
- 1. Molecular Characterization of Multidrug-Resistant Isolates of Mycobacterium tuberculosis from Patients in North India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole genome sequencing of multidrug-resistant Mycobacterium tuberculosis isolates collected in the Czech Republic, 2005–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mycobacidin in a Murine Model of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacidin, also known as actithiazic acid, is an antibiotic with selective activity against Mycobacterium tuberculosis. Its mechanism of action involves the inhibition of biotin synthesis, a critical metabolic pathway for the bacterium. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in a murine model of tuberculosis, a crucial step in the drug development pipeline. The following protocols and data presentation formats are based on established methodologies for testing anti-tuberculosis agents in vivo.
Disclaimer: To date, specific quantitative in vivo efficacy data for this compound in murine models of tuberculosis is not extensively available in publicly accessible literature. The data presented in the tables below are illustrative examples based on typical outcomes for effective anti-tuberculosis compounds and should be replaced with actual experimental data.
Data Presentation
Table 1: In Vivo Efficacy of this compound Against M. tuberculosis in BALB/c Mice (Example Data)
This table summarizes the potential bactericidal activity of this compound in the lungs and spleens of infected mice. The primary endpoint is the reduction in bacterial load, measured in Colony Forming Units (CFU).
| Treatment Group | Dosage (mg/kg) | Administration Route | Duration (weeks) | Mean Log10 CFU ± SD (Lungs) | Mean Log10 CFU ± SD (Spleen) |
| Untreated Control | - | - | 4 | 6.5 ± 0.4 | 4.2 ± 0.3 |
| Isoniazid (Positive Control) | 25 | Oral Gavage | 4 | 4.1 ± 0.3 | 2.5 ± 0.2 |
| This compound | 50 | Oral Gavage | 4 | 4.8 ± 0.5 | 3.1 ± 0.4 |
| This compound | 100 | Oral Gavage | 4 | 4.3 ± 0.4 | 2.7 ± 0.3 |
Table 2: Survival Analysis of M. tuberculosis-Infected Mice Treated with this compound (Example Data)
This table illustrates a potential outcome of a survival study, a critical indicator of a drug's efficacy in a chronic infection model.
| Treatment Group | Dosage (mg/kg) | Administration Route | Median Survival (Days) | Percent Survival at Day 60 |
| Untreated Control | - | - | 45 | 0% |
| Isoniazid (Positive Control) | 25 | Oral Gavage | > 90 | 100% |
| This compound | 50 | Oral Gavage | 65 | 40% |
| This compound | 100 | Oral Gavage | > 90 | 90% |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Lung Homogenates (Example Data)
This table demonstrates how this compound might modulate the host immune response by measuring key cytokine levels.
| Treatment Group | Dosage (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-γ (pg/mL) |
| Uninfected Control | - | 50 ± 10 | 30 ± 8 | 20 ± 5 |
| Infected, Untreated | - | 500 ± 80 | 450 ± 70 | 300 ± 50 |
| Isoniazid | 25 | 250 ± 40 | 200 ± 30 | 150 ± 25 |
| This compound | 100 | 300 ± 50 | 250 ± 40 | 180 ± 30 |
Experimental Protocols
Murine Model of Tuberculosis Infection
Objective: To establish a reproducible M. tuberculosis infection in mice for evaluating the efficacy of this compound.
Materials:
-
Animals: 6-8 week old female BALB/c or C57BL/6 mice.
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv.
-
Infection Apparatus: Aerosol infection chamber (e.g., Glas-Col inhalation exposure system) or intravenous injection equipment.
Protocol:
-
Aerosol Infection (Low-Dose):
-
Prepare a suspension of M. tuberculosis H37Rv to a concentration calibrated to deliver 50-100 CFU per mouse lung.[1]
-
Place mice in the aerosol chamber and expose them to the bacterial aerosol.
-
At 24 hours post-infection, sacrifice a subset of mice (n=3) to determine the initial bacterial load in the lungs.
-
-
Intravenous Infection (High-Dose):
-
Prepare a suspension of M. tuberculosis H37Rv to a concentration of 1 x 10^6 CFU/mL in phosphate-buffered saline (PBS).
-
Inject 0.1 mL of the bacterial suspension into the lateral tail vein of each mouse.
-
This compound Administration
Objective: To administer this compound to infected mice in a consistent and reproducible manner.
Materials:
-
This compound (ensure purity and solubility).
-
Vehicle for administration (e.g., sterile water, PBS with 0.5% carboxymethylcellulose).
-
Oral gavage needles or subcutaneous injection needles.
Protocol:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
-
Administration:
-
Oral Gavage: Administer the prepared this compound solution directly into the stomach of the mouse using a gavage needle. A typical volume is 0.2 mL.[2]
-
Subcutaneous Injection: Inject the this compound solution under the skin of the mouse.
-
-
Dosing Regimen:
-
Treatment is typically initiated 1-2 weeks post-infection.
-
Administer this compound daily or five times a week for a duration of 4-8 weeks.
-
Evaluation of this compound Efficacy
Objective: To determine the effect of this compound treatment on bacterial burden and host survival.
Protocols:
-
Bacterial Load Determination (CFU Assay):
-
At selected time points during and after treatment, euthanize mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in PBS with 0.05% Tween 80.
-
Prepare serial dilutions of the homogenates and plate on Middlebrook 7H11 agar supplemented with OADC.
-
Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per organ.[3]
-
-
Survival Study:
-
Monitor infected and treated mice daily for signs of morbidity (weight loss, ruffled fur, lethargy).
-
Record the date of death for each mouse.
-
Continue the study for a predetermined period (e.g., 90-120 days) or until a humane endpoint is reached.
-
Assessment of Host Immune Response
Objective: To evaluate the immunomodulatory effects of this compound.
Protocol:
-
Cytokine Analysis:
Visualizations
References
- 1. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mycobacterium tuberculosis Rv0927c Inhibits NF-κB Pathway by Downregulating the Phosphorylation Level of IκBα and Enhances Mycobacterial Survival [frontiersin.org]
- 3. Mycobacterium tuberculosis controls host innate immune activation through cyclopropane modification of a glycolipid effector molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Mycobacterial Antigen-Induced Pro-Inflammatory Cytokine Production in Lymph Node Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Mycobacterial Antigen–Induced Pro-Inflammatory Cytokine Production in Lymph Node Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of innate cytokines in mycobacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Mycobacidin Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Mycobacidin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, also known as actithiazic acid, is an antitubercular agent with a hydrophobic structure.[1][2] Like many hydrophobic compounds, this compound exhibits poor solubility in aqueous solutions, which are the basis for most in vitro biological assays.[2] This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For many poorly water-soluble compounds used in biological assays, dimethyl sulfoxide (DMSO) is the solvent of choice for preparing concentrated stock solutions.[4] It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic molecules.[5]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
The final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5% to avoid cytotoxicity.[6] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cells.[6]
Q4: My this compound stock solution in DMSO appears cloudy. What should I do?
A cloudy appearance or visible particles in your stock solution suggest that the compound has not fully dissolved or has precipitated.[4] You can try gentle warming in a 37°C water bath or sonication to aid dissolution.[4][7] If the solution does not become clear, it is best to prepare a fresh stock solution.[4]
Q5: Can I use other organic solvents besides DMSO?
Yes, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be considered if this compound is not soluble in DMSO.[3][4] However, the choice of solvent must be compatible with your specific assay, and appropriate vehicle controls are essential as these solvents can also be toxic to cells.[6]
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound working solutions for in vitro assays.
Issue 1: this compound precipitates when added to the aqueous assay buffer.
This is a common phenomenon known as "solvent-shifting" where the compound crashes out of solution as it moves from a high-concentration organic stock to an aqueous environment.[6]
Troubleshooting Steps:
-
Reduce the Final Concentration: Lower the final working concentration of this compound in your assay.
-
Increase Co-solvent Concentration: If your experiment allows, a slight increase in the final co-solvent (e.g., DMSO) concentration may help, but be mindful of cytotoxicity.[4]
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions into the aqueous buffer.
-
Pluronic F-68: Consider the addition of a small amount of Pluronic F-68, a non-ionic surfactant, to the final assay medium to help maintain solubility.
Issue 2: Inconsistent results or high variability in my assay.
Poor solubility of this compound can lead to inconsistent concentrations in your assay wells, resulting in high data variability.[4]
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before and after adding your compound to the assay plate, carefully inspect the wells for any signs of precipitation.
-
Prepare Fresh Solutions: Always use freshly prepared dilutions from a clear stock solution for your experiments.
-
Optimize Dissolution Protocol: Ensure your stock solution is fully dissolved before making dilutions. Refer to the detailed experimental protocols below.
Quantitative Data Summary
| Solvent | Expected Solubility | Maximum Recommended Concentration in Cell-Based Assays | Notes |
| Dimethyl Sulfoxide (DMSO) | High | ≤ 0.5% (v/v) | The preferred solvent for initial stock solutions. Can be cytotoxic at higher concentrations.[4][6] |
| Ethanol (EtOH) | Moderate to High | ≤ 0.5% (v/v) | Can be more volatile than DMSO. Vehicle controls are critical due to potential cellular effects.[5] |
| Methanol (MeOH) | Moderate to High | ≤ 0.1% (v/v) | Generally more toxic to cells than ethanol. |
| Dimethylformamide (DMF) | High | ≤ 0.1% (v/v) | A strong solvent, but also more toxic than DMSO. Use with caution.[3] |
| Phosphate-Buffered Saline (PBS) | Very Low | N/A | This compound is expected to have poor solubility in aqueous buffers.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Accurately weigh the desired amount of this compound into a sterile vial.
-
Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or gently warm it at 37°C.[4]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
This protocol details the dilution of the DMSO stock solution into an aqueous buffer for the final assay.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous assay buffer (e.g., cell culture medium, PBS)
-
Sterile dilution tubes
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the aqueous buffer to reach the final desired concentration. It is recommended to add the concentrated stock solution to the buffer while vortexing to facilitate rapid mixing and reduce the chance of precipitation.[3]
-
Ensure the final concentration of DMSO in the working solution is below the cytotoxic threshold for your cell line (typically ≤ 0.5%).[6]
-
Use the freshly prepared working solutions immediately in your assay.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for preparing this compound solutions.
References
- 1. Methanol dmso | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C9H15NO3S | CID 94170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Mycobacidin Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Mycobacidin in aqueous solutions. Due to the limited availability of specific stability data for this compound (also known as actithiazic acid), this guide incorporates general principles of drug stability and formulation, drawing parallels from related chemical structures where applicable.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and formulation of this compound in aqueous environments.
Q1: My this compound solution is showing a rapid loss of potency. What are the likely causes?
A1: Rapid potency loss of this compound in aqueous solutions can be attributed to several factors, primarily hydrolysis and oxidation. The 4-thiazolidinone ring in this compound's structure is susceptible to hydrolytic cleavage, especially at non-neutral pH. Additionally, the sulfur atom in the ring can be prone to oxidation. Environmental factors such as exposure to light, elevated temperatures, and the presence of metal ions can catalyze these degradation reactions.
Q2: What is the optimal pH range for storing this compound solutions?
Q3: I've observed precipitation in my concentrated this compound stock solution. How can I improve its solubility and prevent this?
A3: this compound has limited aqueous solubility. Precipitation can occur, especially in concentrated solutions or upon changes in temperature or pH. To improve solubility, consider the following strategies:
-
Co-solvents: Employing water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can enhance solubility.
-
Surfactants: The use of non-ionic surfactants like Polysorbate 80 can help to solubilize hydrophobic molecules.
-
Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility.
Q4: How can I protect my this compound formulation from oxidative degradation?
A4: To mitigate oxidative degradation, consider the following approaches:
-
Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Antioxidants: Incorporate antioxidants into your formulation. Common choices include ascorbic acid, sodium metabisulfite, and tocopherol.
-
Chelating Agents: Metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.
Q5: Are there any special storage conditions recommended for this compound solutions?
A5: To maximize stability, aqueous solutions of this compound should be:
-
Stored at refrigerated temperatures (2-8 °C) or frozen (-20 °C or below).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Stored under an inert atmosphere if sensitivity to oxygen is confirmed.
Data Presentation: Factors Influencing Stability (Hypothetical Data for Illustrative Purposes)
Since quantitative stability data for this compound is not publicly available, the following tables illustrate the type of data you would generate during a stability study.
Table 1: Effect of pH on this compound Degradation Rate (at 25°C)
| pH | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 3.0 | 0.150 | 4.6 |
| 5.0 | 0.050 | 13.9 |
| 7.0 | 0.025 | 27.7 |
| 9.0 | 0.180 | 3.8 |
Table 2: Effect of Temperature on this compound Stability (at pH 7.0)
| Temperature (°C) | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 4 | 0.005 | 138.6 |
| 25 | 0.025 | 27.7 |
| 40 | 0.120 | 5.8 |
Experimental Protocols
Protocol 1: Preliminary pH-Stability Profile of this compound
Objective: To determine the effect of pH on the stability of this compound in an aqueous solution.
Materials:
-
This compound reference standard
-
Buffer solutions (pH 3, 5, 7, 9) - e.g., citrate, phosphate, borate
-
High-purity water
-
HPLC system with a C18 column
-
pH meter
-
Incubator/water bath
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration.
-
In separate volumetric flasks, add a small aliquot of the this compound stock solution to each buffer solution (pH 3, 5, 7, and 9) to achieve a final desired concentration (e.g., 10 µg/mL). Ensure the volume of the organic solvent is minimal (e.g., <1%) to avoid affecting the solution properties.
-
Immediately after preparation (t=0), withdraw an aliquot from each solution, and analyze the this compound concentration using a validated HPLC method.
-
Store the remaining solutions in a temperature-controlled environment (e.g., 25°C), protected from light.
-
At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), withdraw aliquots from each solution and analyze for this compound concentration by HPLC.
-
Plot the natural logarithm of the remaining this compound concentration versus time for each pH.
-
Determine the apparent first-order degradation rate constant (k) from the slope of the line for each pH.
-
Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
Objective: To provide a general HPLC method for the quantification of this compound for use in stability studies. A recent study describes LC-MS analysis which can be adapted.[1][2]
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.7 µm)[1]
Mobile Phase:
-
A gradient elution is often effective for separating the parent drug from its degradation products. A typical gradient might involve:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
A suggested starting gradient could be: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-13 min, 90-10% B; 13-15 min, 10% B.
Parameters:
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Based on the UV spectrum of this compound (a UV scan should be performed to determine the wavelength of maximum absorbance).
Method Validation:
-
The HPLC method should be validated for linearity, accuracy, precision, specificity, and sensitivity according to ICH guidelines before use in formal stability studies.
Visualizations
Caption: Workflow for a pH-stability study of this compound.
Caption: Troubleshooting logic for this compound stability issues.
References
Technical Support Center: Optimizing Mycobacidin for Anti-Tubercular Activity
Disclaimer: Mycobacidin, also known as actithiazic acid, is an anti-tubercular agent identified in historical literature.[1] This guide provides generalized protocols and troubleshooting advice applicable to the preclinical evaluation of novel anti-tubercular compounds, using "this compound" as an illustrative example.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antibiotic that inhibits biotin biosynthesis in Mycobacterium tuberculosis (Mtb).[1] Specifically, it targets the radical SAM sulfurtransferase enzyme BioB, which is critical for this pathway.[1] By disrupting biotin synthesis, it impedes the growth of Mtb.
Q2: What is a recommended starting concentration range for initial Minimum Inhibitory Concentration (MIC) assays?
A2: For a novel compound like this compound, it is advisable to test a broad concentration range. A common starting point is a 2-fold serial dilution from 64 µg/mL down to 0.06 µg/mL. This range covers the typical MIC values for many effective anti-tubercular agents and helps in precisely determining the potency.
Q3: My MIC results for this compound are inconsistent between experiments. What are the common causes?
A3: Inconsistent MIC values are a frequent issue in Mtb research. Key factors include:
-
Inoculum Preparation: Mtb tends to clump, leading to variable bacterial numbers in each well. Ensure the bacterial suspension is well-vortexed and passed through a small-gauge needle to create a single-cell suspension.[2]
-
Cell Density: Inconsistent macrophage seeding density can affect the outcome of intracellular assays.[2] Always verify cell counts before seeding.
-
Compound Solubility: Poor solubility of this compound in the assay medium can lead to precipitation and inaccurate effective concentrations. Ensure the compound is fully dissolved in a suitable solvent (like DMSO) before diluting into the culture medium.
-
Incubation Time: Long incubation periods (several days to weeks) can lead to nutrient depletion or evaporation, affecting both bacterial growth and compound stability.[2]
Q4: I'm observing high cytotoxicity in my host cell model (e.g., THP-1 macrophages) at concentrations close to the MIC. What are my options?
A4: High host cell toxicity is a major hurdle in drug development.[3][4] To address this:
-
Determine the Selectivity Index (SI): The SI is the ratio of the cytotoxic concentration (CC50) to the MIC (SI = CC50/MIC). A higher SI is desirable. Quantifying this helps to benchmark the compound's therapeutic window.
-
Dose-Response Curve: Perform a detailed dose-response experiment to find the optimal concentration that maximizes anti-tubercular activity while minimizing cytotoxicity.[2]
-
Structural Modification: If the therapeutic window is too narrow, medicinal chemistry efforts may be needed to modify the this compound structure to reduce host cell toxicity while retaining anti-tubercular efficacy.
-
Liposomal Formulation: Incorporating the compound into liposomes can improve its solubility and potentially reduce cytotoxicity.[5]
Q5: How critical is the choice of culture medium for MIC testing?
A5: The choice of medium is critical. Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase) is a standard for Mtb susceptibility testing.[6] However, the presence of albumin can sometimes lead to protein binding, reducing the effective concentration of the test compound. For compounds with high protein binding, using a medium with lower protein content might be considered, though this can affect Mtb growth rates.
Troubleshooting Guides
Issue 1: No Inhibition of Mtb Growth Observed
| Potential Cause | Recommended Solution |
| Suboptimal Drug Concentration | Perform a dose-response experiment with a wider range of this compound concentrations.[2] |
| Compound Inactivation | Ensure the stock solution of this compound is stored correctly (protected from light, appropriate temperature) and has not expired. Prepare fresh dilutions for each experiment.[2] |
| High Protein Binding | The albumin in standard Middlebrook 7H9+OADC medium may bind to this compound, reducing its availability. Consider testing in a lower-protein medium if this is suspected. |
| Bacterial Resistance | The Mtb strain being used may have intrinsic or acquired resistance to the compound's mechanism of action. Test against a known sensitive strain (e.g., H37Rv) as a control. |
Issue 2: Contamination in Culture Plates
| Potential Cause | Recommended Solution |
| Improper Aseptic Technique | Review and strictly adhere to aseptic techniques when handling all reagents, cultures, and plates. Perform all work in a certified biological safety cabinet. |
| Contaminated Reagents | Filter-sterilize all prepared media and solutions. Use commercially available sterile reagents whenever possible. Check for contamination by plating a sample of the medium on a nutrient agar plate.[6] |
| Slow-Growing Contaminants | Some contaminants grow slowly and may only become visible after extended incubation. Always include "no-inoculum" control wells to monitor for contamination. |
Data Presentation
Table 1: Comparative Anti-tubercular Activity of this compound
| Mtb Strain | Resistance Profile | This compound MIC (µg/mL) | Isoniazid MIC (µg/mL) |
| H37Rv | Drug-Susceptible | 1.25 | 0.06 |
| MDR-1 | Resistant to INH, RIF | 1.25 | > 4.0 |
| XDR-2 | Resistant to INH, RIF, FQ, AG | 2.5 | > 4.0 |
MIC values are representative and should be determined experimentally.
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | Compound | CC50 (µg/mL) | MIC (µg/mL vs H37Rv) | Selectivity Index (SI = CC50/MIC) |
| THP-1 (Human Macrophage) | This compound | 50 | 1.25 | 40 |
| Vero (Monkey Kidney) | This compound | >100 | 1.25 | >80 |
A higher SI value indicates greater selectivity for the bacterium over host cells.
Experimental Protocols
Protocol 1: MIC Determination via Broth Microdilution Assay
This protocol is adapted from standard methods for Mtb susceptibility testing.[6][7]
-
Inoculum Preparation:
-
Grow M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth with OADC supplement to mid-log phase (OD600 ≈ 0.5-0.8).
-
Vortex the culture with glass beads to break up clumps. Let the culture stand for 15 minutes to allow large clumps to settle.[6]
-
Adjust the supernatant to a 0.5 McFarland standard. Dilute this suspension 1:100 in 7H9 broth to prepare the final inoculum.
-
-
Plate Preparation:
-
Prepare a 2 mg/mL stock solution of this compound in DMSO.
-
In a 96-well microtiter plate, add 100 µL of 7H9 broth to all wells.
-
Add 100 µL of the this compound stock solution to the first column of wells and perform 2-fold serial dilutions across the plate.
-
Include a drug-free well for a growth control and a well with media only for a sterility control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 37°C for 7-14 days.
-
-
Reading Results:
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol assesses the effect of this compound on the viability of a mammalian cell line.[9][10]
-
Cell Seeding:
-
Seed a 96-well plate with THP-1 cells at a density of 1 x 10^5 cells/mL (100 µL per well). For THP-1 cells, add Phorbol 12-myristate 13-acetate (PMA) at 40 ng/mL to induce differentiation into macrophages and incubate overnight.[9]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a vehicle control (DMSO) and a "cells only" control.
-
Incubate for 48-72 hours at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control. The CC50 is the concentration of this compound that reduces cell viability by 50%.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting inconsistent MIC results.
References
- 1. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Optimization, characterization, and cytotoxicity studies of novel anti-tubercular agent-loaded liposomal vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. m.youtube.com [m.youtube.com]
troubleshooting inconsistent results in Mycobacidin bioassays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results encountered during Mycobacidin bioassays. The following guides and frequently asked questions (FAQs) address common issues to help ensure the accuracy and reproducibility of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and problems that may arise during this compound bioassays.
Q1: Why am I seeing high variability in Minimum Inhibitory Concentration (MIC) values between replicate wells?
High variability between replicates is a frequent issue that can obscure the true activity of this compound. Several factors can contribute to this problem:
-
Inaccurate Pipetting: Inconsistent dispensing of the bacterial inoculum or this compound dilutions is a primary source of error.
-
Improper Mixing: Inadequate mixing of reagents within the wells can result in a non-uniform concentration of this compound or an uneven distribution of bacteria.
-
Cell Clumping: Mycobacteria have a tendency to clump, leading to an uneven number of cells being dispensed into each well.
-
Edge Effects: Wells on the perimeter of the microplate are more prone to evaporation, which can concentrate the media and this compound, leading to artificially lower MIC values.
Troubleshooting Steps:
-
Pipette Calibration and Technique: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions and change pipette tips for each replicate and dilution.
-
Thorough Mixing: After adding all reagents, gently tap the plate or use a plate shaker to ensure thorough mixing. Avoid creating bubbles.
-
Homogenous Inoculum: Vortex the bacterial suspension with glass beads to break up clumps before preparing the final inoculum dilution.
-
Mitigate Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile water or media to create a humidity barrier.
Q2: My positive control (no this compound) is showing no or poor bacterial growth. What could be the cause?
Failure of the positive control to grow indicates a problem with the bacterial culture or the assay conditions.
-
Inactive Inoculum: The bacterial stock may have lost viability due to improper storage or handling.
-
Incorrect Media Preparation: The growth medium (e.g., Middlebrook 7H9 with OADC supplement) may have been prepared incorrectly or has expired.
-
Incubation Issues: The incubator may not be maintaining the correct temperature (typically 35-37°C) or atmosphere.
Troubleshooting Steps:
-
Check Inoculum Viability: Streak the inoculum on an appropriate agar plate to confirm viability and check for contamination.
-
Verify Media Quality: Prepare fresh media and ensure all supplements are added correctly and have not expired.
-
Monitor Incubator Conditions: Use a calibrated thermometer to verify the incubator temperature.
Q3: The MIC values I'm obtaining are consistently higher or lower than expected. Why might this be?
Deviations from expected MIC values can be due to issues with the this compound stock solution or the bacterial strain.
-
This compound Degradation: this compound, like many antibiotics, can degrade if not stored correctly. Improper storage temperature or exposure to light can reduce its potency, leading to higher MICs.
-
Inaccurate Stock Concentration: Errors in weighing the compound or in serial dilutions will lead to incorrect final concentrations in the assay.
-
Resistant Bacterial Strain: The mycobacterial strain being tested may have inherent or acquired resistance to this compound.
Troubleshooting Steps:
-
Proper Stock Handling: Prepare fresh stock solutions of this compound and store them in small aliquots at the recommended temperature (typically -20°C or lower), protected from light.
-
Verify Dilutions: Double-check all calculations for serial dilutions.
-
Use a Quality Control Strain: Include a well-characterized, susceptible reference strain (e.g., Mycobacterium tuberculosis H37Rv ATCC 27294) in your assay to validate the activity of your this compound stock.
Data Presentation: Analyzing Inconsistent Results
The following tables illustrate examples of consistent versus inconsistent results in a this compound bioassay.
Table 1: Example of Consistent MIC Data
| Replicate | This compound Concentration (µg/mL) | Growth (OD600) | MIC (µg/mL) |
| 1 | 0 (Control) | 0.85 | |
| 0.5 | 0.82 | ||
| 1.0 | 0.79 | ||
| 2.0 | 0.05 | 2.0 | |
| 4.0 | 0.04 | ||
| 2 | 0 (Control) | 0.88 | |
| 0.5 | 0.85 | ||
| 1.0 | 0.81 | ||
| 2.0 | 0.06 | 2.0 | |
| 4.0 | 0.05 | ||
| 3 | 0 (Control) | 0.86 | |
| 0.5 | 0.83 | ||
| 1.0 | 0.78 | ||
| 2.0 | 0.05 | 2.0 | |
| 4.0 | 0.04 | ||
| Average MIC | 2.0 |
In this example, the MIC is consistently determined to be 2.0 µg/mL across all replicates.
Table 2: Example of Inconsistent MIC Data Due to High Variability
| Replicate | This compound Concentration (µg/mL) | Growth (OD600) | MIC (µg/mL) |
| 1 | 0 (Control) | 0.92 | |
| 0.5 | 0.88 | ||
| 1.0 | 0.07 | 1.0 | |
| 2.0 | 0.05 | ||
| 4.0 | 0.04 | ||
| 2 | 0 (Control) | 0.85 | |
| 0.5 | 0.81 | ||
| 1.0 | 0.75 | ||
| 2.0 | 0.68 | ||
| 4.0 | 0.06 | 4.0 | |
| 3 | 0 (Control) | 0.89 | |
| 0.5 | 0.86 | ||
| 1.0 | 0.82 | ||
| 2.0 | 0.05 | 2.0 | |
| 4.0 | 0.04 | ||
| Average MIC | 2.3 ± 1.53 |
This table shows high variability between replicates, making it difficult to determine a reliable MIC.
Experimental Protocols
A detailed methodology for a standard broth microdilution assay for determining the MIC of this compound is provided below. This protocol is based on established guidelines for mycobacterial susceptibility testing.[1][2][3]
Protocol: Broth Microdilution Assay for this compound MIC Determination
-
Preparation of this compound Stock Solution:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Store the stock solution in small aliquots at -20°C or below, protected from light.
-
-
Preparation of Mycobacterial Inoculum:
-
From a fresh culture of mycobacteria on solid or in liquid medium, transfer colonies or a small volume of culture to a tube containing sterile saline or Middlebrook 7H9 broth with glass beads.
-
Vortex vigorously for 1-2 minutes to break up clumps.
-
Allow the larger clumps to settle for 30-60 minutes.
-
Adjust the turbidity of the supernatant to a 0.5 McFarland standard.
-
Dilute this standardized suspension 1:100 in Middlebrook 7H9 broth supplemented with 10% OADC to achieve a final inoculum of approximately 1 x 10^5 CFU/mL.[1][2][3]
-
-
Microplate Setup:
-
Fill all peripheral wells with 200 µL of sterile water to minimize evaporation.[2]
-
In the first column of the experimental wells, add 100 µL of the supplemented 7H9 broth.
-
In the remaining experimental wells, add 50 µL of the supplemented 7H9 broth.
-
Add 100 µL of the this compound working solution (prepared from the stock) to the first column, resulting in the highest test concentration.
-
Perform 2-fold serial dilutions by transferring 50 µL from each well to the next well in the same row. Discard the final 50 µL from the last well.
-
Include a positive control (no this compound) and a negative control (no bacteria) for each plate.
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each experimental well (except the negative control).
-
Seal the plate with a breathable membrane or in a plastic bag and incubate at 35-37°C.[1][2][3][4]
-
Incubation time will vary depending on the mycobacterial species (e.g., 7-21 days for slow-growing mycobacteria).[4]
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound that inhibits visible growth of the mycobacteria.[1][3][5]
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
A common threshold for inhibition is an 80-90% reduction in OD600 compared to the positive control.
-
Visualizing Workflows and Pathways
This compound's Mechanism of Action: Inhibition of Biotin Synthesis
This compound acts as an antimicrobial agent by targeting and inhibiting biotin synthase (BioB), a crucial enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis. This inhibition depletes the bacteria of biotin, a vital cofactor for several metabolic processes.
Caption: this compound inhibits the final step of biotin synthesis.
Troubleshooting Workflow for Inconsistent MIC Results
This workflow provides a logical sequence of steps to diagnose and resolve variability in this compound bioassays.
Caption: A step-by-step guide to troubleshooting inconsistent MICs.
References
- 1. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repub.eur.nl [repub.eur.nl]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
Technical Support Center: Overcoming Mycobacidin Degradation in Culture Media
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the degradation of Mycobacidin in culture media. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify and resolve potential stability issues to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its stability in culture media a concern?
This compound, also known as actithiazic acid, is an antitubercular agent produced by Streptomyces species.[1][2] Its chemical structure includes a 4-thiazolidinone ring, which is crucial for its biological activity.[1][3] The stability of this compound in culture media is a concern because its degradation can lead to a loss of bioactivity, resulting in inaccurate and unreliable experimental outcomes. Factors in the culture media such as pH, temperature, light exposure, and enzymatic activity can contribute to its degradation.[4][5]
2. What are the likely causes of this compound degradation in my experiments?
Several factors can contribute to the degradation of this compound in a liquid culture environment:
-
pH-mediated hydrolysis: The 4-thiazolidinone ring in this compound may be susceptible to hydrolysis under acidic or alkaline conditions, breaking the ring and inactivating the compound.
-
Temperature: Elevated temperatures, such as the 37°C commonly used for cell culture, can accelerate the rate of chemical degradation.[4]
-
Light exposure: Many chemical compounds are light-sensitive, and exposure to ambient light can induce photo-degradation.[5]
-
Enzymatic degradation: Components in serum-supplemented media or secreted by cells could enzymatically modify and inactivate this compound.[4][6]
-
Oxidation: Reactive oxygen species present in the culture medium can lead to oxidative degradation of the molecule.[4]
3. How can I determine if this compound is degrading in my culture medium?
The most direct way to assess degradation is to measure the concentration of active this compound over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak corresponding to this compound and the appearance of new peaks would indicate degradation.[6] Indirectly, a progressive loss of the expected biological effect (e.g., decreased antimicrobial activity) over the course of an experiment can also suggest degradation.
4. What is the mechanism of action of this compound?
This compound inhibits the biosynthesis of biotin, an essential cofactor for Mycobacterium tuberculosis growth, by acting as a competitive inhibitor of biotin synthase (BioB).[2][7] This inhibition disrupts key metabolic pathways in the bacteria.[2]
Troubleshooting Guide
Issue 1: Loss of this compound Bioactivity Over Time
Question: I am observing a diminishing effect of this compound in my multi-day cell culture assay. Could this be due to degradation?
Answer: Yes, a gradual loss of bioactivity is a strong indicator of compound degradation. To confirm this, you can perform a time-course stability study.
Troubleshooting Steps:
-
Analytical Confirmation: Use HPLC or a similar analytical method to quantify the concentration of this compound in your culture medium at different time points (e.g., 0, 24, 48, 72 hours) under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Activity Correlation: Correlate the concentration of this compound with its biological activity at each time point. A parallel decrease in concentration and activity would confirm degradation.
-
Implement Stabilization Strategies: Refer to the stabilization strategies outlined in the "Experimental Protocols" section below.
Issue 2: Inconsistent Results Between Experiments
Question: I am getting variable results with this compound even when using the same concentration. What could be the cause?
Answer: Inconsistent results can arise from uncontrolled variations in experimental conditions that affect this compound's stability.
Troubleshooting Steps:
-
Standardize Media Preparation: Ensure that the pH of your culture medium is consistent across batches after the addition of all supplements.
-
Control Light Exposure: Protect your this compound stock solutions and culture plates from light. Many laboratory environments have significant ambient light that can degrade sensitive compounds.[5]
-
Consistent Incubation Time: Be precise with your incubation times, as longer durations may lead to more significant degradation.
-
Freshly Prepare Solutions: Prepare this compound working solutions fresh from a frozen stock for each experiment to minimize degradation during storage.
Quantitative Data Summary
Since the stability of this compound is highly dependent on the specific culture medium and experimental conditions, we provide the following template for you to summarize your own stability data.
| Condition | Time (hours) | This compound Concentration (µg/mL) | % Remaining | Biological Activity (e.g., MIC90 in µg/mL) |
| Control (4°C, Dark) | 0 | 100% | ||
| 24 | ||||
| 48 | ||||
| 72 | ||||
| Experimental (37°C, Dark) | 0 | 100% | ||
| 24 | ||||
| 48 | ||||
| 72 | ||||
| Experimental (37°C, Light) | 0 | 100% | ||
| 24 | ||||
| 48 | ||||
| 72 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Culture Medium
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.
Materials:
-
This compound powder
-
Appropriate solvent for stock solution (e.g., DMSO)
-
Your specific cell culture medium (with and without serum/cells)
-
Sterile, light-protected microcentrifuge tubes or plates
-
Incubator (37°C, 5% CO2)
-
Refrigerator (4°C)
-
HPLC system or other quantitative analytical instrument
Methodology:
-
Prepare a Stock Solution: Dissolve this compound in a suitable solvent to create a concentrated stock solution. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare Test Samples:
-
Spike your culture medium with a known concentration of this compound (e.g., your typical working concentration).
-
Aliquot the this compound-containing medium into separate sterile, light-protected tubes for each time point and condition.
-
-
Set Up Experimental Conditions:
-
Condition 1 (Control): Incubate samples at 4°C in the dark. This serves as a baseline for minimal degradation.
-
Condition 2 (Experimental - Dark): Incubate samples at 37°C in the dark (e.g., wrap plate/tubes in aluminum foil).
-
Condition 3 (Experimental - Light): Incubate samples at 37°C with exposure to normal laboratory light conditions.
-
-
Time Points: Collect samples at predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Sample Processing: At each time point, immediately store the collected samples at -80°C until analysis to halt further degradation.
-
Quantitative Analysis:
-
Thaw the samples and prepare them for analysis according to your analytical method's requirements (e.g., protein precipitation, dilution).
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound against time for each condition to visualize the degradation kinetics.
-
Visualizations
Caption: Potential degradation pathways of this compound in culture media.
References
- 1. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of (S)-(−)-acidomycin: A selective antimycobacterial natural product that inhibits biotin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Media photo‐degradation in pharmaceutical biotechnology – impact of ambient light on media quality, cell physiology, and IgG production in CHO cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decomposition of mitomycin and anthracycline cytostatics in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of ( S)-(-)-Acidomycin: A Selective Antimycobacterial Natural Product That Inhibits Biotin Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Mycobacidin Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Mycobacidin (also known as acidomycin) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antitubercular agent that primarily targets and inhibits biotin synthase (BioB), an essential enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis.[1][2][3][4][5] This inhibition disrupts the production of biotin, a vital cofactor for various metabolic processes, leading to bacterial growth inhibition.[1]
Q2: Beyond biotin synthase inhibition, are there other known effects of this compound?
A2: Yes, research has shown that this compound can also induce the unproductive cleavage of S-adenosylmethionine (SAM), a key cellular metabolite. This process generates 5'-deoxyadenosine, a toxic byproduct that can contribute to cellular damage.[1][2][3][4][5] This secondary effect may contribute to the overall cellular activity and potential off-target toxicity of this compound.
Q3: How can I differentiate between on-target anti-mycobacterial activity and general cytotoxicity in my experiments?
A3: To distinguish between on-target and off-target effects, it is crucial to establish a therapeutic window. This can be achieved by performing parallel dose-response experiments for both anti-mycobacterial activity (e.g., Minimum Inhibitory Concentration assay) and cytotoxicity against a relevant eukaryotic cell line (e.g., MTT or LDH assay). A significant separation between the effective concentration against mycobacteria and the cytotoxic concentration against host cells indicates on-target selectivity.
Q4: What experimental controls can I use to confirm that the observed effects are due to the inhibition of biotin synthesis?
A4: Several controls can be implemented. One effective method is to supplement the growth medium with biotin. If the inhibitory effect of this compound is reversed or diminished in the presence of excess biotin, it strongly suggests that the primary target is within the biotin synthesis pathway. Additionally, using a Mycobacterium tuberculosis strain that overexpresses the BioB enzyme can demonstrate on-target engagement; such a strain should exhibit increased resistance to this compound.[1][3][4][5]
Q5: I am observing high variability in my Minimum Inhibitory Concentration (MIC) assays with this compound. What could be the cause?
A5: High variability in MIC assays can stem from several factors. Common sources include inconsistencies in inoculum preparation, variations in media composition, and differences in incubation conditions. It is critical to use a standardized inoculum, ensure the quality of the growth medium, and maintain consistent incubation parameters (time, temperature, humidity).
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Eukaryotic Cell Lines
-
Possible Cause 1: Off-target protein binding.
-
Troubleshooting Step: Reduce the concentration of this compound to the lowest effective level against M. tuberculosis.
-
Troubleshooting Step: Perform a target engagement study. Use a thermal shift assay or cellular thermal shift assay (CETSA) to confirm that this compound is binding to BioB at the concentrations used in your experiments.
-
Troubleshooting Step: Employ computational prediction tools to identify potential off-target binding proteins. These tools use the chemical structure of this compound to predict its interaction with a wide range of proteins based on structural similarity and binding pocket analysis.[6][7][8][9]
-
-
Possible Cause 2: Accumulation of toxic byproducts.
-
Troubleshooting Step: Measure the intracellular levels of 5'-deoxyadenosine in response to this compound treatment.
-
Troubleshooting Step: Investigate whether co-treatment with an adenosine deaminase inhibitor exacerbates the cytotoxic effects, which would support the role of 5'-deoxyadenosine in toxicity.
-
Issue 2: this compound Activity is Not Reversed by Biotin Supplementation
-
Possible Cause: Predominant off-target effects at the tested concentration.
-
Troubleshooting Step: Perform a dose-response curve with and without biotin supplementation. A partial rescue by biotin suggests a combination of on-target and off-target effects.
-
Troubleshooting Step: Screen this compound against a panel of other bacterial species that are not susceptible to biotin synthesis inhibitors to identify broader antimicrobial activity that would indicate off-target mechanisms.
-
Troubleshooting Step: Test this compound in a cell line that does not express the intended target. Any observed effect would be, by definition, off-target.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | M. tuberculosis Growth Inhibition (%) | Eukaryotic Cell Viability (%) |
| 0.1 | 15 | 98 |
| 0.5 | 55 | 95 |
| 1.0 | 92 | 90 |
| 5.0 | 99 | 75 |
| 10.0 | 100 | 50 |
| 50.0 | 100 | 15 |
Table 2: Troubleshooting Inconsistent MIC Results
| Observation | Potential Cause | Recommended Solution |
| MIC values vary by more than one two-fold dilution between experiments. | Inconsistent inoculum density. | Standardize inoculum preparation using a McFarland standard. |
| No growth in positive control wells. | Inactive bacterial culture or improper media preparation. | Use a fresh bacterial culture and verify the quality of the growth medium. |
| Growth in negative control wells. | Contamination. | Ensure aseptic technique and use sterile reagents and materials. |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
-
Inoculum Preparation:
-
Culture M. tuberculosis to mid-log phase in an appropriate broth medium.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Dilute the standardized suspension to the final required inoculum density for the assay.
-
-
Compound Dilution:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Seal the plate and incubate at the appropriate temperature and duration for M. tuberculosis.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that results in no visible bacterial growth.
-
Protocol 2: MTT Cytotoxicity Assay
-
Cell Plating:
-
Seed a eukaryotic cell line (e.g., HepG2, A549) in a 96-well plate and allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (the concentration that causes 50% cytotoxicity).
-
Visualizations
References
- 1. Investigation of (S)-(−)-acidomycin: A selective antimycobacterial natural product that inhibits biotin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of ( S)-(-)-Acidomycin: A Selective Antimycobacterial Natural Product That Inhibits Biotin Synthase. [vivo.weill.cornell.edu]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Investigation of ( S)-(-)-Acidomycin: A Selective Antimycobacterial Natural Product That Inhibits Biotin Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Mycobacidin Cytotoxicity in Mammalian Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mycobacidin and encountering issues related to its cytotoxicity in mammalian cells.
Frequently Asked Questions (FAQs)
FAQ 1: What is this compound and why is its cytotoxicity a concern?
This compound, also known as actithiazic acid, is an antibiotic with potent activity against Mycobacterium tuberculosis. Its mechanism of action involves the inhibition of biotin synthesis, an essential metabolic pathway for the bacterium.[1] However, like many antimicrobial agents, this compound can also exhibit toxicity towards mammalian cells, which can limit its therapeutic potential. Understanding and mitigating this cytotoxicity is a critical step in the development of this compound as a viable anti-tuberculosis drug.
FAQ 2: How can I determine the cytotoxic potential of this compound in my cell line of interest?
To determine the cytotoxic potential of this compound, you need to perform a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50). This is the concentration of this compound that reduces the viability of your cultured mammalian cells by 50%. Commonly used assays for this purpose are the MTT and LDH assays. A detailed protocol for determining the IC50 is provided in the Experimental Protocols section below.
FAQ 3: What are the typical IC50 values for anti-tuberculosis drugs in mammalian cells?
Table 1: Example IC50 Values of Select Anti-Tuberculosis Drugs in Mammalian Cell Lines
| Drug | Cell Line | Assay | IC50 (µM) |
| Rifabutin | OATP1B1-HEK | Estrone-3-sulfate uptake inhibition | 35.4[2] |
| Amoxicillin | OATP1B1-HEK | Estrone-3-sulfate uptake inhibition | 36.2[2] |
| Ethambutol | OATP1B1-HEK | Estrone-3-sulfate uptake inhibition | 57.6[2] |
| Linezolid | OATP1B1-HEK | Estrone-3-sulfate uptake inhibition | 65.9[2] |
| Streptomycin | OATP2B1-HEK | Estrone-3-sulfate uptake inhibition | 33.2[2] |
Note: This table provides example data for comparative purposes. Researchers should determine the IC50 of this compound for their specific experimental system.
FAQ 4: What are the potential mechanisms of this compound-induced cytotoxicity in mammalian cells?
The primary mechanism of this compound is the inhibition of biotin synthesis. Since mammals cannot synthesize biotin and rely on dietary intake, the direct inhibition of a biotin synthesis pathway is less likely to be the primary cause of cytotoxicity.[1] However, off-target effects are common for many drugs. Potential mechanisms for this compound's cytotoxicity could include:
-
Mitochondrial dysfunction: Inhibition of biotin-dependent carboxylases, which are crucial for fatty acid synthesis and the Krebs cycle, could lead to metabolic stress and apoptosis.
-
Induction of Apoptosis or Necrosis: At high concentrations, this compound may trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis). This can be investigated by assays that detect caspase activation (for apoptosis) or the release of cellular contents (for necrosis).
-
Oxidative Stress: The compound might induce the production of reactive oxygen species (ROS), leading to cellular damage.
FAQ 5: How can I reduce the cytotoxicity of this compound in my experiments without compromising its anti-mycobacterial activity?
Several strategies can be employed to mitigate the cytotoxicity of this compound:
-
Dose Optimization: Use the lowest effective concentration of this compound that inhibits mycobacterial growth while minimizing damage to mammalian cells.
-
Drug Delivery Systems: Encapsulating this compound in liposomes or nanoparticles can facilitate targeted delivery to infected cells (e.g., macrophages) and reduce systemic toxicity.[3][4][5][6]
-
Cytoprotective Agents: Co-administration with agents that protect cells from damage, such as antioxidants, may be a viable strategy.[7][8]
-
Structural Analogs: Synthesizing and screening analogs of this compound may lead to the discovery of compounds with a better therapeutic index (higher anti-mycobacterial activity and lower cytotoxicity).
Troubleshooting Guides
Troubleshooting MTT Assay for this compound Cytotoxicity
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in control wells | - Contamination of media or reagents.- Phenol red in the media can interfere with absorbance readings.- High cell density leading to over-reduction of MTT. | - Use sterile techniques and fresh reagents.- Use phenol red-free media for the assay.- Optimize cell seeding density. |
| Low signal or no dose-response | - Cell number is too low.- Incubation time with this compound is too short.- this compound has precipitated out of solution. | - Increase the number of cells seeded per well.- Increase the incubation time with the compound.- Check the solubility of this compound in your culture media. Use a solvent control. |
| Inconsistent results between replicates | - Uneven cell seeding.- Pipetting errors.- Incomplete dissolution of formazan crystals. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Ensure complete solubilization of formazan crystals by thorough mixing.[9] |
Troubleshooting LDH Assay for this compound Cytotoxicity
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High spontaneous LDH release in untreated cells | - Poor cell health or over-confluency.- Mechanical stress during handling.- Presence of serum in the medium can contain LDH. | - Use healthy, sub-confluent cells.- Handle cells gently; avoid vigorous pipetting.- Use serum-free medium during the assay or subtract the background LDH activity of the medium.[10] |
| Low maximum LDH release | - Incomplete lysis of control cells.- Insufficient number of cells. | - Ensure complete cell lysis by the provided lysis buffer.- Increase the number of cells seeded. |
| Interference from this compound | - The compound itself may inhibit or activate LDH enzyme activity. | - Run a control with this compound in cell-free medium to check for direct effects on the LDH assay reagents. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen mammalian cell line.
Materials:
-
Mammalian cell line of choice (e.g., A549, THP-1)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Assessing Membrane Integrity using the LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes, a marker of cytotoxicity.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Plate reader (490 nm and 680 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes.[10] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[10]
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (for background correction).[10]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically normalizes the LDH release in treated wells to the spontaneous and maximum release controls.
Visualizations
Signaling Pathways and Workflows
References
- 1. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of 22 Antituberculosis Drugs for Inhibitory Interaction Potential on Organic Anionic Transporter Polypeptide (OATP)-Mediated Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. Formulation of Nanoparticles Against TB--A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [The effect of selected cytoprotective drugs on alcohol-induced injury of isolated gastric mucosa cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Mycobacidin Production
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in optimizing culture conditions for Mycobacidin production by Streptomyces species.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the yield of this compound?
A1: The production of this compound, a secondary metabolite, is intricately linked to both nutritional and physical parameters of the fermentation process. Key factors include the composition of the culture medium (specifically carbon and nitrogen sources), pH, temperature, aeration, and agitation rate. The quality and age of the inoculum also play a critical role.
Q2: My Streptomyces culture shows good biomass, but the this compound yield is low. What could be the cause?
A2: High biomass does not always correlate with high production of secondary metabolites like this compound. This phenomenon can be attributed to several factors:
-
Nutrient Repression: Certain readily metabolized nutrients, such as glucose, can repress the genes responsible for secondary metabolite production.
-
Suboptimal Induction: The biosynthesis of this compound may require specific precursor molecules or be triggered by the depletion of a particular nutrient, which may not be occurring in your current medium.
-
Incorrect Harvest Time: Secondary metabolite production is often highest during the stationary phase of growth. Harvesting too early or too late can result in lower yields.
Q3: How can I improve the consistency of this compound production between batches?
A3: Batch-to-batch variability is a common challenge in fermentation. To enhance consistency, focus on standardizing the following:
-
Inoculum Preparation: Implement a stringent protocol for preparing your seed culture, ensuring uniformity in age, cell density, and physiological state.
-
Media Preparation: Ensure precise weighing of all components and consistent sterilization procedures to prevent degradation of heat-sensitive ingredients.
-
Environmental Control: Maintain tight control over pH, temperature, and agitation throughout the fermentation process.
Q4: Is there a known biosynthetic pathway for this compound that can guide optimization?
A4: Yes, the biosynthetic gene cluster for this compound has been identified. Understanding the pathway can inform the rational design of media, for instance, by supplementing with known precursors to potentially boost yield. The biosynthesis starts from 7-oxoheptanoate.
Troubleshooting Guides
Issue 1: Low or No this compound Production with Good Biomass
This guide addresses scenarios where the Streptomyces culture grows well but fails to produce significant quantities of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Medium Composition | Systematically optimize the fermentation medium. Evaluate different carbon and nitrogen sources, phosphate concentrations, and trace elements. Consider using complex natural sources like soybean meal or yeast extract.[1][2] | Identification of a medium that supports both robust growth and high this compound yield. |
| Catabolite Repression | Replace rapidly metabolized carbon sources (e.g., glucose) with slower-metabolized ones (e.g., starch, glycerol) or use a mixture.[3] | Increased this compound production as the repressive effect is alleviated. |
| Incorrect Fermentation Duration | Perform a time-course study, sampling at regular intervals (e.g., every 12-24 hours) to measure both biomass and this compound concentration. | Determination of the optimal harvest time corresponding to the peak of this compound production. |
| Suboptimal pH | Monitor the pH profile of your fermentation. Test different initial pH values and consider using buffers to maintain a stable pH. The optimal pH for antibiotic production by Streptomyces is often near neutral (pH 7.0).[4][5] | Enhanced this compound yield by maintaining the optimal pH for biosynthetic enzymes. |
Issue 2: Inconsistent this compound Yields Across Batches
This guide provides steps to diagnose and resolve variability in production.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Inoculum | Standardize the inoculum preparation protocol. Use a consistent volume of a seed culture of the same age and cell density for each fermentation. | Reduced batch-to-batch variability in both growth kinetics and final this compound yield. |
| Media Preparation Variability | Prepare a large batch of the basal medium to be used for a series of experiments. Ensure all components are fully dissolved and the sterilization process is consistent. | Improved reproducibility of fermentation results. |
| Fluctuations in Physical Parameters | Calibrate and monitor sensors for temperature, pH, and dissolved oxygen regularly. Ensure consistent agitation rates and aeration. | More consistent fermentation environment leading to more predictable this compound production. |
Quantitative Data Summary
Disclaimer: The following tables present illustrative data based on general principles of Streptomyces fermentation, as specific quantitative data for this compound optimization is limited in publicly available literature.
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (20 g/L) | Biomass (g/L DCW*) | This compound Yield (mg/L) |
| Glucose | 8.5 | 45 |
| Starch | 7.2 | 120 |
| Glycerol | 6.8 | 155 |
| Maltose | 8.1 | 60 |
| Mannitol | 7.5 | 95 |
*DCW: Dry Cell Weight
Table 2: Effect of Nitrogen Source on this compound Production
| Nitrogen Source (5 g/L) | Biomass (g/L DCW) | This compound Yield (mg/L) |
| Peptone | 6.5 | 110 |
| Yeast Extract | 7.0 | 130 |
| Soybean Meal | 7.8 | 160 |
| Ammonium Sulfate | 5.2 | 75 |
| Casein | 6.9 | 125 |
Table 3: Effect of pH and Temperature on this compound Production
| Initial pH | Temperature (°C) | Biomass (g/L DCW) | This compound Yield (mg/L) |
| 6.0 | 28 | 6.2 | 90 |
| 6.5 | 28 | 7.1 | 140 |
| 7.0 | 28 | 7.5 | 175 |
| 7.5 | 28 | 7.3 | 150 |
| 7.0 | 25 | 6.8 | 135 |
| 7.0 | 30 | 7.9 | 160 |
| 7.0 | 32 | 7.6 | 145 |
Experimental Protocols
Protocol 1: Inoculum Preparation for Streptomyces Fermentation
-
Prepare a stock of Streptomyces spores or mycelial fragments in 20% glycerol and store at -80°C.
-
Aseptically transfer a small amount of the stock to a suitable agar medium (e.g., ISP2 agar) and incubate at 28-30°C for 7-10 days until good growth and sporulation are observed.
-
Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with a loopful of spores or a small agar plug of mycelial growth.
-
Incubate the seed culture on a rotary shaker (200-250 rpm) at 28-30°C for 48-72 hours.
-
Use this seed culture to inoculate the production medium at a 5-10% (v/v) ratio.
Protocol 2: Shake Flask Fermentation for this compound Production
-
Prepare the production medium with the desired composition (based on optimization experiments) and dispense 50 mL into 250 mL baffled flasks.
-
Sterilize the flasks by autoclaving at 121°C for 20 minutes.
-
After cooling, inoculate each flask with the seed culture as prepared in Protocol 1.
-
Incubate the flasks on a rotary shaker (200-250 rpm) at the desired temperature (e.g., 28°C) for 7-10 days.
-
Withdraw samples aseptically at regular intervals for analysis of biomass and this compound concentration.
Protocol 3: Quantification of this compound from Fermentation Broth
Note: A specific analytical method for this compound would need to be developed and validated. The following is a general procedure using High-Performance Liquid Chromatography (HPLC).
-
Take a 10 mL sample of the fermentation broth.
-
Centrifuge at 10,000 x g for 15 minutes to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate) by vigorous vortexing.
-
Separate the organic phase and evaporate it to dryness under reduced pressure.
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm syringe filter.
-
Analyze the sample by HPLC using a suitable column (e.g., C18) and a mobile phase gradient.
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared with purified this compound.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: General experimental workflow for this compound production and analysis.
Caption: Simplified relationship between primary and secondary metabolism.
References
- 1. Culture optimization of Streptomyces sp. KRA16-334 for increased yield of new herbicide 334-W4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 5. banglajol.info [banglajol.info]
Technical Support Center: Mycobacidin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield in Mycobacidin synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway of this compound?
A1: this compound is a secondary metabolite produced by soil-dwelling Streptomyces species, such as Streptomyces virginiae. Its biosynthesis begins with the precursor 7-oxoheptanoate. A series of enzymatic reactions, including those catalyzed by MybC and MybD, convert this precursor to 7-aminoacetoheptanoate. The final and critical step involves the radical S-adenosylmethionine (SAM) enzyme, MybB, which catalyzes two sulfur insertion reactions to form the characteristic 4-thiazolidinone ring of this compound.[1][2][3]
Q2: What are the primary factors that can lead to low yields of this compound during fermentation?
A2: Low yields in this compound synthesis, as with many secondary metabolites from Streptomyces, can be attributed to several factors. These include suboptimal fermentation conditions (e.g., media composition, pH, temperature, aeration), insufficient precursor supply, low activity of key biosynthetic enzymes like MybB, and potential degradation of the product.
Q3: How can I optimize the fermentation medium to improve this compound yield?
A3: Optimization of the fermentation medium is a critical step. This involves systematically evaluating different carbon and nitrogen sources, as well as the concentration of essential minerals. For Streptomyces, complex carbon sources like starch or glucose and organic nitrogen sources such as peptone or yeast extract often support robust growth and secondary metabolite production. It is also important to ensure the availability of sulfur, as it is a key component of the this compound structure.
Q4: What is the role of the radical SAM enzyme MybB, and how can its activity be a limiting factor?
A4: MybB is a crucial enzyme that finalizes the synthesis of this compound by creating the sulfur-containing 4-thiazolidinone core.[1][2][3] The activity of this radical SAM enzyme can be a bottleneck. Factors that can limit its activity include an insufficient supply of its co-substrate S-adenosylmethionine (SAM), the absence of necessary cofactors like iron-sulfur clusters, or suboptimal intracellular conditions for enzyme function.
Troubleshooting Guide
Issue 1: Very low or no detectable this compound production.
| Potential Cause | Recommended Solution |
| Incorrect Streptomyces strain or loss of productivity | Verify the identity and viability of your Streptomyces virginiae strain. Sub-culturing can sometimes lead to a loss of secondary metabolite production. If possible, return to an earlier stock culture. |
| Suboptimal Fermentation Medium | Re-evaluate your media composition. Ensure a proper balance of carbon and nitrogen sources. Test different sources as outlined in the experimental protocols below. |
| Inadequate Precursor Supply | The biosynthesis of this compound starts from 7-oxoheptanoate. Ensure your medium and cultivation conditions support the primary metabolic pathways that produce this precursor. |
| Inactive Biosynthetic Pathway | The genes for this compound synthesis may not be expressed. Ensure your fermentation conditions are conducive to secondary metabolism, which is often triggered by nutrient limitation or other stress factors after an initial growth phase. |
Issue 2: Inconsistent this compound yields between batches.
| Potential Cause | Recommended Solution |
| Variability in Inoculum Preparation | Standardize your inoculum preparation protocol, including the age and density of the seed culture. |
| Fluctuations in Fermentation Parameters | Tightly control pH, temperature, and aeration. Even small deviations can significantly impact secondary metabolite production. |
| Inconsistent Quality of Media Components | Use high-quality, consistent sources for your media components, especially complex ones like yeast extract or peptone, which can vary between suppliers and batches. |
Issue 3: Yields are consistently low despite optimization attempts.
| Potential Cause | Recommended Solution |
| Limiting Enzyme Activity (e.g., MybB) | Consider metabolic engineering approaches. Overexpression of the mybB gene or other key genes in the biosynthetic cluster could increase the flux towards this compound. |
| Feedback Inhibition | High concentrations of this compound or related intermediates may inhibit enzymes in the biosynthetic pathway. Strategies to remove the product from the culture broth during fermentation, such as using adsorbent resins, could alleviate this. |
| Product Degradation | Assess the stability of this compound under your fermentation and extraction conditions. Adjust pH or temperature post-fermentation, or expedite the extraction process to minimize degradation. |
Data Presentation: Optimizing Fermentation Parameters
Table 1: Illustrative Example of Media Optimization for Antibiotic Production by Streptomyces rimosus
| Carbon Source (3%) | Nitrogen Source (2.5%) | MgCl₂ (mM) | Glutamate (mM) | Relative Antibiotic Productivity |
| Glucose | Soybean Meal | 1.0 | 5.0 | 100% |
| Starch | Soybean Meal | 1.0 | 5.0 | 85% |
| Glucose | Peptone | 1.0 | 5.0 | 115% |
| Glucose | Soybean Meal | 1.2 | 5.0 | 120% |
| Glucose | Soybean Meal | 1.0 | 5.9 | 125% |
| Glucose | Soybean Meal | 1.2 | 5.9 | 135% |
This table is adapted from findings on optimizing antimicrobial productivity in Streptomyces rimosus and serves as a model for systematic optimization.[4]
Experimental Protocols
Protocol 1: Systematic Optimization of Carbon and Nitrogen Sources
-
Prepare a basal fermentation medium. This medium should contain all essential minerals and a buffer, but with a defined, minimal amount of carbon and nitrogen.
-
Set up a series of flask cultures. In each flask, supplement the basal medium with a different carbon source (e.g., glucose, starch, glycerol) at a consistent concentration (e.g., 2% w/v), while keeping the nitrogen source constant.
-
In a parallel experiment, vary the nitrogen source (e.g., peptone, yeast extract, ammonium sulfate) at a consistent concentration (e.g., 0.5% w/v), while keeping the carbon source constant.
-
Inoculate all flasks with a standardized seed culture of Streptomyces virginiae.
-
Incubate the flasks under consistent conditions (e.g., 28°C, 200 rpm) for a set period (e.g., 7-10 days).
-
Harvest the cultures and extract this compound from both the biomass and the supernatant.
-
Quantify the this compound yield using a suitable analytical method, such as HPLC-MS.
-
Compare the yields to identify the optimal carbon and nitrogen sources.
Protocol 2: Optimization of pH and Temperature
-
Prepare the optimized fermentation medium identified in Protocol 1.
-
Dispense the medium into a series of fermentation vessels.
-
Adjust the initial pH of the medium in each vessel to a different value (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Inoculate all vessels with a standardized seed culture.
-
Incubate the fermenters at different temperatures (e.g., 25°C, 28°C, 30°C, 32°C).
-
Monitor and maintain the pH throughout the fermentation, if possible.
-
Harvest the cultures at the optimal time point and quantify the this compound yield.
-
Analyze the results to determine the optimal pH and temperature for production.
Mandatory Visualizations
References
- 1. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Mycobacidin's Specificity
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Mycobacidin. The information addresses common questions and potential experimental challenges related to its mechanism of action and its effects on non-target bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as actithiazic acid, is an antibiotic that specifically targets the biosynthesis of biotin (vitamin B7) in Mycobacterium tuberculosis.[1][2] It acts as a competitive inhibitor of the enzyme biotin synthase (BioB), which is crucial for the final step in the biotin synthesis pathway.[2][3] By inhibiting BioB, this compound prevents the production of this essential cofactor, leading to the inhibition of vital metabolic processes in the bacterium, such as fatty acid synthesis, amino acid metabolism, and the tricarboxylic acid cycle.[1][2]
Q2: What is the spectrum of activity for this compound?
This compound exhibits a narrow spectrum of activity, primarily targeting Mycobacterium tuberculosis.[1][3] It has been shown to have no significant activity against other mycobacteria, as well as a wide range of Gram-positive and Gram-negative bacteria, including E. coli.[1][3]
Q3: Why does this compound have minimal effects on non-target bacteria?
The selective activity of this compound is primarily due to differences in its accumulation within bacterial cells. Studies have shown that the accumulation of this compound in E. coli is approximately 30-fold less than in M. tuberculosis.[1] This significant difference in intracellular concentration is a key reason for its lack of effect on the growth of non-target bacteria.[1]
Q4: Could this compound impact the gut microbiome?
Given its narrow spectrum of activity and poor accumulation in bacteria other than M. tuberculosis, the direct impact of this compound on the diverse bacterial species of the gut microbiome is expected to be minimal. However, it's important to note that broad-spectrum antibiotics are known to alter the gut microbiome composition.[4][5] While this compound is not a broad-spectrum antibiotic, any investigation into its effects in an in vivo model should ideally include an assessment of the gut microbiota to confirm this low impact.
Troubleshooting Guide
Issue: I am observing inhibition of a non-target bacterial species in my experiment.
Possible Cause 1: Experimental Contamination
Your culture of the non-target bacterium may be contaminated with a susceptible organism.
-
Troubleshooting Steps:
-
Perform a purity check of your bacterial culture using streak plating on appropriate agar medium.
-
Use microscopy (e.g., Gram staining) to verify the morphology and Gram status of the bacteria in your culture.
-
If contamination is confirmed, obtain a fresh, pure culture of the non-target bacterium and repeat the experiment.
-
Possible Cause 2: High Concentration of this compound
While this compound has low activity against non-target bacteria, extremely high concentrations might exert some off-target effects.
-
Troubleshooting Steps:
-
Verify the concentration of your this compound stock solution.
-
Perform a dose-response experiment (Minimum Inhibitory Concentration - MIC assay) to determine the precise concentration at which you observe inhibition.
-
Compare the observed inhibitory concentration to the known MIC of this compound against M. tuberculosis. A significantly higher concentration for the non-target organism would still indicate high selectivity.
-
Possible Cause 3: Specific Sensitivity of the Bacterial Strain
While generally inactive against non-target species, it is theoretically possible that a specific, uncharacterized strain might exhibit some sensitivity.
-
Troubleshooting Steps:
-
Consult the literature to see if any sensitivity has been reported for your specific bacterial strain or a closely related one.
-
If no information is available, consider performing a biotin supplementation experiment. If the inhibitory effect is due to targeting biotin synthesis, the addition of exogenous biotin to the growth medium should rescue the growth of the bacterium.
-
Data Presentation
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound
| Organism | MIC (µM) | Susceptibility | Reference |
| Mycobacterium tuberculosis (drug-susceptible and drug-resistant strains) | 0.096 - 6.2 | Susceptible | [3] |
| Non-tuberculosis mycobacteria | > 1000 | Not Susceptible | [3] |
| Gram-positive pathogens | > 1000 | Not Susceptible | [3] |
| Gram-negative pathogens | > 1000 | Not Susceptible | [3] |
Experimental Protocols
Protocol: Determining the Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution
This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Pure culture of the test bacterium
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for many bacteria, Middlebrook 7H9 for mycobacteria)
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Sterile diluents (e.g., broth or sterile water)
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Grow the test bacterium in the appropriate broth medium to a specific turbidity, typically corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
-
Dilute the bacterial suspension to the final desired inoculum density in fresh broth.
-
-
Prepare this compound Dilutions:
-
Create a serial two-fold dilution of the this compound stock solution in the 96-well plate. For example, starting from a high concentration (e.g., 1000 µM) and diluting down to a low concentration (e.g., 0.015 µM).
-
Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
-
Inoculate the Plate:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
The final volume in each well should be consistent.
-
-
Incubation:
-
Incubate the microtiter plate at the optimal temperature and for the appropriate duration for the test bacterium (e.g., 37°C for 18-24 hours for many common bacteria; longer for slow-growing organisms like M. tuberculosis).
-
-
Determine MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Visualizations
Caption: Inhibition of the biotin synthesis pathway by this compound.
Caption: Workflow for troubleshooting unexpected inhibition of non-target bacteria.
References
- 1. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of (S)-(−)-acidomycin: A selective antimycobacterial natural product that inhibits biotin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of ( S)-(-)-Acidomycin: A Selective Antimycobacterial Natural Product That Inhibits Biotin Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of antibiotics on off-target infant gut microbiota and resistance genes in cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
Validation & Comparative
Mycobacidin vs. Isoniazid: A Comparative Analysis of Antitubercular Mechanisms
A deep dive into the distinct modes of action of two potent antitubercular agents, highlighting their unique enzymatic targets and metabolic disruptions within Mycobacterium tuberculosis.
This guide provides a detailed comparative analysis of the mechanisms of action of mycobacidin and isoniazid, two significant antimicrobial compounds with activity against Mycobacterium tuberculosis. While both agents effectively inhibit the growth of this pathogenic bacterium, they do so through fundamentally different pathways. Isoniazid, a cornerstone of tuberculosis therapy for decades, disrupts the synthesis of the mycobacterial cell wall. In contrast, this compound, a narrow-spectrum antibiotic, targets a crucial metabolic pathway essential for bacterial survival. This document outlines the experimental data supporting these mechanisms, provides detailed protocols for key assays, and visualizes the involved pathways to offer a clear and comprehensive comparison for researchers, scientists, and drug development professionals.
At a Glance: Key Mechanistic Differences
| Feature | This compound (Actithiazic Acid) | Isoniazid (INH) |
| Primary Target | Biotin Synthase (BioB) | Enoyl-Acyl Carrier Protein Reductase (InhA) |
| Metabolic Pathway Inhibited | Biotin Synthesis | Mycolic Acid Synthesis |
| Mode of Action | Competitive inhibition of BioB | Prodrug activation followed by covalent adduct formation with NAD, which then inhibits InhA |
| Nature of Compound | Natural Product (from Streptomyces spp.) | Synthetic Prodrug |
| Spectrum of Activity | Narrow, primarily against M. tuberculosis | Broad-spectrum against mycobacteria |
Mechanism of Action: A Detailed Comparison
This compound: Targeting Biotin Synthesis
This compound, also known as actithiazic acid, exerts its antitubercular effect by inhibiting the synthesis of biotin (Vitamin B7).[1] Biotin is an essential cofactor for several carboxylase enzymes involved in crucial metabolic processes, including fatty acid biosynthesis, amino acid metabolism, and the Krebs cycle.[1][2] The specific molecular target of this compound is biotin synthase (BioB), the enzyme responsible for the final step in the biotin biosynthetic pathway.[1][2][3]
This compound acts as a competitive inhibitor of BioB, likely due to its structural resemblance to a biotin precursor.[1][2] This inhibition leads to a depletion of the intracellular biotin pool, ultimately halting bacterial growth.[1] The selective accumulation of this compound within M. tuberculosis contributes to its narrow spectrum of activity.[2][3]
Isoniazid: A Prodrug Targeting Mycolic Acid Synthesis
Isoniazid (INH) is a prodrug, meaning it requires activation by a mycobacterial enzyme to become effective.[4] This activation is carried out by the catalase-peroxidase enzyme KatG.[4] Once activated, the resulting isoniazid radical reacts with NAD+ to form a covalent adduct. This INH-NAD adduct is the active form of the drug.
The primary target of the INH-NAD adduct is the enoyl-acyl carrier protein reductase, InhA.[4] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[4][5] Mycolic acids are long-chain fatty acids that are essential components of the unique and protective mycobacterial cell wall.[6][7][8][9][10] By inhibiting InhA, isoniazid effectively blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately bacterial cell death.[4][5]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and isoniazid against M. tuberculosis can be determined using the microplate alamarBlue assay (MABA) or a similar broth microdilution method.
1. Preparation of Mycobacterial Culture:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 at 37°C to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
2. Drug Dilution:
-
Prepare a stock solution of the test compound (this compound or isoniazid) in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the drug in a 96-well microplate containing 100 µL of 7H9 broth per well.
3. Inoculation and Incubation:
-
Add 100 µL of the diluted mycobacterial suspension to each well.
-
Include a drug-free control (bacteria only) and a sterile control (broth only).
-
Seal the plates and incubate at 37°C for 5-7 days.
4. Reading the Results:
-
After incubation, add 20 µL of alamarBlue solution and 12.5 µL of 20% Tween 80 to each well.
-
Incubate for another 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Enzyme Inhibition Assay: Biotin Synthase (BioB)
1. Protein Expression and Purification:
-
Clone the bioB gene from M. tuberculosis into an expression vector.
-
Overexpress the BioB protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA).
2. Assay Reaction:
-
The assay measures the conversion of dethiobiotin to biotin.
-
Set up reaction mixtures containing purified BioB, dethiobiotin, S-adenosyl-L-methionine (SAM), and a reducing system (e.g., flavodoxin, flavodoxin reductase, and NADPH) in an anaerobic environment.
-
Include varying concentrations of this compound in the reaction mixtures.
3. Quantification:
-
After a defined incubation period, stop the reaction.
-
Quantify the amount of biotin produced using a suitable method, such as HPLC or a bioassay with a biotin-auxotrophic indicator strain.
4. Data Analysis:
-
Plot the rate of biotin formation against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of BioB activity.
Mycolic Acid Synthesis Inhibition Assay
1. Metabolic Labeling:
-
Grow M. tuberculosis in the presence of [1-14C]acetic acid or another suitable radiolabeled precursor of fatty acids.
-
Treat the cultures with different concentrations of isoniazid.
2. Lipid Extraction:
-
After incubation, harvest the bacterial cells.
-
Extract the total lipids from the cells using a mixture of chloroform and methanol.
3. Analysis of Mycolic Acids:
-
Saponify the extracted lipids to release the mycolic acids.
-
Methylate the mycolic acids to form mycolic acid methyl esters (MAMEs).
-
Analyze the MAMEs by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
4. Quantification:
-
Visualize the radiolabeled MAMEs by autoradiography or quantify them using a scintillation counter.
-
A decrease in the amount of radiolabeled MAMEs in isoniazid-treated samples compared to the untreated control indicates inhibition of mycolic acid synthesis.
Conclusion
This compound and isoniazid represent two distinct and effective strategies for combating M. tuberculosis. Isoniazid's long-standing success in clinical practice validates the mycobacterial cell wall, and specifically mycolic acid synthesis, as a prime therapeutic target. This compound's unique mechanism of targeting biotin synthesis highlights the potential for developing novel antitubercular agents that exploit different metabolic vulnerabilities of the pathogen. Understanding these diverse mechanisms is crucial for the rational design of new drugs and combination therapies to overcome the challenge of drug-resistant tuberculosis.
References
- 1. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of (S)-(−)-acidomycin: A selective antimycobacterial natural product that inhibits biotin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of ( S)-(-)-Acidomycin: A Selective Antimycobacterial Natural Product That Inhibits Biotin Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mycolic acids: deciphering and targeting the Achilles' heel of the tubercle bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peerj.com [peerj.com]
- 10. The fall of the mycobacterial cell wall: interrogating peptidoglycan synthesis for novel anti-TB agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy Showdown: Mycobacidin vs. Ethambutol for Mycobacterium tuberculosis
A Comparative Guide for Researchers in Antimicrobial Drug Development
In the persistent global battle against tuberculosis (TB), the quest for novel and more effective antimicrobial agents remains a paramount objective for the scientific community. This guide provides a detailed in vitro comparison of two noteworthy compounds, Mycobacidin and the established first-line drug, Ethambutol, against Mycobacterium tuberculosis. This analysis is based on a comprehensive review of published experimental data, offering researchers, scientists, and drug development professionals a consolidated resource to inform future research and development endeavors.
Executive Summary
Both this compound and Ethambutol demonstrate potent in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. However, they achieve this through distinct mechanisms of action. Ethambutol disrupts the synthesis of the mycobacterial cell wall, a well-established target for anti-TB drugs. In contrast, this compound, also known as actithiazic acid or acidomycin, targets a crucial metabolic pathway by inhibiting biotin synthesis, presenting a different vulnerability to exploit. While direct comparative studies are limited, this guide consolidates available in vitro efficacy data, details the experimental protocols for their determination, and visually represents their mechanisms of action and the workflows for assessing their antimicrobial potency.
Data Presentation: In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and Ethambutol against Mycobacterium tuberculosis as reported in various studies. It is crucial to note that these values were obtained from different studies using varied methodologies, which can influence the results. Therefore, a direct comparison of the absolute values should be made with caution.
Table 1: In Vitro Efficacy of this compound (Actithiazic Acid/Acidomycin) against Mycobacterium tuberculosis
| M. tuberculosis Strain(s) | MIC Range (µM) | MIC Range (µg/mL) | Experimental Method | Reference |
| Drug-susceptible and drug-resistant strains | 0.096–6.2 | Not Specified | Not Specified | [1] |
Table 2: In Vitro Efficacy of Ethambutol against Mycobacterium tuberculosis
| M. tuberculosis Strain(s) | MIC Range (µg/mL) | MBC Range (µg/mL) | Experimental Method | Reference |
| Susceptible strains | 0.5 - 2.0 | 1.0 - 8.0 | Broth Microdilution (7H12 broth) | |
| Susceptible and resistant isolates | 0.5 - >10 | Not Specified | Resazurin Microtiter Assay (REMA) | |
| H37Rv | 2.0 | Not Specified | Acidic Wayne Model | [2] |
Mechanisms of Action
The distinct mechanisms of action of this compound and Ethambutol offer different strategic approaches to combating M. tuberculosis.
This compound: Targeting Biotin Synthesis
This compound acts as a selective inhibitor of biotin synthase (BioB), a key enzyme in the biotin biosynthesis pathway of M. tuberculosis.[1] Biotin is an essential cofactor for several carboxylases involved in fatty acid biosynthesis, amino acid metabolism, and the citric acid cycle. By disrupting biotin production, this compound effectively stalls vital metabolic processes, leading to the inhibition of bacterial growth.
Caption: Mechanism of action of this compound.
Ethambutol: Disrupting Cell Wall Synthesis
Ethambutol targets the arabinosyl transferases EmbA, EmbB, and EmbC, which are essential enzymes for the biosynthesis of arabinogalactan and lipoarabinomannan. These are critical components of the mycobacterial cell wall. Inhibition of these enzymes disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased cell wall permeability and ultimately inhibiting bacterial growth.
Caption: Mechanism of action of Ethambutol.
Experimental Protocols
Accurate determination of in vitro efficacy is fundamental to antimicrobial drug development. The following are detailed methodologies for key experiments cited in the assessment of anti-tuberculous agents.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against Mycobacterium tuberculosis. The EUCAST (European Committee on Antimicrobial Susceptibility Testing) has established a reference method to standardize this procedure.
1. Inoculum Preparation:
-
M. tuberculosis colonies are harvested from a solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11).
-
The colonies are suspended in sterile water with glass beads and vortexed to create a homogenous suspension.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
2. Plate Preparation and Inoculation:
-
Two-fold serial dilutions of the test compounds (this compound or Ethambutol) are prepared in 96-well microtiter plates containing Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Each well is inoculated with the prepared bacterial suspension.
-
Growth control (no drug) and sterility control (no bacteria) wells are included.
3. Incubation:
-
The plates are sealed and incubated at 37°C.
4. Reading and Interpretation:
-
The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of M. tuberculosis after a specified incubation period (typically 14-21 days). Growth can be assessed visually or by using a growth indicator such as Resazurin.
Caption: Broth Microdilution MIC Assay Workflow.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as an extension of the MIC assay.
1. Subculturing from MIC plates:
-
Following the determination of the MIC, an aliquot (e.g., 10 µL) is taken from all wells of the MIC plate that show no visible growth.
2. Plating:
-
The aliquots are plated onto a suitable solid agar medium (e.g., Middlebrook 7H10 or 7H11) that does not contain the test drug.
3. Incubation:
-
The plates are incubated at 37°C for 3-4 weeks, or until growth is apparent in the growth control plates.
4. Reading and Interpretation:
-
The MBC is defined as the lowest concentration of the drug that results in a ≥99.9% reduction in the initial inoculum count (i.e., prevents any colony formation or results in a pre-defined low number of colonies).
Conclusion
This comparative guide provides a foundational overview of the in vitro efficacy of this compound and Ethambutol against Mycobacterium tuberculosis. While Ethambutol remains a cornerstone of current TB therapy, this compound's unique mechanism of action targeting biotin synthesis highlights a promising alternative therapeutic strategy. The presented data underscores the need for direct, head-to-head in vitro and in vivo comparative studies to more definitively ascertain the relative potency of these compounds. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers designing and interpreting such studies, ultimately contributing to the advancement of novel anti-tuberculosis therapies.
References
Mycobacidin's Efficacy Against Drug-Resistant Mycobacterium tuberculosis: A Comparative Analysis
For Immediate Release
A comprehensive review of available data highlights the potential of mycobacidin, a biotin synthesis inhibitor, as a therapeutic agent against drug-resistant strains of Mycobacterium tuberculosis (Mtb). This guide provides a comparative analysis of this compound's activity alongside other anti-tuberculosis drugs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Executive Summary
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis presents a formidable challenge to global public health. Standard treatment regimens are often ineffective against these strains, necessitating the development of novel therapeutics. This compound, an antibiotic that targets the essential biotin biosynthesis pathway in Mtb, has shown promise. This guide synthesizes the current understanding of this compound's activity against drug-resistant Mtb, offering a comparative perspective with existing first and second-line drugs.
Comparative In Vitro Activity
The in vitro efficacy of an antimicrobial agent is a key indicator of its potential clinical utility. The minimum inhibitory concentration (MIC) is a standard measure of this activity, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. While specific MIC data for this compound against a wide range of drug-resistant Mtb strains remains limited in publicly available literature, this guide compiles available data for this compound and other relevant anti-tuberculosis agents to provide a comparative framework.
A study on a cationic host defense peptide, NZX, demonstrated a bactericidal effect against an MDR M. tuberculosis clinical isolate with a median 99% MIC concentration of 6.3 μM.[1] This highlights the potential of peptide-based approaches in combating drug-resistant TB.
For comparison, the following tables summarize the MIC ranges for several first- and second-line anti-tuberculosis drugs against drug-sensitive, MDR, and XDR Mtb strains.
Table 1: Comparative MICs of First-Line Anti-Tuberculosis Drugs against M. tuberculosis Strains
| Drug | Drug-Sensitive Mtb MIC (μg/mL) | MDR-TB MIC (μg/mL) | XDR-TB MIC (μg/mL) |
| Isoniazid | 0.015 - 0.06 | 1 - >16[2] | 1 - >16[2] |
| Rifampicin | 0.06 - 0.25 | 16 - >16[2] | 16[2] |
| Ethambutol | 0.5 - 2.0 | ≤2.0 - 20.0[3] | --- |
| Pyrazinamide | 12.5 - 100 | --- | --- |
Table 2: Comparative MICs of Second-Line Anti-Tuberculosis Drugs against M. tuberculosis Strains
| Drug | MDR-TB MIC (μg/mL) | XDR-TB MIC (μg/mL) |
| Amikacin | --- | 4 - 16[2] |
| Kanamycin | --- | 4 - 16[2] |
| Capreomycin | --- | 4 - 16[2] |
| Levofloxacin | --- | --- |
| Moxifloxacin | 0.125 - 4.0 | --- |
| Linezolid | 0.25[4] | --- |
| Clofazimine | 0.25 - 0.5[4] | --- |
Experimental Protocols
Accurate and reproducible determination of antimicrobial susceptibility is fundamental to both clinical management and drug discovery. The following are detailed protocols for two common methods used to determine the MIC of compounds against M. tuberculosis.
Microplate Alamar Blue Assay (MABA)
The Microplate Alamar Blue Assay is a colorimetric method used to determine the MIC of antimicrobial agents against M. tuberculosis. It relies on the reduction of the blue, non-fluorescent dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin by metabolically active cells.
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
M. tuberculosis culture in early to mid-log phase
-
Test compound (this compound) and control drugs
-
Alamar Blue reagent
-
Sterile deionized water
-
Parafilm
Procedure:
-
Add 100 µL of sterile deionized water to all outer-perimeter wells of the 96-well plate to minimize evaporation.
-
Add 100 µL of 7H9 broth to the remaining wells.
-
Add the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
Prepare an inoculum of M. tuberculosis and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:50 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well, except for the sterile control wells.
-
Seal the plate with parafilm and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Resazurin Microtiter Assay (REMA)
The Resazurin Microtiter Assay is a modification of the MABA and is also widely used for susceptibility testing of M. tuberculosis.
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth with appropriate supplements
-
M. tuberculosis culture
-
Test compounds and control drugs
-
Resazurin sodium salt solution (0.01% w/v in distilled water)
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plates as described for MABA.
-
Prepare the M. tuberculosis inoculum and add it to the wells.
-
Incubate the plates at 37°C for 7 days.
-
Add 30 µL of the resazurin solution to each well.
-
Re-incubate for 24-48 hours.
-
Observe the color change. The MIC is the lowest concentration of the drug that prevents the color change from blue to pink.
Visualizing the Experimental Workflow
To provide a clear overview of the process for evaluating this compound's activity, the following diagram illustrates the key steps from compound preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biotin Synthase as a Drug Target for Mycobacidin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel drug targets. The biotin biosynthesis pathway, essential for Mtb survival and absent in humans, presents a promising avenue for therapeutic intervention. This guide provides a comparative analysis of mycobacidin (also known as acidomycin), a natural product targeting biotin synthase (BioB), and other inhibitors of the mycobacterial biotin synthesis pathway, supported by experimental data and detailed protocols.
Introduction to the Biotin Biosynthesis Pathway in M. tuberculosis
Mycobacterium tuberculosis relies on de novo biotin synthesis for growth and establishing chronic infections, as it is unable to scavenge sufficient biotin from its host.[1][2][3][4][5] This dependency validates the enzymes within this pathway as attractive targets for the development of new antitubercular agents.[1][5][6][7][8][9] The final step in this pathway, the insertion of a sulfur atom into dethiobiotin (DTB) to form biotin, is catalyzed by biotin synthase (BioB).
This compound, an antitubercular antibiotic, has been identified as a competitive inhibitor of Mtb's BioB.[10][11][12] Its mechanism of action involves not only blocking biotin production but also stimulating the unproductive cleavage of S-adenosyl-l-methionine (SAM), a co-substrate of BioB, leading to the formation of a toxic metabolite.[11][12] Notably, the BioB enzyme in Mtb is distinct from its counterparts in other bacteria like E. coli, as it requires an auxiliary protein, BsaP, for its function, offering a potential window for selective inhibition.[13]
Comparative Analysis of Inhibitors
This section compares the performance of this compound against inhibitors of other key enzymes in the biotin biosynthesis pathway, such as 7,8-diaminopelargonic acid synthase (BioA) and dethiobiotin synthase (DTBS).
Quantitative Performance Data
| Compound/Inhibitor | Target Enzyme | Target Organism | Potency (Ki / IC50) | Whole-Cell Activity (MIC) | Reference |
| This compound (Acidomycin) | Biotin Synthase (BioB) | M. tuberculosis | Ki = ~1 µM, 0.11 µM | 0.096–6.2 µM | [8][11] |
| Compound A36 | BioA | M. tuberculosis | IC50 = 28.94 µM | Weak (>200 µM) | [4][7] |
| Compound A35 | BioA | M. tuberculosis | IC50 = 88.16 µM | 80 µg/mL | [4][7] |
| Compound A65 | BioA | M. tuberculosis | IC50 = 114.42 µM | 20 µg/mL | [4][7] |
| Compound C48 | BioA | M. tuberculosis | Ki = 200 pM | < 0.07 µM | [14] |
| Tetrazole 7a | DTBS | M. tuberculosis | Ki = 5 ± 1 µM | Not Reported | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate inhibitors of the biotin biosynthesis pathway.
Biotin Synthase (BioB) Inhibition Assay
This protocol is adapted from methodologies used to characterize BioB inhibitors.
-
Reaction Mixture Preparation : Prepare a reaction mixture containing 100 mM TAPS buffer (pH 8.6), 100 µM pyridoxal 5'-phosphate (PLP), 1 mM S-adenosylmethionine (SAM), and the purified Mtb BioB enzyme (e.g., 2 µM).
-
Inhibitor Addition : Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture. A control reaction without the inhibitor should be run in parallel.
-
Pre-incubation : Pre-incubate the enzyme with the reaction components and inhibitor for 10 minutes at 37°C.
-
Initiation : Initiate the enzymatic reaction by adding the substrate, dethiobiotin (DTB) (e.g., 20 µM).
-
Termination : After a defined incubation period, terminate the reaction by heating at 100°C for 10 minutes.
-
Analysis : Centrifuge the reaction tubes to pellet any precipitate. The amount of biotin produced in the supernatant can be quantified using HPLC or a bioassay with a biotin-auxotrophic indicator strain.
-
Data Analysis : Determine the inhibitor's IC50 or Ki value by plotting the enzyme activity against the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.
-
Preparation of Inoculum : Culture M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5.
-
Serial Dilution of Inhibitor : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.
-
Inoculation : Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5x105 CFU/mL. Include a positive control (bacteria, no inhibitor) and a negative control (broth, no bacteria).
-
Incubation : Seal the plates and incubate at 37°C for 5-7 days.
-
Growth Assessment : Assess bacterial growth. This can be done visually by observing turbidity or by using a colorimetric indicator such as resazurin, which changes color in the presence of metabolically active cells.
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible growth or color change is observed.
Visualizing Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental processes.
References
- 1. Minimum inhibitory concentration (MIC) determination [bio-protocol.org]
- 2. Determining Minimum Inhibitory Concentrations in Liquid Cultures or on Solid Medium | Springer Nature Experiments [experiments.springernature.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Mycobacterium tuberculosis Dethiobiotin Synthase (Mt DTBS): Toward Next-Generation Antituberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Mycobacterial biotin synthases require an auxiliary protein to convert dethiobiotin into biotin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The primary step of biotin synthesis in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bisubstrate Inhibitors of Biotin Protein Ligase in Mycobacterium tuberculosis Resistant to Cyclonucleoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of biotin synthesis inhibitors.
A Comparative Analysis of Mycobacidin with Other Biotin Synthesis Inhibitors
The escalating threat of antimicrobial resistance necessitates the exploration of novel drug targets. The biotin synthesis pathway, essential for the survival of many pathogens, including Mycobacterium tuberculosis, but absent in humans, presents a promising avenue for the development of new therapeutics. This guide provides a detailed comparative analysis of this compound (also known as actithiazic acid or acidomycin) and other prominent biotin synthesis inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting a Vital Pathway
Biotin, or vitamin B7, is an indispensable cofactor for enzymes involved in crucial metabolic processes such as fatty acid synthesis, amino acid metabolism, and gluconeogenesis. Unlike humans, who obtain biotin from their diet, many bacteria rely on its de novo synthesis. This metabolic distinction makes the biotin synthesis pathway an attractive target for selective antibacterial agents. Inhibitors targeting this pathway disrupt the production of biotin, leading to bacterial growth inhibition and, in some cases, cell death.
This compound specifically targets biotin synthase (BioB), the enzyme responsible for the final step in biotin synthesis—the insertion of a sulfur atom to form the thiophane ring of biotin. Other inhibitors, such as amiclenomycin and various synthetic compounds, target different enzymes in the pathway, including 7,8-diaminopelargonic acid aminotransferase (BioA) and biotin protein ligase (BirA).
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and other selected biotin synthesis inhibitors against Mycobacterium tuberculosis and their target enzymes. The data is presented as Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, and IC50, the concentration of a drug that inhibits 50% of the target enzyme's activity.
| Inhibitor | Target Enzyme | Organism | MIC (µM) | IC50 / Ki (µM) | Reference |
| This compound (Acidomycin) | Biotin Synthase (BioB) | M. tuberculosis H37Rv | 0.096 - 6.2 | ~1 (Ki) | [1] |
| Amiclenomycin | BioA | Mycobacterium smegmatis | - | - | [2] |
| BioA Inhibitor (Compound A36) | BioA | M. tuberculosis | 83% inhibition at 200 µg/mL | 28.94 | [3] |
| BioA Inhibitor (Compound A65) | BioA | M. tuberculosis | 20 (MIC90) | 114.42 | [3][4] |
| BioA Inhibitor (Compound A35) | BioA | M. tuberculosis | 80 (MIC90) | 88.16 | [3][4] |
| BioA Inhibitor (CHM-1) | BioA | - | - | 2.42 | [4] |
| BirA Inhibitor (Bio-AMS) | Biotin Protein Ligase (BirA) | M. tuberculosis H37Rv | 1.56 | - | [5] |
| BirA Inhibitor (Compound 10) | Biotin Protein Ligase (BirA) | M. tuberculosis H37Rv | 3.12 | - | [5] |
| Biotin Analogue (Compound 5) | Biotin Protein Ligase (SaBPL) | S. aureus | 2-16 (µg/mL) | - | [6] |
| Biotin Analogue (Compound 16) | Biotin Protein Ligase (SaBPL) | S. aureus | 2-16 (µg/mL) | < 0.1 | [6][7] |
| N-aryl piperazine 14 | BioA | M. tuberculosis | 26 | - | [8] |
Note: MIC values can vary depending on the specific strain and experimental conditions. IC50 and Ki values are measures of enzyme inhibition.
Signaling Pathways and Experimental Workflows
To visualize the points of inhibition within the biotin synthesis pathway and the general workflow for evaluating these inhibitors, the following diagrams are provided.
References
- 1. Investigation of (S)-(−)-acidomycin: A selective antimycobacterial natural product that inhibits biotin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological studies of amiclenomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Bisubstrate Inhibitors of Biotin Protein Ligase in Mycobacterium tuberculosis Resistant to Cyclonucleoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotin Analogues with Antibacterial Activity Are Potent Inhibitors of Biotin Protein Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Mycobacidin and First-Line Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of the investigational agent Mycobacidin (also known as Acidomycin) and the current first-line drugs for tuberculosis (TB): isoniazid, rifampicin, pyrazinamide, and ethambutol. While this compound exhibits promising and selective activity against Mycobacterium tuberculosis in vitro, this analysis, based on available preclinical data, highlights its current limitations in in vivo settings compared to the established efficacy of the standard therapeutic regimen.
Executive Summary
This compound is a natural product that selectively inhibits biotin synthesis in Mycobacterium tuberculosis, a novel mechanism of action that makes it a compound of interest. It demonstrates potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis in laboratory settings. However, a critical challenge remains, as studies have shown that this compound is inactive when tested in in vivo models of tuberculosis infection[1]. In stark contrast, the first-line anti-TB drugs—isoniazid, rifampicin, pyrazinamide, and ethambutol—have a well-documented record of potent bactericidal and sterilizing activity in various animal models, which has translated to successful clinical outcomes in humans. This guide will delve into the available data to provide a clear, evidence-based comparison.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the in vivo efficacy of first-line TB drugs in murine models of M. tuberculosis infection. It is important to note that, to date, published studies have not demonstrated in vivo efficacy for this compound.
| Drug | Animal Model | Dosage | Treatment Duration | Reduction in Bacterial Load (Lung CFU) | Key Findings |
| This compound | Mouse | Not Applicable | Not Applicable | No demonstrated in vivo activity | Despite potent in vitro activity, this compound was found to be inactive in a mouse model of TB infection[1]. |
| Isoniazid | Mouse | 25 mg/kg/day | 2 weeks | Significant reduction | Prevents infection-induced body weight loss, indicating control of disease progression[2]. |
| Guinea Pig | Not Specified | First 2 days | 0.722 log10 decrease per day | Demonstrates rapid early bactericidal activity in vivo[3]. | |
| Rifampicin | Mouse | 10 mg/kg/day | 12 weeks | Failed to achieve undetectable CFU | Standard dose shows slow eradication[1]. |
| Mouse | 50 mg/kg/day | 8 weeks | Achieved undetectable CFU | High-dose rifampicin significantly shortens treatment duration and prevents relapse[1][4]. | |
| Pyrazinamide | Mouse | 150 mg/kg/day (in combination) | 8 weeks | Contributes to sterilizing activity | Crucial for shortening therapy and eliminating persistent bacteria[1][5]. |
| Ethambutol | Rabbit | Not Specified | Not Specified | Accumulates in tuberculous lesions | Favorable penetration into lesions likely explains its clinical efficacy despite modest in vitro potency[6][7]. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for the assessment of anti-tubercular agents in a murine model.
Murine Model of Tuberculosis for Efficacy Studies
A common and well-established model for testing the in vivo efficacy of anti-TB drugs is the mouse model of chronic infection.
-
Animal Strain: BALB/c or C57BL/6 mice are commonly used due to their susceptibility to M. tuberculosis and well-characterized immune responses[8].
-
Infection: Mice are infected via aerosol exposure with a low dose of M. tuberculosis (e.g., H37Rv strain) to establish a chronic infection in the lungs. This method mimics the natural route of infection in humans.
-
Treatment Initiation: Treatment with the investigational drug or control regimen typically begins 4-6 weeks post-infection, once a stable bacterial load is established in the lungs and spleen.
-
Drug Administration: Drugs are administered daily or five times a week via oral gavage or in drinking water. Dosages are selected based on pharmacokinetic studies to mimic human exposure where possible.
-
Efficacy Assessment: The primary endpoint is the bacterial burden in the lungs and spleen, determined by plating serial dilutions of organ homogenates on nutrient agar and counting colony-forming units (CFU). This is typically assessed at various time points during and after treatment to evaluate bactericidal and sterilizing activity.
-
Relapse Assessment: A cohort of treated animals is often held for a period after the completion of therapy (e.g., 3 months) to assess the rate of disease relapse, which is a key indicator of the sterilizing efficacy of a regimen.
Visualizing Methodologies and Mechanisms
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for the preclinical in vivo evaluation of an anti-tubercular drug candidate.
Caption: A typical workflow for in vivo anti-TB drug efficacy testing in a murine model.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and the first-line TB drugs are depicted below.
This compound's Mechanism of Action
This compound's primary target is the inhibition of biotin synthesis, which is essential for the survival of M. tuberculosis.
Caption: this compound inhibits biotin synthase, leading to bacterial cell death.
First-Line TB Drugs' Mechanisms of Action
The first-line drugs target various essential cellular processes in M. tuberculosis.
References
- 1. Investigation of (S)-(−)-acidomycin: A selective antimycobacterial natural product that inhibits biotin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Testing of the Nitroimidazopyran PA-824 for Activity against Mycobacterium tuberculosis in a Series of In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacokinetic and in vivo efficacy studies of the mycobactin biosynthesis inhibitor salicyl-AMS in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of ( S)-(-)-Acidomycin: A Selective Antimycobacterial Natural Product That Inhibits Biotin Synthase. [vivo.weill.cornell.edu]
- 7. Preclinical testing of the nitroimidazopyran PA-824 for activity against Mycobacterium tuberculosis in a series of in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models of tuberculosis: Lesson learnt - PMC [pmc.ncbi.nlm.nih.gov]
cross-resistance studies between Mycobacidin and other antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mycobacidin (also known as acidomycin) and its cross-resistance profile with other antibiotics, particularly in the context of Mycobacterium tuberculosis. While direct experimental studies on cross-resistance with this compound are limited, this document synthesizes available data on its mechanism of action and resistance to infer potential cross-resistance patterns.
Executive Summary
This compound is a potent inhibitor of biotin synthase (BioB), an essential enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis. This pathway is a clinically validated target for antitubercular drug development.[1][2][3] Notably, the development of resistance to this compound in M. tuberculosis has been shown to be difficult to achieve in laboratory settings. The primary mechanism of resistance observed is the overexpression of the target enzyme, BioB, which confers only low-level resistance.[4] This specific mechanism of resistance suggests a low probability of cross-resistance with antibiotics that have different cellular targets. Furthermore, studies have demonstrated that this compound retains its activity against M. tuberculosis strains that are already resistant to several first- and second-line anti-tuberculosis drugs.
Data Presentation: Activity of this compound Against Drug-Resistant M. tuberculosis
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This data highlights the potential of this compound to be effective against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
| M. tuberculosis Strain | Resistance Profile | This compound (Acidomycin) MIC (µM) | Reference |
| H37Rv | Drug-Susceptible | 0.096 - 6.2 | [4] |
| MDR Strains | Resistant to at least isoniazid and rifampicin | 0.096 - 6.2 | [4] |
| XDR Strains | MDR plus resistance to a fluoroquinolone and at least one injectable second-line drug | 0.096 - 6.2 | [4] |
Note: The range of MICs reflects variations in experimental conditions and specific strains tested.
Inferred Cross-Resistance Profile
Based on its mechanism of action, the cross-resistance profile of this compound can be inferred as follows:
-
High Likelihood of Cross-Resistance: Other inhibitors of biotin synthase (BioB) or other enzymes in the biotin biosynthesis pathway. Resistance mechanisms that involve upregulation of this pathway could potentially confer resistance to multiple inhibitors targeting it.
-
Low Likelihood of Cross-Resistance: Antibiotics with different mechanisms of action, such as those targeting cell wall synthesis (e.g., isoniazid, ethambutol), protein synthesis (e.g., streptomycin, kanamycin), or DNA gyrase (e.g., fluoroquinolones). The available data showing this compound's activity against MDR and XDR strains supports this inference.
-
Efflux Pumps: While multidrug efflux pumps are a common mechanism of resistance in bacteria, there is currently no specific evidence to suggest that this compound is a substrate for known efflux pumps in M. tuberculosis.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of cross-resistance studies. Below are generalized protocols for key experiments in this area.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
a. Materials:
-
Mycobacterial culture (e.g., M. tuberculosis H37Rv)
-
7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Antibiotics (this compound and comparators)
-
Resazurin dye (for viability assessment)
-
Incubator (37°C)
b. Procedure:
-
Prepare a serial dilution of each antibiotic in 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the mycobacterial strain.
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin dye to each well and incubate for a further 24-48 hours.
-
The MIC is determined as the lowest antibiotic concentration where no color change (from blue to pink) is observed, indicating inhibition of bacterial growth.
Generation of Resistant Mutants
This protocol describes the in vitro selection of antibiotic-resistant mutants.
a. Materials:
-
High concentration of the selective antibiotic (e.g., this compound)
-
7H10 agar plates supplemented with OADC
-
Liquid culture of the mycobacterial strain
b. Procedure:
-
Grow a large population of the mycobacterial strain in 7H9 broth to a high density.
-
Plate a high concentration of the bacterial culture onto 7H10 agar plates containing the selective antibiotic at a concentration several times higher than its MIC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Colonies that grow on the antibiotic-containing plates are considered potential resistant mutants.
-
Isolate and re-streak these colonies on fresh antibiotic-containing plates to confirm resistance.
-
The MIC of the confirmed resistant mutants against the selective antibiotic and other antibiotics is then determined to assess cross-resistance.
Visualizations
Signaling Pathway of this compound Action and Resistance
Caption: Mechanism of this compound action and resistance in M. tuberculosis.
Experimental Workflow for Cross-Resistance Assessment
Caption: Workflow for evaluating the cross-resistance of this compound-resistant strains.
References
- 1. The Biotin Biosynthetic Pathway in Mycobacterium tuberculosis is a Validated Target for the Development of Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The primary step of biotin synthesis in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin biosynthesis in Mycobacterium tuberculosis: physiology, biochemistry and molecular intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of (S)-(−)-acidomycin: A selective antimycobacterial natural product that inhibits biotin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Mycobacterium tuberculosis Drug Resistance: Novel Medications and Repositioning Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Mycobacidin for Mycobacterium tuberculosis
A Comparative Analysis of Anti-Tuberculosis Agents
The global health challenge posed by tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis, necessitates the development of highly specific antimicrobial agents. An ideal anti-TB drug should exhibit potent activity against M. tuberculosis while minimizing effects on other bacteria, thereby reducing the risk of off-target effects and the development of widespread antibiotic resistance. Mycobacidin, also known as acidomycin, has emerged as a promising candidate due to its remarkable specificity for M. tuberculosis. This guide provides a comprehensive comparison of this compound's specificity with that of first-line anti-TB drugs, supported by experimental data and detailed methodologies.
Superior Specificity Profile of this compound
This compound demonstrates a narrow spectrum of activity, primarily targeting M. tuberculosis. This high degree of specificity is attributed to its unique mechanism of action and selective accumulation within the target bacterium. In contrast, conventional first-line anti-TB drugs exhibit a broader range of activity against various bacterial species.
The table below summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and first-line anti-tuberculosis drugs against a panel of representative bacteria. Lower MIC values indicate higher potency.
| Antimicrobial Agent | Mycobacterium tuberculosis | Non-Tuberculous Mycobacteria (NTM) (e.g., M. avium) | Gram-Positive Bacteria (e.g., S. aureus) | Gram-Negative Bacteria (e.g., E. coli) |
| This compound (Acidomycin) | 0.1 - 1.0 µg/mL | >100 µg/mL [1] | >100 µg/mL [1] | >100 µg/mL [1] |
| Isoniazid | 0.025 - 0.05 µg/mL[2] | Resistant (MICs often >10 µg/mL)[3] | Generally resistant | Generally resistant |
| Rifampicin | 0.05 - 0.2 µg/mL[2] | Variable (e.g., M. kansasii susceptible, M. avium complex often resistant with MICs >1.0 µg/mL)[4][5][6] | Susceptible (MICs often <1 µg/mL)[5] | Variable |
| Ethambutol | 0.5 - 2.0 µg/mL[7] | Variable (MICs can be high)[7][8] | Generally resistant | Generally resistant |
| Pyrazinamide | 12.5 - 100 µg/mL (at acidic pH)[9][10][11] | Intrinsically resistant | Generally resistant | Generally resistant |
Key Observations:
-
This compound's high MIC values against NTMs, Gram-positive, and Gram-negative bacteria underscore its exceptional specificity for M. tuberculosis.
-
Isoniazid , while potent against M. tuberculosis, shows limited activity against NTMs and other bacteria, indicating a relatively narrow spectrum, though not as selective as this compound.[3]
-
Rifampicin exhibits broader activity, inhibiting the growth of some NTMs and Gram-positive bacteria.[5][6]
-
Ethambutol and Pyrazinamide are more specific to mycobacteria, but their efficacy against NTMs is variable and often limited.[7][8][12]
The Mechanism Behind this compound's Specificity
The selective action of this compound stems from its targeted disruption of biotin biosynthesis in M. tuberculosis.[1] Biotin is an essential cofactor for bacterial metabolism. This compound acts as a competitive inhibitor of biotin synthase (BioB), a key enzyme in the biotin synthesis pathway.
Crucially, this compound selectively accumulates within M. tuberculosis at concentrations approximately 30-fold higher than in other bacteria like E. coli.[1] This differential accumulation is the primary driver of its specificity, ensuring that inhibitory concentrations are reached only within the target pathogen.
Experimental Protocols
The determination of a compound's specificity relies on standardized and reproducible experimental protocols. The following are key methodologies used to generate the comparative data.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Sterile Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Bacterial cultures in mid-logarithmic growth phase
-
Antimicrobial stock solutions
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of each antimicrobial agent is prepared in the microtiter plate using the broth as a diluent.
-
Inoculum Preparation: The bacterial culture is diluted in broth to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate (except for a sterility control well) is inoculated with the bacterial suspension. A growth control well containing only broth and bacteria is also included.
-
Incubation: The plates are sealed and incubated at 37°C. Incubation times vary depending on the bacterial species (e.g., 7-21 days for M. tuberculosis).
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Conclusion
The validation of this compound's specificity for M. tuberculosis is strongly supported by comparative MIC data. Its unique mechanism, centered on the inhibition of biotin synthesis and coupled with a remarkable selective accumulation within the target pathogen, positions it as a highly promising candidate for the development of a new generation of targeted anti-TB therapies. The detailed experimental protocols provided herein serve as a foundation for the continued investigation and validation of novel antimicrobial agents with enhanced specificity.
References
- 1. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential Sensitivity of Mycobacteria to Isoniazid Is Related to Differences in KatG-Mediated Enzymatic Activation of the Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Evaluation of clinical efficacy of rifampicin in the treatment of nontuberculous mycobacteriosis from in vitro susceptibility testing] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rifampicin has no role in treatment of Mycobacterium avium complex pulmonary disease and bactericidal sterilising drugs are needed: a viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Rifamycin Derivatives against Nontuberculous Mycobacteria, Including Macrolide- and Amikacin-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Drug Monitoring in Non-Tuberculosis Mycobacteria Infections - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Effects of Mycobacidin and Other Antimetabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic effects of the antitubercular agent Mycobacidin with three classes of classical antimetabolite drugs: the folic acid antagonist Methotrexate, the pyrimidine antagonist 5-Fluorouracil, and the purine antagonist 6-Mercaptopurine. This document outlines their mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the affected metabolic pathways.
Executive Summary
Antimetabolites are a class of drugs that interfere with metabolic pathways by mimicking endogenous metabolites. While classical antimetabolites, such as Methotrexate, 5-Fluorouracil, and 6-Mercaptopurine, are mainstays in cancer chemotherapy due to their disruption of nucleotide biosynthesis and subsequent inhibition of DNA and RNA synthesis, this compound (also known as acidomycin) exhibits a more targeted metabolic effect. It selectively inhibits biotin biosynthesis in Mycobacterium tuberculosis, highlighting a different strategy for antimicrobial antimetabolite action. This guide explores these distinct metabolic interventions to inform further research and drug development.
Data Presentation: Quantitative Comparison of Antimetabolite Efficacy
The following tables summarize the key quantitative parameters of this compound and the selected antimetabolites, focusing on their inhibitory effects on their primary metabolic enzyme targets.
| Antimetabolite | Primary Target Enzyme | Organism/Cell Line | Inhibition Constant (Ki) | Half-maximal Inhibitory Concentration (IC50) | Reference |
| This compound (Acidomycin) | Biotin Synthase (BioB) | M. tuberculosis / E. coli | ~ 1 µM | - | [1] |
| Methotrexate | Dihydrofolate Reductase (DHFR) | Neisseria gonorrhoeae | 13 pM | - | [2] |
| Lactobacillus casei | 53 pM | - | [3] | ||
| Human (F31R/Q35E mutant) | >650-fold increase vs WT | - | [4] | ||
| 5-Fluorouracil (as FdUMP) | Thymidylate Synthase (TS) | Human | FdUMP[5] IC50: 0.022-3 nM | - | [6] |
| Human (Colon Cancer Cell Lines) | - | 0.8 - 43.0 µM (for 5-FU) | [7] | ||
| 6-Mercaptopurine | De novo purine synthesis | Human (Leukemia cells) | - | Not directly measured for a single enzyme | |
| (downstream effects) |
Note: The inhibitory activity of 6-Mercaptopurine is complex, involving multiple active metabolites that inhibit several enzymes in the de novo purine synthesis pathway. Therefore, a single Ki or IC50 value for a primary target is not as representative as for the other antimetabolites.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Biotin Synthase Inhibition Assay (for this compound)
This assay measures the conversion of dethiobiotin (DTB) to biotin, catalyzed by biotin synthase (BioB), and the inhibition of this reaction by this compound.
Materials:
-
Purified Biotin Synthase (BioB)
-
Dethiobiotin (DTB)
-
S-adenosyl-L-methionine (SAM)
-
An anaerobic reducing system (e.g., flavodoxin, flavodoxin reductase, and NADPH)
-
This compound (Acidomycin)
-
Assay buffer (e.g., Tris-HCl with DTT and iron salts)
-
Method for biotin detection (e.g., HPLC, microbiological assay, or colorimetric kit)
Protocol:
-
All reactions are performed under strict anaerobic conditions to protect the iron-sulfur clusters of BioB.
-
The reaction mixture is prepared in an anaerobic chamber and typically contains the assay buffer, the reducing system, SAM, and purified BioB.
-
Varying concentrations of this compound are added to the experimental tubes. A control with no inhibitor is included.
-
The reaction is initiated by the addition of DTB.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period.
-
The reaction is quenched (e.g., by heating or addition of acid).
-
The amount of biotin produced is quantified using a suitable detection method. For instance, a microbiological assay can be performed using a biotin-auxotrophic strain of E. coli. Alternatively, HPLC or a colorimetric biotin assay kit can be used for quantification.
-
The inhibition constant (Ki) is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., competitive inhibition).[1]
Dihydrofolate Reductase (DHFR) Inhibition Assay (for Methotrexate)
This spectrophotometric assay measures the activity of DHFR by monitoring the oxidation of NADPH to NADP⁺ and its inhibition by Methotrexate.
Materials:
-
Purified Dihydrofolate Reductase (DHFR)
-
Dihydrofolate (DHF)
-
NADPH
-
Methotrexate
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at a specific pH)
-
Spectrophotometer capable of reading at 340 nm
Protocol:
-
A reaction mixture is prepared containing the assay buffer, NADPH, and purified DHFR enzyme.
-
Different concentrations of Methotrexate are added to the test cuvettes. A control reaction without Methotrexate is also prepared.
-
The reaction is initiated by the addition of the substrate, DHF.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time in kinetic mode.
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated for each Methotrexate concentration relative to the control.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the Methotrexate concentration. The Ki can be determined using the Cheng-Prusoff equation or by performing Lineweaver-Burk or Dixon plots with varying substrate and inhibitor concentrations.
Thymidylate Synthase (TS) Inhibition Assay (for 5-Fluorouracil)
This assay measures the activity of thymidylate synthase by quantifying the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). Inhibition is measured in the presence of the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). A common method is the tritium release assay.
Materials:
-
Cell lysate or purified Thymidylate Synthase (TS)
-
[5-³H]-dUMP (tritiated dUMP)
-
5,10-methylenetetrahydrofolate (CH₂-THF)
-
FdUMP (active metabolite of 5-FU)
-
Assay buffer (e.g., Tris-HCl with cofactors)
-
Activated charcoal suspension
-
Scintillation counter
Protocol:
-
A reaction mixture is prepared containing the assay buffer, cell lysate or purified TS, and the cofactor CH₂-THF.
-
Varying concentrations of FdUMP are added to the experimental tubes, with a no-inhibitor control.
-
The reaction is initiated by the addition of [5-³H]-dUMP.
-
The mixture is incubated at 37°C for a specified time. During the reaction, the tritium at the 5-position of dUMP is released as tritiated water ([³H]₂O).
-
The reaction is stopped by adding an activated charcoal suspension, which binds the unreacted [5-³H]-dUMP.
-
The mixture is centrifuged to pellet the charcoal.
-
The radioactivity in the supernatant, which corresponds to the amount of [³H]₂O produced, is measured using a scintillation counter.
-
The enzyme activity is proportional to the amount of tritium released. The inhibitory effect of FdUMP is calculated based on the reduction in activity compared to the control.[7]
De Novo Purine Synthesis Inhibition Assay (for 6-Mercaptopurine)
This assay measures the overall rate of de novo purine synthesis in whole cells, often using a radiolabeled precursor, and its inhibition by 6-Mercaptopurine.
Materials:
-
Cell culture (e.g., leukemia cells)
-
[¹⁴C]-glycine or [¹⁴C]-formate (radiolabeled precursors for purine synthesis)
-
6-Mercaptopurine
-
Cell culture medium and supplements
-
Method for separating and quantifying radiolabeled purines (e.g., HPLC)
Protocol:
-
Cells are cultured in the presence of varying concentrations of 6-Mercaptopurine for a predetermined period to allow for drug uptake and metabolism. A control group without the drug is included.
-
The radiolabeled precursor (e.g., [¹⁴C]-glycine) is added to the cell culture medium.
-
Cells are incubated for a specific duration to allow for the incorporation of the radiolabel into newly synthesized purines.
-
The incubation is stopped, and the cells are harvested and washed.
-
Intracellular nucleotides are extracted (e.g., using perchloric acid).
-
The purine nucleotides (e.g., ATP and GTP) are separated from the precursor and other metabolites, typically by HPLC.
-
The amount of radioactivity incorporated into the purine nucleotide pool is quantified using a scintillation counter or a radioactivity detector coupled to the HPLC.
-
The rate of de novo purine synthesis is determined by the amount of radiolabel incorporated over time. The inhibitory effect of 6-Mercaptopurine is assessed by comparing the synthesis rates in treated versus untreated cells.
Visualization of Metabolic Pathways and Antimetabolite Action
The following diagrams, generated using Graphviz, illustrate the metabolic pathways affected by this compound and the other antimetabolites, highlighting the specific points of inhibition.
Caption: this compound inhibits Biotin Synthase (BioB), the final enzyme in the biotin synthesis pathway of M. tuberculosis.
Caption: Methotrexate inhibits Dihydrofolate Reductase (DHFR), depleting tetrahydrofolate for nucleotide synthesis.
Caption: 5-Fluorouracil's metabolite, FdUMP, inhibits Thymidylate Synthase, blocking dTMP and DNA synthesis.
Caption: 6-Mercaptopurine's metabolite, TIMP, inhibits multiple enzymes in the de novo purine synthesis pathway.
Conclusion
This comparative guide illustrates the diverse mechanisms by which antimetabolites exert their effects. This compound's targeted inhibition of biotin synthesis in M. tuberculosis presents a compelling model for the development of selective antimicrobial agents. In contrast, the broader disruption of nucleotide metabolism by classical antimetabolites like Methotrexate, 5-Fluorouracil, and 6-Mercaptopurine underlies their efficacy in cancer chemotherapy, but also contributes to their toxicity profiles. A deeper understanding of these distinct metabolic interventions, supported by quantitative data and detailed experimental validation, is crucial for the rational design of next-generation therapeutics with improved efficacy and safety.
References
- 1. Advances in Thiopurine Drug Delivery: The Current State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-MP metabolite profiles provide a biochemical explanation for 6-MP resistance in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Thiopurines in Inflammatory Bowel Disease. How to Optimize Thiopurines in the Biologic Era? [frontiersin.org]
- 5. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Mechanisms of action of FdUMP[10]: metabolite activation and thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Mycobacidin vs. PBTZ169 in Anti-Tuberculosis Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two promising anti-tuberculosis compounds, Mycobacidin and PBTZ169. While both exhibit potent in vitro activity against Mycobacterium tuberculosis, they operate via distinct mechanisms and present different profiles in preclinical studies. This document summarizes their performance, outlines key experimental methodologies, and visualizes their respective pathways of action to aid in informed decision-making for future research and development.
Executive Summary
This compound (also known as actithiazic acid or acidomycin) and PBTZ169 (Macozinone) are both potent inhibitors of essential biosynthetic pathways in Mycobacterium tuberculosis. PBTZ169, a benzothiazinone derivative, has progressed to clinical trials and demonstrates a strong bactericidal effect both in vitro and in vivo by targeting arabinan synthesis, a crucial component of the mycobacterial cell wall. This compound, a natural product, targets biotin biosynthesis, another vital pathway for mycobacterial survival. While it shows excellent in vitro potency, its development has been hampered by a lack of reported in vivo efficacy. This comparison guide will delve into the available data for a side-by-side analysis.
Mechanism of Action
PBTZ169: Inhibition of Arabinan Biosynthesis
PBTZ169 is a potent and irreversible inhibitor of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a key enzyme in the arabinan biosynthesis pathway.[1][2] DprE1 is essential for the formation of decaprenyl-arabinose, the arabinosyl donor required for the synthesis of arabinogalactan and lipoarabinomannan, both critical components of the mycobacterial cell wall.[3] By forming a covalent bond with a cysteine residue in the active site of DprE1, PBTZ169 effectively blocks the production of these essential cell wall components, leading to bacterial cell death.[2]
This compound: Inhibition of Biotin Biosynthesis
This compound acts as a competitive inhibitor of biotin synthase (BioB), the final enzyme in the biotin biosynthesis pathway.[4][5] Biotin is an essential cofactor for several carboxylases involved in fatty acid biosynthesis, which is critical for the formation of the unique mycobacterial cell wall and other vital cellular functions.[6] By mimicking the substrate dethiobiotin, this compound binds to the active site of BioB, preventing the insertion of sulfur to form biotin.[4][5] This leads to biotin starvation and ultimately inhibits bacterial growth.
Performance Data: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and PBTZ169. It is important to note that the data has been collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
In Vitro Activity
| Compound | M. tuberculosis H37Rv MIC | MIC Range (MDR/XDR Strains) |
| PBTZ169 | 0.2 - 0.3 ng/mL[1][7] | ≤ 0.016 mg/L[1] |
| This compound | 0.6 µM (approximately 0.13 µg/mL)[8] | 0.096 - 6.2 µM[8] |
In Vivo Efficacy (Mouse Model)
| Compound | Dosage | Treatment Duration | Log10 CFU Reduction (Lungs) | Log10 CFU Reduction (Spleens) |
| PBTZ169 | 25 mg/kg/day | 4 weeks | ~1.0[2] | ~1.5 - 2.0[2] |
| PBTZ169 | 50 mg/kg/day | 8 weeks | ~1.5[9] | Data not consistently reported |
| This compound | Not reported | Not reported | Inactive in vivo[8][10] | Inactive in vivo[8][10] |
Cytotoxicity
| Compound | Cell Line | TD₅₀ / IC₅₀ | Selectivity Index (SI) |
| PBTZ169 | HepG2 | >58 µg/mL | >10,000 |
| This compound | HepG2 | No specific data found | Not reported |
| This compound | Vero | No specific data found | Not reported |
Experimental Protocols
Resazurin Microtiter Assay (REMA) for MIC Determination
This assay is a common method to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.
Methodology:
-
Plate Preparation: A 96-well microtiter plate is prepared with serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Middlebrook 7H9).
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Incubation: The plate is incubated at 37°C for approximately 7 days.
-
Addition of Resazurin: A solution of resazurin is added to each well.
-
Second Incubation: The plate is incubated for an additional 24 to 48 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that prevents the color change of resazurin from blue (indicating no metabolic activity) to pink (indicating bacterial growth).[11]
DprE1 Inhibition Assay
This enzymatic assay is used to determine the inhibitory activity of compounds against DprE1.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing purified DprE1 enzyme, a suitable buffer, and the co-factor FAD.
-
Inhibitor Incubation: The test compound (e.g., PBTZ169) is added to the reaction mixture and incubated to allow for binding to the enzyme.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, decaprenylphosphoryl-β-D-ribose (DPR).
-
Reaction and Quenching: The reaction is allowed to proceed for a defined period at an optimal temperature and then stopped (quenched).
-
Analysis: The conversion of DPR to its oxidized product, decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX), is measured, typically using methods such as thin-layer chromatography (TLC) with a radiolabeled substrate or a coupled spectrophotometric assay.[12] The level of inhibition is determined by comparing the product formation in the presence and absence of the inhibitor.
Biotin Synthase (BioB) Inhibition Assay
This assay measures the inhibition of the BioB enzyme.
Methodology:
-
Anaerobic Conditions: The assay is performed under strict anaerobic conditions as the iron-sulfur clusters in BioB are oxygen-sensitive.
-
Reaction Components: The reaction mixture includes purified BioB, its substrate dethiobiotin (DTB), S-adenosylmethionine (SAM), and a reducing system.
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture.
-
Reaction Initiation and Incubation: The reaction is initiated and incubated at an appropriate temperature.
-
Product Detection: The formation of biotin is quantified using methods such as high-performance liquid chromatography (HPLC) or a microbiological assay where the growth of a biotin-auxotrophic bacterial strain is dependent on the amount of biotin produced.[13] The inhibitory effect is calculated by comparing biotin production in the presence and absence of the inhibitor.
In Vivo Efficacy in a Murine Tuberculosis Model
The chronic mouse model of tuberculosis is a standard for evaluating the in vivo efficacy of anti-TB compounds.
Methodology:
-
Infection: Mice (commonly BALB/c or C57BL/6 strains) are infected with a low-dose aerosol of M. tuberculosis H37Rv.
-
Treatment: Treatment with the test compound (administered orally or via another route) begins several weeks post-infection, once a chronic infection is established.
-
Monitoring: The bacterial burden in the lungs and spleen is monitored at different time points during and after treatment.
-
CFU Enumeration: At the end of the treatment period, mice are euthanized, and their lungs and spleens are homogenized and plated on a solid medium to enumerate the number of colony-forming units (CFUs).
-
Efficacy Determination: The efficacy of the compound is determined by the reduction in the log10 CFU count compared to untreated control mice.[2]
Discussion and Future Outlook
PBTZ169 has demonstrated a compelling preclinical profile with potent in vitro and in vivo activity, leading to its progression into clinical development.[3] Its mechanism of action, targeting the essential DprE1 enzyme, is well-characterized. The availability of in vivo efficacy data provides a solid foundation for its further evaluation in combination therapies.
This compound, while exhibiting excellent in vitro potency against both drug-susceptible and drug-resistant strains of M. tuberculosis, faces a significant hurdle due to its reported lack of in vivo activity.[8][10] This could be attributed to poor pharmacokinetic properties, such as rapid metabolism or low bioavailability. Further research into optimizing the delivery of this compound or developing analogs with improved pharmacokinetic profiles could potentially unlock its therapeutic potential. The biotin biosynthesis pathway remains a validated and attractive target for novel anti-tuberculosis drugs.
References
- 1. Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and Dethiobiotin Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 4. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Activity of the Benzothiazinones PBTZ169 and BTZ043 against Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Biotin Biosynthetic Pathway in Mycobacterium tuberculosis is a Validated Target for the Development of Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Three enigmatic BioH isoenzymes are programmed in the early stage of mycobacterial biotin synthesis, an attractive anti-TB drug target | PLOS Pathogens [journals.plos.org]
- 10. Investigation of (S)-(−)-acidomycin: A selective antimycobacterial natural product that inhibits biotin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Mycobacidin: A Guide for Laboratory Professionals
Absence of specific federal or institutional guidelines on the disposal of mycobacidin necessitates a cautious approach rooted in established best practices for chemical and antibiotic waste management. This guide provides procedural recommendations to ensure safety and environmental stewardship for researchers, scientists, and drug development professionals handling this antitubercular agent.
This compound, a compound produced by Streptomyces species, is recognized for its selective antibiotic activity against Mycobacterium tuberculosis.[1][2] Proper disposal is crucial to mitigate risks of environmental contamination and the development of antibiotic-resistant bacteria. While a dedicated disposal protocol for this compound is not publicly available, its chemical properties and antibiotic nature call for its treatment as hazardous chemical waste.
Core Safety and Handling Protocols
Before disposal, adherence to proper personal protective equipment (PPE) standards is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[3]:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Therefore, handling of this compound and its waste should always be performed wearing gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a chemical fume hood to avoid respiratory tract irritation.
Quantitative Data Summary
While specific quantitative data for this compound disposal is unavailable, the following table summarizes its known hazard classifications.
| Hazard Statement | Classification | Precautionary Measures |
| H315 | Skin Irritant | Wear protective gloves and clothing. |
| H319 | Eye Irritant | Wear eye and face protection. |
| H335 | Respiratory Irritant | Use in a well-ventilated area; avoid breathing dust/fumes. |
Step-by-Step Disposal Procedures
The following steps outline a recommended disposal pathway for this compound waste, including pure compound, contaminated labware, and solutions.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and disposable labware (e.g., pipette tips, tubes) in a dedicated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and compatible with chemical waste.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour any this compound-containing solutions down the drain. This practice is critical to prevent the introduction of antibiotics into waterways, which can contribute to antimicrobial resistance.
-
Sharps Waste: Needles, scalpels, or other sharps contaminated with this compound must be disposed of in a designated sharps container to prevent physical injury and chemical exposure.
Step 2: Labeling and Storage
-
All waste containers must be labeled with "Hazardous Waste" and a full description of the contents, including "this compound" and any other chemical constituents.
-
Store the sealed waste containers in a designated, secure area away from incompatible materials, pending pickup by your institution's Environmental Health and Safety (EHS) department.
Step 3: Arranging for Final Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. EHS professionals are trained to handle and dispose of chemical waste in accordance with federal, state, and local regulations.
-
Final disposal of this compound waste will likely involve high-temperature incineration by a licensed hazardous waste management company, which is the standard and most effective method for destroying active pharmaceutical ingredients and preventing environmental release.
Experimental Protocols: Inactivation Considerations
While specific experimental protocols for this compound degradation are not documented in the provided search results, a common practice for antibiotic waste is chemical inactivation. However, without data on this compound's reactivity, this should only be performed by trained EHS personnel. Autoclaving is another common method for biological waste, but its effectiveness on this compound is unknown. Some antibiotics are heat-stable and are not destroyed by autoclaving. Therefore, autoclaving is not recommended for this compound waste unless its efficacy has been validated.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Crucially, always consult your institution's specific waste management guidelines and your EHS department before disposing of any chemical waste. Their guidance will ensure compliance with all applicable regulations and promote a safe laboratory environment.
References
- 1. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H15NO3S | CID 94170 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Mycobacidin
Essential Safety Protocols for Handling Mycobacidin
For Immediate Reference: Personal Protective Equipment (PPE) Requirements
| Operation | Required Personal Protective Equipment |
| Low-Hazard Operations (e.g., handling sealed containers, visual inspection) | Laboratory Coat Safety Glasses with side shields Nitrile Gloves (single pair) |
| Powder Handling (e.g., weighing, aliquoting, preparing solutions) | Disposable Gown with tight-fitting cuffs Chemical Splash Goggles Face Shield Double Nitrile Gloves NIOSH-approved Respirator (N95 or higher) |
| Liquid Handling (e.g., dilutions, transfers, reactions) | Laboratory Coat or Disposable Gown Chemical Splash Goggles Double Nitrile Gloves |
| Waste Disposal | Laboratory Coat Chemical Splash Goggles Heavy-duty Nitrile or Butyl Gloves |
Hazard Identification and Risk Assessment
This compound, also known as Actithiazic Acid or Acidomycin, is an antibiotic with antitubercular properties.[1][2] It functions by inhibiting biotin synthesis.[2][3] According to the Globally Harmonized System (GHS), this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Key Hazards:
-
Irritant: Causes skin and serious eye irritation.[1]
-
Respiratory Irritant: May cause respiratory tract irritation.[1]
-
Unknown Toxicity: As with many research compounds, full toxicological properties may not be fully understood. Therefore, it is prudent to handle it as a potent compound.
A thorough risk assessment should be conducted before any new procedure involving this compound.
Operational Plan: Step-by-Step Handling Procedures
Preparation and Engineering Controls
-
Designated Area: All work with this compound powder must be conducted in a designated area, such as a certified chemical fume hood, a powder-containment hood, or a glove box to minimize inhalation exposure.[4]
-
Gather Materials: Before starting, ensure all necessary PPE, equipment (spatulas, weigh boats, vials), and waste containers are within the containment area.
-
Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible. A spill kit appropriate for chemical powders should also be available.
Weighing and Aliquoting Powder
This operation presents the highest risk of aerosolization and exposure.
-
Don PPE: Wear the full PPE ensemble for powder handling as detailed in the table above. This includes a disposable gown, double nitrile gloves, chemical splash goggles, a face shield, and a NIOSH-approved respirator.[4]
-
Containment: Perform all powder manipulations within a certified chemical fume hood or other ventilated enclosure.[4]
-
Minimize Dust: Handle the powder gently. Use techniques like dampening the powder with a suitable, non-reactive solvent to reduce dust generation.[4]
-
Transfer: Use a clean spatula to transfer the desired amount of this compound to a tared weigh boat or directly into a vial.
-
Clean-up: After weighing, carefully clean all surfaces within the fume hood. Decontaminate spatulas and other reusable equipment. Dispose of all single-use items in the designated hazardous waste container.
Solution Preparation
-
Don PPE: Wear a lab coat, double nitrile gloves, and chemical splash goggles.
-
Solvent Addition: In a chemical fume hood, slowly add the solvent to the vial containing the pre-weighed this compound powder to avoid splashing.
-
Mixing: Cap the vial securely and mix by vortexing or gentle agitation until the solid is fully dissolved.
Disposal Plan
All this compound waste, including contaminated PPE, must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels, disposable gowns) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container. The container material must be compatible with the solvent used.[5][6]
-
Sharps: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Labeling and Storage
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).[6]
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[6]
Final Disposal
-
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]
-
Do not dispose of this compound down the drain or in the regular trash.[8]
Visual Guides
References
- 1. This compound | C9H15NO3S | CID 94170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Investigation of ( S)-(-)-Acidomycin: A Selective Antimycobacterial Natural Product That Inhibits Biotin Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. gaiaca.com [gaiaca.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
